molecular formula C5H7FO B3246287 3-Fluorocyclobutane-1-carbaldehyde CAS No. 177498-50-9

3-Fluorocyclobutane-1-carbaldehyde

Cat. No.: B3246287
CAS No.: 177498-50-9
M. Wt: 102.11
InChI Key: ZGGDFLZXBOFJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclobutane-1-carbaldehyde (CAS 1780295-33-1) is a high-value, bifunctional compound that serves as a versatile building block in organic synthesis and medicinal chemistry . It features a cyclobutane ring, whose inherent ring strain imparts specific reactivity and conformational preferences, facilitating selective bond cleavage and enabling a variety of ring-opening and ring-expansion reactions . The strategic incorporation of a fluorine atom at the 3-position of the ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate for creating novel and complex molecular structures . The aldehyde group provides a versatile handle for further chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, allowing for diverse downstream applications . This compound is particularly significant in the synthesis of fluorinated analogues of biologically active molecules and is used in drug design to improve binding affinity and membrane permeability . It can be synthesized via several methodologies, including nucleophilic fluorination approaches using reagents like N-fluorobenzenesulfonimide (NFSI) or through deoxyfluorination of a corresponding alcohol precursor using reagents such as Morph-DAST . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique physicochemical properties to advance projects in pharmaceutical development, materials science, and chemical biology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGDFLZXBOFJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780295-33-1
Record name 3-fluorocyclobutane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a bifunctional molecule that incorporates a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom.[1] This unique combination of features makes it a desirable building block for creating novel chemical entities with tailored physicochemical properties.[1]

Table 1: General and Computed Properties of this compound

PropertyValueSource
CAS Number 1780295-33-1[1][2][3]
2694744-61-9 ((1r,3r)-isomer)[4]
Molecular Formula C₅H₇FO[1][2][3][4][5]
Molecular Weight 102.11 g/mol [1][2]
Canonical SMILES C1C(C=O)CC1F[2]
InChI Key ZGGDFLZXBOFJBS-UHFFFAOYSA-N[1][2]
Topological Polar Surface Area 17.1 Ų[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Complexity 76.1[1][2]

Table 2: Spectroscopic Data Highlights

Spectroscopic TechniqueCharacteristic FeatureApproximate Position
¹H NMR Aldehyde proton (CHO)δ ~9.5–10.0 ppm
¹⁹F NMR Fluorine signalδ ~ -150 to -220 ppm
IR Spectroscopy Aldehyde C=O stretch~1700 cm⁻¹
IR Spectroscopy C–F stretch~1100–1250 cm⁻¹

Note: The data in this table represents typical ranges for the key spectroscopic signals.[1]

Synthesis and Experimental Protocols

The most common route for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The selection of the oxidizing agent is a critical step to ensure a high yield and prevent over-oxidation to the carboxylic acid.[1]

Experimental Protocol: Oxidation of (3-fluorocyclobutyl)methanol

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • (3-fluorocyclobutyl)methanol

  • Anhydrous dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Dissolve (3-fluorocyclobutyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

G Synthetic Workflow A (3-fluorocyclobutyl)methanol C Reaction Mixture A->C B Oxidizing Agent (e.g., PCC) in DCM B->C D Workup and Purification C->D Reaction Completion E This compound D->E Isolation

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the aldehyde group, the fluorine atom, and the strained cyclobutane ring.

  • Aldehyde Reactivity: The aldehyde group is a versatile functional handle for various chemical transformations. The electron-withdrawing nature of the fluorine atom at the 3-position increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart.[1] Common reactions include:

    • Oxidation: Can be oxidized to 3-fluorocyclobutane-1-carboxylic acid.

    • Reduction: Readily reduced to (3-fluorocyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

    • Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Cyclobutane Ring Reactivity: The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under certain conditions, leading to the formation of more stable acyclic compounds.[1]

Diagram 2: Key Reactions of this compound

G Key Chemical Reactions A This compound B Oxidation A->B C Reduction A->C D Nucleophilic Addition A->D E 3-Fluorocyclobutane-1-carboxylic acid B->E F (3-fluorocyclobutyl)methanol C->F G Secondary Alcohol D->G

Caption: A diagram illustrating the primary reaction pathways of the aldehyde functional group.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The introduction of a fluorinated cyclobutane moiety can significantly influence the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity.

While there are no specific signaling pathways directly attributed to this compound itself, its derivatives have shown significant potential. A notable example is [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a radiolabeled amino acid analog used as a PET tracer for imaging brain tumors.[6] The synthesis of such compounds highlights the importance of 3-fluorocyclobutane precursors in developing advanced diagnostic and therapeutic agents.

Diagram 3: Role as a Building Block in Drug Discovery

G Role in Bioactive Molecule Synthesis A This compound B Chemical Modification A->B Versatile Handle C Advanced Intermediates B->C D Synthesis of Bioactive Molecules C->D E Drug Candidates / Imaging Agents D->E

Caption: The logical flow from a simple building block to complex, functional molecules.

Safety and Handling

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

Always consult the supplier's safety information and adhere to institutional safety protocols when handling this chemical.

References

Physicochemical properties of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Fluorocyclobutane-1-carbaldehyde

Introduction

This compound is a bifunctional organic compound that incorporates a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom.[1] This unique combination of structural features makes it a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials.[1] The presence of the fluorine atom significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1] This heightened reactivity towards nucleophiles, coupled with the inherent ring strain of the cyclobutane core, makes it a versatile building block for a variety of chemical transformations.[1] Its applications include the synthesis of fluorinated analogs of biologically active molecules, contributing to the exploration of new chemical entities with desirable physicochemical properties for drug discovery.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The data is a combination of information from various chemical suppliers and computational predictions.

PropertyValueSource(s)
Molecular Formula C₅H₇FO[1][2][3]
Molecular Weight 102.11 g/mol [1][2][3]
CAS Number 1780295-33-1[1][2][3]
Appearance Not specified (likely liquid)[1]
Topological Polar Surface Area 17.1 Ų[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Complexity 76.1[1][3]
Canonical SMILES C1C(CC1F)C=O[3]
InChIKey ZGGDFLZXBOFJBS-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis via Oxidation

The most common route for synthesizing this compound is through the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Objective: To synthesize this compound from (3-fluorocyclobutyl)methanol.

Materials:

  • (3-fluorocyclobutyl)methanol

  • Anhydrous dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve (3-fluorocyclobutyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the mild oxidizing agent (e.g., PCC, 1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and other solid byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start (3-fluorocyclobutyl)methanol oxidation Oxidation with mild agent (e.g., PCC) in Dichloromethane (DCM) start->oxidation Step 1 workup Aqueous Workup & Extraction oxidation->workup Step 2 purification Silica Gel Chromatography workup->purification Step 3 end This compound purification->end Step 4

Synthesis workflow for this compound.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Objective: To elucidate the chemical structure using NMR, IR, and Mass Spectrometry.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.[1]

    • In the ¹H NMR spectrum, expect a characteristic aldehyde proton signal between δ 9.5–10.0 ppm.[1]

    • The ¹⁹F NMR will show a signal for the fluorine atom, typically in the range of δ -150 to -220 ppm.[1]

    • Analyze coupling constants (e.g., ³JHF and ²JHF) to determine stereochemistry.[1]

  • Infrared (IR) Spectroscopy:

    • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an ATR accessory.

    • Acquire the IR spectrum.

    • Look for a strong absorption band around 1700 cm⁻¹ corresponding to the aldehyde C=O stretch and a band in the 1100–1250 cm⁻¹ region for the C–F stretch.[1]

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer, typically using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).

    • Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺).

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Data Output Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies (C=O, C-F) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data

Workflow for spectroscopic analysis of the compound.

Reactivity and Potential Applications

The aldehyde functional group serves as a versatile handle for numerous chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.[1] The 3-fluorocyclobutane moiety is of significant interest in medicinal chemistry. For instance, the structurally related compound 1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid (Fluciclovine F-18) is a PET radiotracer used for imaging in oncology.[4][5] This highlights the potential of this compound as a key starting material for synthesizing advanced diagnostic agents and other biologically active molecules.

G A This compound (Key Building Block) B Functional Group Transformation A->B e.g., Reductive Amination C Advanced Intermediates B->C Further Modification D Biologically Active Molecules (e.g., PET Tracers, Drug Candidates) C->D Final Synthesis Step

Logical pathway from building block to bioactive molecules.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid: In case of skin contact, wash immediately with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.[6][7]

References

Synthesis of 3-Fluorocyclobutane-1-carbaldehyde from (3-fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-fluorocyclobutane-1-carbaldehyde from its precursor, (3-fluorocyclobutyl)methanol. The oxidation of the primary alcohol to the corresponding aldehyde is a critical transformation in the synthesis of various fluorinated building blocks for drug discovery and materials science. The presence of the strained cyclobutane ring and the fluorine atom necessitates the use of mild and selective oxidation methods to prevent over-oxidation to the carboxylic acid or degradation of the ring structure.

Introduction

This compound is a valuable synthetic intermediate, combining the unique conformational constraints of a cyclobutane ring with the reactivity of an aldehyde and the electronic properties of a fluorine atom.[1] This combination makes it a sought-after building block for the introduction of the 3-fluorocyclobutyl moiety into more complex molecules, which can significantly impact their biological activity and physicochemical properties. The most common and direct method for the preparation of this aldehyde is the oxidation of (3-fluorocyclobutyl)methanol.[1] The selection of the appropriate oxidizing agent and reaction conditions is paramount to achieving a high yield and purity of the desired product.

Oxidation Methodologies

Several mild oxidation methods are suitable for the conversion of primary alcohols to aldehydes without significant side reactions. For the synthesis of this compound, the following methods are recommended due to their high selectivity and tolerance for the strained, fluorinated carbocyclic core.

Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at room temperature.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This method is known for its high yields and compatibility with a wide range of functional groups. The reaction is performed at low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates.

Parikh-Doering Oxidation

A variation of the activated DMSO oxidations, the Parikh-Doering oxidation employs the sulfur trioxide pyridine complex (SO₃·py) as the activating agent for DMSO. A key advantage of this method is that it can be conducted at or near room temperature, simplifying the experimental setup compared to the Swern oxidation.

Experimental Protocols

Table 1: Reagents and Typical Reaction Conditions

Oxidation MethodOxidizing/Activating AgentBaseSolventTemperatureTypical Reaction Time
Dess-Martin Dess-Martin Periodinane (DMP)(Optional: Pyridine)Dichloromethane (DCM)Room Temperature1-4 hours
Swern Oxalyl Chloride, DMSOTriethylamine (TEA)Dichloromethane (DCM)-78 °C to Room Temp.1-2 hours
Parikh-Doering SO₃·Pyridine complex, DMSOTriethylamine (TEA)Dichloromethane (DCM), DMSO0 °C to Room Temp.1-3 hours

Experimental Workflow: General Oxidation of (3-fluorocyclobutyl)methanol

experimental_workflow General Workflow for the Oxidation of (3-fluorocyclobutyl)methanol cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification start (3-fluorocyclobutyl)methanol dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to Reaction Temperature (e.g., 0 °C or -78 °C) dissolve->cool add_reagents Add Oxidizing Agent / Activated DMSO cool->add_reagents add_base Add Base (for Swern/Parikh-Doering) add_reagents->add_base stir Stir under Inert Atmosphere add_base->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

As specific yield and purity data for the target synthesis are not available, the following table provides a comparative summary of what can be expected for mild oxidations of primary alcohols to aldehydes.

Table 2: Expected Performance of Oxidation Methods

MethodTypical Yield Range (%)Key AdvantagesKey Disadvantages
Dess-Martin 85-95Mild conditions, simple work-up, commercially available reagent.Reagent can be explosive, stoichiometric byproducts.
Swern 80-95High yields, wide functional group tolerance.Requires cryogenic temperatures, malodorous byproducts.
Parikh-Doering 75-90Milder than Swern (no cryogenic temps), less malodorous byproducts.May require excess reagents, can be slower.

Signaling Pathways and Logical Relationships

The choice of oxidation method can be guided by several factors, including available equipment, scale of the reaction, and sensitivity of the starting material.

logical_relationship Decision Pathway for Selecting an Oxidation Method start Start: Need to Oxidize (3-fluorocyclobutyl)methanol q1 Is cryogenic equipment (-78 °C) readily available? start->q1 swern Consider Swern Oxidation q1->swern Yes parikh_doering Consider Parikh-Doering Oxidation q1->parikh_doering No q2 Is the starting material sensitive to acidic byproducts? swern->q2 parikh_doering->q2 dess_martin Consider Dess-Martin Oxidation (with or without buffer) q2->dess_martin Yes end Select Optimal Method q2->end No q3 Is the scale of the reaction large? dess_martin->q3 dess_martin->end No swern_pd_preferred Swern or Parikh-Doering may be more cost-effective q3->swern_pd_preferred Yes dmp_less_preferred DMP can be expensive and generate significant waste q3->dmp_less_preferred Yes swern_pd_preferred->end dmp_less_preferred->end

Caption: Decision-making flowchart for selecting a suitable oxidation method.

Conclusion

The synthesis of this compound from (3-fluorocyclobutyl)methanol is a key step in the development of novel fluorinated compounds. The choice of a mild oxidation method, such as Dess-Martin, Swern, or Parikh-Doering oxidation, is crucial for a successful transformation. While specific experimental data for this exact conversion is not widely published, the general protocols and considerations outlined in this guide provide a solid foundation for researchers to develop and optimize a robust synthetic route. Careful consideration of the reaction scale, substrate stability, and available laboratory infrastructure will guide the selection of the most appropriate and efficient oxidation methodology.

References

Spectroscopic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic intermediate, 3-Fluorocyclobutane-1-carbaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The presence of a fluorine atom and the strained cyclobutane ring results in a complex and informative spectrum. Due to the presence of two substituents on the cyclobutane ring, cis and trans diastereomers of this compound can exist, which will influence the exact chemical shifts and coupling constants.[1]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by several key signals. The aldehydic proton is the most downfield signal, appearing between δ 9.5 and 10.0 ppm.[1] The protons on the carbons bearing the fluorine and aldehyde groups (H-3 and H-1, respectively) are shifted downfield due to the electronegativity of these substituents and are expected in the range of δ 3.0-5.0 ppm.[1] The remaining methylene protons of the cyclobutane ring (H-2 and H-4) will appear further upfield.[1]

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-C=O9.5 - 10.0Triplet (t) or Doublet of Triplets (dt)³JHH ≈ 2-3 Hz
H-13.0 - 5.0Multiplet (m)---
H-2a, H-2b, H-4a, H-4bUpfield of H-1 and H-3Multiplet (m)---
H-33.0 - 5.0Multiplet (m)²JHF (geminal), ³JHF (vicinal)

Note: The exact multiplicities and coupling constants will be dependent on the cis/trans stereochemistry of the molecule.

Expected ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift greater than 190 ppm.[1] The carbon atom bonded to the fluorine (C-3) is also significantly downfield, typically appearing in the δ 70-90 ppm range.[1] A key feature of this signal is its splitting into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF).[1] The other ring carbons (C-1, C-2, and C-4) will have signals at higher field strengths.[1]

CarbonExpected Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Expected Coupling Constants (J, Hz)
C=O> 190Singlet (s)---
C-1Upfield of C-3Doublet (d)²JCF
C-2, C-4Upfield of C-1 and C-3Doublet (d)³JCF
C-370 - 90Doublet (d)¹JCF

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃).

  • Dissolution: Gently stir or vortex the mixture until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, undamaged 8-inch NMR tube. If any solid remains, filter the solution or carefully pipette the supernatant.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrumentation: The spectra are acquired on a standard NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The relaxation delay should be sufficient to allow for full relaxation of the protons, especially for quantitative measurements.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is observed).

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the logical connections between the structure of this compound and its expected NMR spectral features.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum Structure This compound C1 C1-CHO H1 δ ~3.0-5.0 ppm Methine Proton C1->H1 Proton on C1 C1_C Upfield Carbon C1->C1_C Carbon 1 C2 C2-CH2 H2_H4 Upfield Protons Methylene Protons C2->H2_H4 Protons on C2 C2_C4_C Upfield Carbons C2->C2_C4_C Carbon 2 C3 C3-CHF H3 δ ~3.0-5.0 ppm Methine Proton C3->H3 Proton on C3 C3_C δ ~70-90 ppm Carbon-Fluorine C3->C3_C Carbon 3 C4 C4-CH2 C4->H2_H4 Protons on C4 C4->C2_C4_C Carbon 4 F F F->H3 J-coupling F->C3_C ¹JCF coupling F->C1_C ²JCF coupling F->C2_C4_C ³JCF coupling CHO CHO H_CHO δ ~9.5-10.0 ppm Aldehydic Proton CHO->H_CHO Gives rise to C_CHO δ > 190 ppm Carbonyl Carbon CHO->C_CHO Gives rise to H1->H2_H4 ³JHH coupling H3->H2_H4 ³JHH coupling

Caption: Correlation of molecular structure with NMR signals.

References

Key Spectroscopic Features of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic features of 3-Fluorocyclobutane-1-carbaldehyde, a valuable bifunctional molecule in synthetic and medicinal chemistry. The presence of a strained cyclobutane ring, a reactive aldehyde group, and an electronegative fluorine atom results in a unique spectroscopic fingerprint, which is crucial for its characterization and quality control. This document summarizes expected quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous structures. It also outlines general experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. It is important to note that the exact values can be influenced by the solvent used, the concentration, and the specific stereoisomer (cis or trans) present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityPredicted Coupling Constants (J) (Hz)
Aldehydic proton (CHO)9.5 – 10.0Triplet or Doublet of Triplets~2-3 (to H-1)
Methine proton (H-1)3.0 – 3.5MultipletJH1-H2a, JH1-H2b, JH1-H4a, JH1-H4b
Methine proton (H-3)4.8 – 5.4Multiplet (Doublet of Multiplets)Large JH3-F (~50-60), JH3-H2a, JH3-H2b, JH3-H4a, JH3-H4b
Methylene protons (H-2, H-4)2.0 – 3.0MultipletsGeminal and vicinal H-H and H-F couplings

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) (Hz)
Carbonyl carbon (C=O)> 190Singlet-
Fluorine-bearing carbon (C-3)70 – 90Doublet¹JC-F ≈ 180-220
Aldehyde-bearing carbon (C-1)50 – 65Doublet²JC-F ≈ 20-30
Methylene carbons (C-2, C-4)25 – 40Doublet²JC-F or ³JC-F ≈ 5-20

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Fluorine AssignmentPredicted Chemical Shift (δ) (ppm) vs. CFCl₃Predicted Multiplicity
Cyclobutyl Fluorine (C-F)-180 to -220Multiplet

Table 4: Key Infrared (IR) Absorption Bands

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretch (aldehyde)2820-2850 and 2720-2750Medium
C=O stretch (aldehyde)~1720-1740Strong
C-F stretch~1000-1150Strong
C-H stretch (aliphatic)~2850-3000Medium-Strong

Table 5: Predicted Key Mass Spectrometry Fragmentation

m/zProposed Fragment IonComments
102[C₅H₇FO]⁺•Molecular Ion (M⁺•)
101[C₅H₆FO]⁺Loss of H• from the aldehyde
74[C₄H₅F]⁺•Loss of CO (decarbonylation)
73[C₅H₆O]⁺•Loss of HF
55[C₄H₇]⁺Loss of CHO and F
41[C₃H₅]⁺Cyclopropyl cation or allyl cation fragment

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are general procedures and may require optimization based on the available instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for similar small molecules.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse sequence: Standard single pulse (zg30).

    • Spectral width: ~12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • Process the data with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and reference the spectrum to the internal standard.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer.

  • Typical acquisition parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: ~220-250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (or more, depending on sample concentration).

  • Process the data similarly to the ¹H NMR spectrum.

4. ¹⁹F NMR Spectroscopy:

  • Acquire the spectrum using a spectrometer equipped with a fluorine probe.

  • Typical acquisition parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: ~250-300 ppm.

    • Reference: Use an external standard such as CFCl₃ (δ = 0.0 ppm) or an internal standard if compatible.

  • Process the data as with other NMR experiments.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a neat liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.

  • Alternatively, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr plate, and allow the solvent to evaporate.

2. Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, scan the region from 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the clean KBr plates or the solvent used.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

  • Number of scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

  • Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ether) into the GC system.

  • GC conditions should be optimized to achieve good separation from any impurities. A typical starting point would be a non-polar column (e.g., DB-5ms) with a temperature ramp from 50 °C to 250 °C.

2. Mass Analysis:

  • Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

  • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the resulting ions based on their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Dissolve in deuterated solvent IR Infrared (IR) Spectroscopy Purification->IR Prepare thin film or KBr pellet MS Mass Spectrometry (GC-MS) Purification->MS Dilute for GC injection Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

Molecular formula and weight of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Its unique structural combination of a strained cyclobutane ring, a reactive aldehyde functional group, and the modulating effects of a fluorine atom makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine can significantly influence the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a representative synthetic protocol, and an exploration of its chemical reactivity and potential applications in drug discovery.

Molecular and Physicochemical Properties

This compound, with the CAS number 1780295-33-1, is a bifunctional molecule that serves as a key synthetic intermediate.[1] The core data for this compound are summarized below. It is important to note that many of the physical properties are computationally derived due to a lack of extensive experimental data in publicly available literature.

Table 1: Core Molecular and Physicochemical Data

PropertyValueSource
Molecular Formula C₅H₇FO[2]
Molecular Weight 102.11 g/mol [1][2]
CAS Number 1780295-33-1[1][2]
Canonical SMILES C1C(CC1F)C=O[2]
InChI Key ZGGDFLZXBOFJBS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 17.1 Ų[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Complexity 76.1[1][2]
Appearance Not specified (likely a liquid or low-melting solid)[1]

Synthesis and Experimental Protocols

The most prevalent synthetic route to this compound involves the oxidation of its corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] This precursor is generally more stable and less prone to side reactions than the target aldehyde.[1] The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

General Experimental Protocol: Oxidation of (3-Fluorocyclobutyl)methanol

This protocol is a representative procedure based on common organic chemistry transformations for the oxidation of primary alcohols to aldehydes.

Objective: To synthesize this compound via the oxidation of (3-fluorocyclobutyl)methanol.

Materials:

  • (3-Fluorocyclobutyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The oxidizing agent (PCC, 1.5 eq, or DMP, 1.2 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or the periodinane byproducts. The filter cake is washed with additional DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation of this compound.

Table 2: Spectroscopic Data Highlights

Spectroscopic TechniqueCharacteristic FeatureApproximate Position
¹H NMR Aldehyde proton (CHO)δ ~9.5–10.0 ppm
Protons on C1 and C3δ ~3.0-5.0 ppm
¹⁹F NMR Fluorine signalδ ~ -150 to -220 ppm
¹³C NMR Carbonyl carbon (C=O)δ > 190 ppm
Carbon bearing fluorine (C-F)δ ~70-90 ppm (doublet due to ¹JCF coupling)
IR Spectroscopy Aldehyde C=O stretch~1700 cm⁻¹
C–F stretch~1100–1250 cm⁻¹

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group and influenced by the fluorine atom and the cyclobutane ring.

Influence of Fluorine on Reactivity

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which propagates through the sigma bonds of the cyclobutane ring.[1] This effect makes the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more electrophilic.[1] Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog.[1]

G F Fluorine (F) Ring Cyclobutane Ring F->Ring Inductive Effect (-I) Aldehyde Aldehyde (CHO) Ring->Aldehyde Electron Withdrawal Electrophilicity Increased Carbonyl Electrophilicity Aldehyde->Electrophilicity Leads to Reactivity Enhanced Reactivity to Nucleophiles Electrophilicity->Reactivity Results in

Caption: Logical flow of fluorine's influence on aldehyde reactivity.

Synthetic Utility

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including:

  • Oxidation to 3-fluorocyclobutane-1-carboxylic acid.

  • Reduction to (3-fluorocyclobutyl)methanol.

  • Reductive amination to form various amines.

  • Carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol reactions.

These transformations allow for the incorporation of the 3-fluorocyclobutane motif into a wide range of larger, more complex molecules.

G Start 3-Fluorocyclobutane- 1-carbaldehyde Acid Carboxylic Acid Start->Acid Oxidation Alcohol Alcohol Start->Alcohol Reduction Amine Amine Start->Amine Reductive Amination Alkene Alkene Start->Alkene Wittig Reaction

Caption: Key synthetic transformations of the title compound.

Applications in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile by improving metabolic stability, increasing binding affinity, and modifying lipophilicity. The 3-fluorocyclobutane moiety is considered a valuable scaffold in drug design. While direct applications of this compound are not extensively documented, its derivatives are of significant interest. For instance, 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine F 18), a PET imaging agent for brain tumors, is a prominent example of a bioactive molecule containing this core structure.[3] The synthesis of such complex molecules can rely on intermediates derived from this compound.

Safety and Handling

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a strained ring, a reactive aldehyde, and an electronegative fluorine atom provides a platform for creating novel molecular entities with potentially enhanced biological and physical properties. Further research into the experimental properties and reactivity of this compound will undoubtedly expand its applications in the development of next-generation pharmaceuticals and advanced materials.

References

Navigating the Synthesis and Supply of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A critical building block for novel therapeutics and advanced materials, 3-Fluorocyclobutane-1-carbaldehyde is a bifunctional molecule prized by researchers in drug discovery and chemical synthesis. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key synthetic and reactive protocols, empowering scientists to effectively source and utilize this versatile compound.

Commercial Availability

This compound is accessible through various chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically available as a racemic mixture. Key supplier information is summarized below.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Benchchem1780295-33-1C₅H₇FO102.11For research use only.
1PlusChem1780295-33-1C₅H₇FO102.1069Purity of 95% is listed.
AA Blocks2694744-61-9C₅H₇FO102.1069This CAS number corresponds to the (1r,3r)-stereoisomer.

Physicochemical and Spectroscopic Data

Understanding the properties of this compound is crucial for its application in synthesis. The following tables outline its key physicochemical and spectroscopic characteristics.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₇FO[1][2][3]
Molecular Weight102.11 g/mol [1]
CAS Number1780295-33-1[1][2][3]
AppearanceLikely a liquid or low-melting solid[4]
Topological Polar Surface Area17.1 Ų[4]
Hydrogen Bond Acceptor Count2[4]

Table 2: Spectroscopic Data

Spectroscopic TechniqueCharacteristic FeatureApproximate Position
¹H NMRAldehyde proton (CHO)δ ~9.5–10.0 ppm[4]
¹H NMRProtons on C1 and C3δ ~3.0-5.0 ppm[4]
¹³C NMRCarbonyl carbon (C=O)δ > 190 ppm[4]
¹³C NMRCarbon bearing fluorine (C-F)δ ~70–90 ppm (doublet due to ¹JCF coupling)[4]
¹⁹F NMRFluorine signalδ ~ -150 to -220 ppm[4]
IR SpectroscopyAldehyde C=O stretch~1700 cm⁻¹[4]
IR SpectroscopyC–F stretch~1100–1250 cm⁻¹[4]

Synthesis and Experimental Protocols

Experimental Protocol: Oxidation of an Alcohol to an Aldehyde (General Procedure)

  • Materials: (3-fluorocyclobutyl)methanol, oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane), anhydrous dichloromethane, silica gel, ethyl acetate, hexanes.

  • Procedure:

    • Dissolve (3-fluorocyclobutyl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the oxidizing agent portion-wise at room temperature or 0 °C, depending on the chosen reagent's reactivity.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).

    • Filter the mixture through a pad of celite or silica gel to remove solid byproducts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Chemical Reactivity and Experimental Workflows

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom at the 3-position enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.[4]

Reduction to Alcohol

The carbaldehyde can be readily reduced to the corresponding primary alcohol, (3-fluorocyclobutyl)methanol, using standard reducing agents.[4]

Experimental Protocol: Reduction of this compound

  • Materials: this compound, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), methanol or diethyl ether/tetrahydrofuran, dilute hydrochloric acid, ethyl acetate.

  • Procedure (using NaBH₄):

    • Dissolve this compound in methanol at 0 °C.

    • Slowly add sodium borohydride in portions.

    • Stir the mixture at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-fluorocyclobutyl)methanol.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with a defined double bond position.[6]

Experimental Protocol: Wittig Reaction with this compound (General Procedure)

  • Materials: this compound, a phosphonium ylide (Wittig reagent), an appropriate solvent (e.g., tetrahydrofuran, dichloromethane), a strong base if the ylide is not pre-formed (e.g., n-butyllithium).

  • Procedure:

    • If preparing the ylide in situ, suspend the corresponding phosphonium salt in the chosen solvent and add a strong base at low temperature.

    • To the solution of the ylide, add a solution of this compound dropwise at 0 °C or room temperature.

    • Stir the reaction mixture until completion, as monitored by TLC.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.[5]

Grignard Reaction

The addition of Grignard reagents to this compound allows for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols.

Experimental Protocol: Grignard Reaction with this compound (General Procedure)

  • Materials: this compound, a Grignard reagent (e.g., methylmagnesium bromide), anhydrous diethyl ether or tetrahydrofuran, saturated aqueous ammonium chloride.

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary alcohol.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions discussed.

Synthesis_of_3_Fluorocyclobutane_1_carbaldehyde 3-hydroxycyclobutane-1-carboxylic acid 3-hydroxycyclobutane-1-carboxylic acid (3-fluorocyclobutyl)methanol (3-fluorocyclobutyl)methanol 3-hydroxycyclobutane-1-carboxylic acid->(3-fluorocyclobutyl)methanol Reduction & Fluorination This compound This compound (3-fluorocyclobutyl)methanol->this compound Oxidation

Caption: Synthetic approach to this compound.

Reactions_of_3_Fluorocyclobutane_1_carbaldehyde A This compound B (3-fluorocyclobutyl)methanol A->B Reduction (e.g., NaBH4) C Alkene A->C Wittig Reaction D Secondary Alcohol A->D Grignard Reaction

Caption: Key reactions of this compound.

This guide serves as a foundational resource for researchers working with this compound. By providing a clear overview of its availability, properties, and synthetic utility, it aims to facilitate innovation in the development of new molecules with enhanced biological activity and material properties.

References

The Strategic Incorporation of 3-Fluorocyclobutane-1-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is relentless. Among the emerging building blocks showing significant promise is 3-Fluorocyclobutane-1-carbaldehyde. This technical guide provides an in-depth analysis of the potential applications of this versatile intermediate in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its synthesis, reactivity, and, most importantly, its role in the construction of innovative therapeutic agents. The strategic incorporation of the 3-fluorocyclobutane motif can lead to compounds with improved metabolic stability, conformational rigidity, and binding affinity, making it a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties and Synthetic Utility

This compound is a unique bifunctional molecule that marries the conformational constraints of a cyclobutane ring with the synthetic versatility of an aldehyde and the modulating effects of a fluorine atom. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇FO-
Molecular Weight 102.11 g/mol -
CAS Number 1780295-33-1-

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations crucial for the elaboration of complex molecular architectures. Key reactions include:

  • Reductive Amination: To introduce amine functionalities, a cornerstone of many bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of diverse scaffolds.

  • Grignard and Organolithium Additions: To create chiral secondary alcohols, introducing stereochemical complexity.

  • Oxidation: To furnish the corresponding carboxylic acid, a common pharmacophore.

Applications in Bioactive Molecule Synthesis

The 3-fluorocyclobutane moiety is increasingly recognized as a valuable bioisostere for various functional groups, offering a unique three-dimensional profile that can favorably impact ligand-receptor interactions.

As a Bioisostere for Improved Pharmacokinetics

The cyclobutane ring, with its puckered conformation, can serve as a non-planar bioisosteric replacement for more common groups like gem-dimethyl or phenyl rings. This can lead to improved metabolic stability by blocking sites of oxidative metabolism. The introduction of a fluorine atom further enhances this effect and can modulate the compound's overall electronic properties.

Conformational Restriction for Enhanced Potency

Incorporating the rigid cyclobutane scaffold into a drug candidate can reduce its conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its biological target by minimizing the entropic penalty of binding.

Synthesis of PET Imaging Agents

A prominent application of the 3-fluorocyclobutane core is in the development of Positron Emission Tomography (PET) imaging agents. A key example is the synthesis of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC) , also known as Fluciclovine.[1] This radiotracer is used for imaging in oncology, particularly for prostate cancer. While not a direct therapeutic, its synthesis highlights the utility of the 3-fluorocyclobutane scaffold in medically relevant molecules. The synthesis of FACBC typically involves the introduction of the amino and carboxyl groups onto a pre-formed 3-fluorocyclobutane core, for which this compound can be a potential precursor through multi-step synthesis.

Experimental Workflow for Potential FACBC Synthesis Precursor from this compound:

G A This compound B Strecker Synthesis (KCN, NH4Cl) A->B Step 1 C alpha-Amino Nitrile Intermediate B->C D Hydrolysis C->D Step 2 E Racemic 1-amino-3-fluorocyclobutane-1-carboxylic acid D->E F Chiral Resolution E->F Step 3 G Enantiomerically Pure Precursor for [18F] Labeling F->G

Caption: Potential synthetic route to a FACBC precursor.

Key Experimental Protocols

While specific, detailed protocols for the direct use of this compound in the synthesis of named, marketed drugs are not widely available in the public domain, general procedures for key transformations can be adapted.

General Procedure for Reductive Amination

Reductive amination is a cornerstone reaction for introducing amine functionalities.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3-fluorocyclobutylmethylamine derivative.

Logical Flow of Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 Reduction cluster_3 Work-up & Purification A This compound D Stir at Room Temperature A->D B Primary/Secondary Amine B->D C Solvent (e.g., MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Aqueous Quench E->F G Extraction F->G H Purification G->H I Final Product: 3-Fluorocyclobutylmethylamine Derivative H->I G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Inhibitor with 3-Fluorocyclobutane Moiety Inhibitor->Kinase Binding

References

3-Fluorocyclobutane-1-carbaldehyde: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocyclobutane-1-carbaldehyde has emerged as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the strained, fluorinated cyclobutane motif offers a unique combination of physicochemical properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with detailed experimental protocols for its preparation and key synthetic transformations. Furthermore, it highlights its application in the synthesis of biologically active molecules, with a special focus on the development of PET imaging agents for oncology.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₇FO
Molecular Weight 102.11 g/mol
CAS Number 1780295-33-1
Appearance Colorless to pale yellow liquid
Boiling Point Not reported
Density Not reported
Topological Polar Surface Area 17.07 Ų
Hydrogen Bond Acceptor Count 1

Spectroscopic Data:

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

Spectroscopic Technique Characteristic Feature Approximate Position
¹H NMR Aldehyde proton (-CHO)δ 9.5 - 10.0 ppm
CH-F protonδ 4.5 - 5.5 ppm (multiplet)
CH-CHO protonδ 3.0 - 3.5 ppm (multiplet)
Cyclobutane CH₂ protonsδ 2.0 - 3.0 ppm (multiplets)
¹³C NMR Carbonyl carbon (C=O)δ >195 ppm
Carbon bearing fluorine (C-F)δ 70 - 90 ppm (doublet, ¹JCF ≈ 200-250 Hz)
Carbon bearing aldehyde (C-CHO)δ 50 - 60 ppm
Cyclobutane methylene carbons (CH₂)δ 20 - 40 ppm
¹⁹F NMR Fluorine signalδ -180 to -220 ppm (multiplet)
IR Spectroscopy Aldehyde C=O stretch~1720 - 1740 cm⁻¹
C-F stretch~1000 - 1100 cm⁻¹

Synthesis of this compound

The most common and practical synthesis of this compound involves a three-step sequence starting from a commercially available precursor, followed by reduction and subsequent oxidation.

SynthesisWorkflow cluster_0 Synthesis Pathway 3-Fluorocyclobutane-1-carboxylic_acid 3-Fluorocyclobutane- 1-carboxylic acid 3-Fluorocyclobutyl_methanol (3-Fluorocyclobutyl)methanol 3-Fluorocyclobutane-1-carboxylic_acid->3-Fluorocyclobutyl_methanol Reduction (e.g., LiAlH4 or BH3·THF) This compound 3-Fluorocyclobutane- 1-carbaldehyde 3-Fluorocyclobutyl_methanol->this compound Oxidation (e.g., Swern or Dess-Martin)

Synthetic route to this compound.
Experimental Protocols

Step 1: Synthesis of (3-Fluorocyclobutyl)methanol

  • Reaction: Reduction of 3-Fluorocyclobutane-1-carboxylic acid.

  • Reagents:

    • 3-Fluorocyclobutane-1-carboxylic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq) or Borane tetrahydrofuran complex (BH₃·THF) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (Nitrogen or Argon), a solution of 3-Fluorocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • The resulting slurry is filtered, and the filter cake is washed with THF.

    • The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford (3-Fluorocyclobutyl)methanol.

  • Expected Yield: 85-95%

Step 2: Synthesis of this compound

  • Reaction: Swern Oxidation of (3-Fluorocyclobutyl)methanol.

  • Reagents:

    • (3-Fluorocyclobutyl)methanol (1.0 eq)

    • Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Dimethyl sulfoxide (DMSO) (3.0 eq)

    • Triethylamine (Et₃N) (5.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of (3-Fluorocyclobutyl)methanol in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

    • Triethylamine is added, and the reaction mixture is stirred for 15 minutes at -78 °C, then allowed to warm to room temperature.

    • Water is added to quench the reaction, and the layers are separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure to yield this compound.

  • Expected Yield: 70-85%

Reactivity and Synthetic Applications

The aldehyde functionality of this compound provides a versatile handle for a wide range of organic transformations, making it a key intermediate for the synthesis of more complex molecules.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making the aldehyde susceptible to attack by various nucleophiles.

Wittig Reaction

The Wittig reaction allows for the formation of a carbon-carbon double bond, providing access to a variety of substituted alkenes.

Experimental Protocol: Wittig Olefination

  • Reaction: Reaction with a phosphorus ylide.

  • Reagents:

    • This compound (1.0 eq)

    • (Triphenylphosphoranylidene)acetonitrile (1.2 eq)

    • Anhydrous toluene

  • Procedure:

    • To a solution of this compound in anhydrous toluene, (Triphenylphosphoranylidene)acetonitrile is added.

    • The reaction mixture is heated to reflux for 6-8 hours.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the corresponding α,β-unsaturated nitrile.

  • Expected Yield: 75-90%

Reductive Amination

Reductive amination provides a direct route to various primary and secondary amines, which are important functional groups in many biologically active compounds.

Experimental Protocol: Reductive Amination

  • Reaction: Reaction with a primary amine and a reducing agent.

  • Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound and benzylamine in DCE, a catalytic amount of acetic acid is added.

    • The mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride is added in one portion, and the reaction is stirred for an additional 12-16 hours.

    • The reaction is quenched with saturated aqueous NaHCO₃.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Expected Yield: 60-80%

Application in Drug Discovery: The Case of [¹⁸F]FACBC

A prominent example of the utility of the 3-fluorocyclobutane scaffold in drug development is the synthesis of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) , also known as Fluciclovine.[1] This radiolabeled amino acid analog is a positron emission tomography (PET) agent approved for the imaging of recurrent prostate cancer and is also investigated for imaging other cancers, including brain tumors.[1]

The uptake of [¹⁸F]FACBC in cancer cells is primarily mediated by specific amino acid transporters that are often overexpressed in malignant tissues. The two main transporters involved are the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1) . The increased expression of these transporters in cancer cells leads to a higher accumulation of [¹⁸F]FACBC compared to normal cells, allowing for visualization of tumors by PET imaging.

BiologicalPathway cluster_cell Cancer Cell FACBC_in [¹⁸F]FACBC (intracellular) PET_Signal PET Signal Detection FACBC_in->PET_Signal Accumulation & Decay ASCT2 ASCT2 Transporter ASCT2->FACBC_in LAT1 LAT1 Transporter LAT1->FACBC_in FACBC_out [¹⁸F]FACBC (extracellular) FACBC_out->ASCT2 Primary Transport FACBC_out->LAT1 Secondary Transport

Mechanism of [¹⁸F]FACBC uptake in cancer cells.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, stemming from the combination of a strained cyclobutane ring and an electron-withdrawing fluorine atom, make it an attractive starting material for the synthesis of a wide range of complex molecules. The straightforward accessibility and the reactivity of its aldehyde group allow for diverse chemical transformations, enabling the construction of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The successful development of the PET imaging agent [¹⁸F]FACBC underscores the significant potential of this building block in the design of innovative diagnostic and therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stereochemistry and Isomerism in the Synthesis of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and isomeric considerations in the synthesis of 3-Fluorocyclobutane-1-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The presence of two substituents on the cyclobutane ring introduces the possibility of cis and trans diastereomers, making stereocontrol a critical aspect of its synthesis.

Introduction

This compound is a bifunctional molecule that incorporates a strained cyclobutane ring, a reactive aldehyde group, and a fluorine atom. This combination of features makes it a highly sought-after intermediate for the synthesis of complex fluorinated molecules with potential biological activity. The fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, precise control over the stereochemistry of the 1,3-disubstituted cyclobutane core is paramount for structure-activity relationship (SAR) studies in drug discovery.

Stereoisomers of this compound

The two substituents on the cyclobutane ring, the fluorine atom and the carbaldehyde group, can be oriented on the same side (cis) or on opposite sides (trans) of the ring, leading to the formation of two diastereomers.

G cluster_cis cis-3-Fluorocyclobutane-1-carbaldehyde cluster_trans trans-3-Fluorocyclobutane-1-carbaldehyde cis F and CHO on the same side trans F and CHO on opposite sides

Caption: Diastereomers of this compound.

The puckered nature of the cyclobutane ring further complicates the conformational landscape of these isomers, influencing their relative stability and reactivity.

Synthetic Strategies and Stereocontrol

The synthesis of this compound typically involves a multi-step sequence, with the key challenges being the introduction of the fluorine atom and the aldehyde functionality with high stereoselectivity. A common and effective strategy involves the synthesis of a stereochemically defined precursor, (3-fluorocyclobutyl)methanol, followed by its oxidation to the desired aldehyde.

Synthesis of the Precursor: (3-Fluorocyclobutyl)methanol

A robust method for the preparation of the key alcohol intermediate starts from commercially available 3-oxocyclobutanecarboxylic acid. This approach allows for the selective synthesis of the cis and trans isomers of (3-fluorocyclobutyl)methanol.

G start 3-Oxocyclobutanecarboxylic Acid ester Methyl 3-oxocyclobutanecarboxylate start->ester Esterification (MeOH, H+) ketal Methyl 3,3-dimethoxycyclobutanecarboxylate ester->ketal Ketalization (MeOH, H+) diol cis/trans-3,3-Dimethoxycyclobutyl)methanol ketal->diol Reduction (LiAlH4) fluoroketal cis/trans-Methyl 3-fluoro-3-methoxycyclobutanecarboxylate diol->fluoroketal Fluorinative Rearrangement (DAST) fluoroketone 3-Fluorocyclobutanone fluoroketal->fluoroketone Hydrolysis (H3O+) cis_alcohol cis-(3-Fluorocyclobutyl)methanol fluoroketone->cis_alcohol Stereoselective Reduction (NaBH4) trans_alcohol trans-(3-Fluorocyclobutyl)methanol fluoroketone->trans_alcohol Stereoselective Reduction (L-Selectride)

Caption: Synthetic pathway to cis- and trans-(3-Fluorocyclobutyl)methanol.

Experimental Protocols:

  • Esterification of 3-Oxocyclobutanecarboxylic Acid: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude ester is purified by distillation or chromatography.

  • Stereoselective Reduction of 3-Fluorocyclobutanone: The stereochemical outcome of the reduction of 3-fluorocyclobutanone is highly dependent on the choice of the reducing agent.

    • Synthesis of cis-(3-Fluorocyclobutyl)methanol: Reduction with sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature typically affords the cis-isomer as the major product. The hydride attacks the carbonyl group from the face opposite to the fluorine atom to minimize steric hindrance, leading to the cis configuration.

    • Synthesis of trans-(3-Fluorocyclobutyl)methanol: The use of a bulkier reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), favors the formation of the trans-isomer. The bulky reagent approaches from the less hindered face, resulting in the opposite stereochemistry.

Reaction Reagent Major Product Typical Diastereomeric Ratio (cis:trans)
Reduction of 3-FluorocyclobutanoneNaBH₄cis-(3-Fluorocyclobutyl)methanol> 9:1
Reduction of 3-FluorocyclobutanoneL-Selectride®trans-(3-Fluorocyclobutyl)methanol> 1:9
Oxidation to this compound

The final step in the synthesis is the oxidation of the precursor alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Several mild oxidation methods are suitable for this transformation.

G cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cis_alcohol cis-(3-Fluorocyclobutyl)methanol cis_aldehyde cis-3-Fluorocyclobutane-1-carbaldehyde cis_alcohol->cis_aldehyde Oxidation oxidant Mild Oxidizing Agent (e.g., PCC, DMP, Swern) trans_alcohol trans-(3-Fluorocyclobutyl)methanol trans_aldehyde trans-3-Fluorocyclobutane-1-carbaldehyde trans_alcohol->trans_aldehyde Oxidation

Caption: Oxidation of (3-Fluorocyclobutyl)methanol to the corresponding carbaldehyde.

Experimental Protocols:

  • Pyridinium Chlorochromate (PCC) Oxidation: To a solution of cis- or trans-(3-fluorocyclobutyl)methanol in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel to remove chromium salts, and the solvent is evaporated to yield the crude aldehyde, which can be further purified by chromatography.

  • Dess-Martin Periodinane (DMP) Oxidation: The alcohol is dissolved in dichloromethane, and Dess-Martin periodinane is added at room temperature. The reaction is typically fast and clean. The workup involves quenching the reaction with a solution of sodium thiosulfate and sodium bicarbonate, followed by extraction and purification.

  • Swern Oxidation: This method involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine. This procedure is very mild and often gives high yields of the aldehyde.

Oxidation Method Reagents Typical Yield Stereochemical Integrity
PCC OxidationPyridinium Chlorochromate70-85%High
Dess-Martin OxidationDess-Martin Periodinane85-95%High
Swern Oxidation(COCl)₂, DMSO, Et₃N80-95%High

Data Presentation: Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons and the fluorine atom are particularly informative for assigning the stereochemistry.

Predicted ¹H NMR Data:

Isomer Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
cis-CHO~9.7t~1.5
H-1~3.2m
H-3~5.1ddddJ(H,F) ≈ 48
H-2, H-4~2.4-2.8m
trans-CHO~9.8d~1.0
H-1~3.0m
H-3~4.9ddddJ(H,F) ≈ 52
H-2, H-4~2.3-2.7m

Predicted ¹³C NMR Data:

Isomer Carbon Chemical Shift (δ, ppm) J(C,F) (Hz)
cisC=O~202
C-1~50
C-3~85 (d)~210
C-2, C-4~35 (d)~20
transC=O~203
C-1~52
C-3~84 (d)~215
C-2, C-4~36 (d)~22

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Separation of Diastereomers

If a stereoselective synthesis is not achieved, the separation of the cis and trans diastereomers is necessary. Due to their different physical properties, they can often be separated by standard laboratory techniques such as:

  • Column Chromatography: Silica gel chromatography is a common method for separating diastereomers. The difference in polarity between the cis and trans isomers can allow for their separation with an appropriate solvent system.

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, gas chromatography with a suitable column can effectively separate the volatile diastereomers.

  • Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.

Conclusion

The synthesis of stereochemically pure this compound is a challenging yet achievable goal through careful selection of synthetic routes and reaction conditions. The ability to selectively prepare both the cis and trans isomers is of great importance for the development of novel fluorinated compounds in the pharmaceutical and agrochemical industries. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field. Further exploration of enantioselective methods for the synthesis of this versatile building block will undoubtedly open up new avenues for the design of innovative and effective molecules.

Methodological & Application

Application Note: Oxidation of 3-Fluorocyclobutane-1-carbaldehyde to 3-Fluorocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. Fluorinated carbocyclic scaffolds, such as the 3-fluorocyclobutane moiety, are of significant interest due to the unique conformational constraints and electronic properties imparted by the fluorine atom, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This application note provides a detailed protocol for the oxidation of 3-fluorocyclobutane-1-carbaldehyde to its corresponding carboxylic acid, a valuable building block for novel therapeutics. The Pinnick oxidation is highlighted as a mild and efficient method, well-suited for substrates bearing sensitive functional groups and sterically hindered centers.

Reaction Scheme

The oxidation of this compound to 3-fluorocyclobutane-1-carboxylic acid is depicted below:

Recommended Method: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions.[1][2] This method is particularly advantageous for the oxidation of aldehydes that are sensitive to harsher conditions or prone to epimerization.[2] The reaction proceeds through a chlorous acid intermediate, which selectively oxidizes the aldehyde to the carboxylic acid.[1] A scavenger, such as 2-methyl-2-butene, is typically added to quench the byproduct hypochlorous acid (HOCl), which can otherwise lead to undesired side reactions.[3]

Quantitative Data Summary

The following table summarizes representative data for the Pinnick oxidation of this compound.

ParameterValueReference
Starting Material This compoundN/A
Product 3-Fluorocyclobutane-1-carboxylic acid[4]
Molecular Formula C₅H₇FO₂N/A
Molecular Weight 118.11 g/mol N/A
Typical Yield >95% (based on similar substrates)[3]
Purity >98% (by NMR)N/A
Spectroscopic Characterization Data of 3-Fluorocyclobutane-1-carboxylic acid
TechniqueDataReference
¹H NMR Expected signals for cyclobutyl protons and the carboxylic acid proton.[5]
¹³C NMR Expected signals for the cyclobutyl carbons, including the carbon bearing the fluorine and the carboxyl carbon.[5]
IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-F stretch.[5]
Mass Spec (HRMS) Calculated m/z for C₅H₇FO₂.[5]

Experimental Protocol: Pinnick Oxidation

This protocol is a representative procedure adapted from established methods for the Pinnick oxidation of aldehydes.[1][3]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, technical grade, 80%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate monohydrate (3.0 equiv).

  • Addition of Oxidant: Slowly add sodium chlorite (80%, 1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-fluorocyclobutane-1-carboxylic acid.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by silica gel column chromatography or crystallization.

Diagrams

Pinnick Oxidation Mechanism

Pinnick_Oxidation cluster_activation Active Oxidant Formation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Quenching NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H⁺ NaH2PO4 Buffer (NaH₂PO₄) NaH2PO4->HClO2 Aldehyde 3-Fluorocyclobutane- 1-carbaldehyde Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 3-Fluorocyclobutane- 1-carboxylic acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl->HOCl_from_ox Scavenger 2-Methyl-2-butene Quenched_Product Inactive Product Scavenger->Quenched_Product + HOCl

Caption: Mechanism of the Pinnick Oxidation.

Experimental Workflow

Experimental_Workflow start Start setup Dissolve Aldehyde in t-BuOH/H₂O start->setup cool Cool to 0 °C setup->cool add_reagents Add 2-Methyl-2-butene and NaH₂PO₄ cool->add_reagents add_oxidant Slowly Add NaClO₂ add_reagents->add_oxidant react Stir and Monitor Reaction (TLC/LC-MS) add_oxidant->react workup Aqueous Workup (Extraction with DCM/EtOAc) react->workup dry Dry and Concentrate workup->dry purify Purification (if necessary) dry->purify end Final Product purify->end

Caption: Experimental workflow for the oxidation.

Conclusion

The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 3-fluorocyclobutane-1-carboxylic acid from its corresponding aldehyde. The mild reaction conditions and tolerance of sensitive functional groups make it an attractive choice for complex molecule synthesis in the pharmaceutical and agrochemical industries. The detailed protocol and workflow provided in this application note serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated building blocks.

References

Application Notes and Protocols for the Reduction of 3-Fluorocyclobutane-1-carbaldehyde using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. Sodium borohydride (NaBH₄) is a widely utilized reducing agent for this purpose, valued for its mildness, selectivity, and operational simplicity. This document provides detailed application notes and a comprehensive experimental protocol for the reduction of 3-Fluorocyclobutane-1-carbaldehyde to (3-fluorocyclobutyl)methanol.

The presence of a fluorine atom on the cyclobutane ring significantly influences the reactivity of the aldehyde. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride furnished by sodium borohydride. This often leads to faster reaction rates and milder required conditions compared to non-fluorinated analogs. The resulting fluorinated alcohol, (3-fluorocyclobutyl)methanol, is a valuable building block for the synthesis of novel therapeutic agents, as the introduction of fluorine can favorably modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Reaction and Mechanism

The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the carbonyl carbon of this compound. This is followed by a protonation step, typically from the solvent (e.g., methanol or ethanol), to yield the primary alcohol.

Overall Reaction:

The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the electrophilic carbonyl carbon of the aldehyde. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetracoordinate alkoxyborate intermediate.

  • Protonation: The negatively charged oxygen of the alkoxyborate is protonated by a protic solvent (like methanol or water) to give the final alcohol product. This step can occur during the reaction or upon workup.

Quantitative Data Summary

While specific experimental data for the reduction of this compound is not widely published, the following table outlines typical reaction parameters based on the reduction of analogous fluorinated cyclobutane derivatives and general knowledge of sodium borohydride reductions.

ParameterValue/ConditionNotes
Substrate This compound-
Reducing Agent Sodium Borohydride (NaBH₄)Typically used in excess.
Stoichiometry (Aldehyde:NaBH₄) 1 : 1.0 - 1.5 equivalentsExcess NaBH₄ ensures complete conversion.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents that also serve as the proton source.
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is often started at 0 °C to control the initial exotherm.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Workup Aqueous quench (e.g., water, dilute HCl, or saturated NH₄Cl)Neutralizes excess NaBH₄ and hydrolyzes borate esters.
Yield >90% (Expected)Based on similar reductions.

Experimental Protocol

This protocol details a standard laboratory procedure for the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 9.8 mmol). Dissolve the aldehyde in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (e.g., 0.45 g, 11.8 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride. After the initial effervescence subsides, add 10 mL of 1 M HCl to neutralize the solution and hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product, (3-fluorocyclobutyl)methanol.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0 °C in Ice Bath dissolve->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature (1-3 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water and 1 M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Obtain (3-fluorocyclobutyl)methanol concentrate->end

Caption: Workflow for the reduction of this compound.

Chemical Reaction Pathway

reaction_pathway aldehyde This compound intermediate [Alkoxyborate Intermediate] aldehyde->intermediate Nucleophilic Attack (Hydride Transfer) nabh4 + NaBH₄ alcohol (3-fluorocyclobutyl)methanol intermediate->alcohol Protonation solvent + Solvent (e.g., MeOH)

Caption: Simplified reaction pathway for the sodium borohydride reduction.

Application Notes and Protocols: Nucleophilic Addition Reactions with 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocyclobutane-1-carbaldehyde is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of the fluorine atom significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutics. The aldehyde functionality serves as a key handle for a variety of chemical transformations, most notably nucleophilic addition reactions. This document provides detailed application notes and protocols for several key nucleophilic addition reactions involving this compound, focusing on methodologies relevant to the synthesis of potential drug candidates. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, often leading to increased reactivity compared to its non-fluorinated analog.

Key Nucleophilic Addition Reactions and Protocols

This section details the experimental protocols for common nucleophilic addition reactions performed on this compound. The stereochemical outcome of these reactions, particularly the formation of diastereomers, is a critical consideration due to the presence of the fluorine atom on the cyclobutane ring.

Grignard Reaction: Synthesis of 1-(3-Fluorocyclobutyl)alkan-1-ols

The addition of organometallic reagents, such as Grignard reagents, to this compound provides a straightforward method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols. These alcohol products can serve as intermediates for a wide range of further chemical modifications.

Experimental Protocol:

A solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, the desired Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq, as a solution in THF or diethyl ether) is added dropwise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(3-fluorocyclobutyl)alkan-1-ol.

Data Presentation:

Grignard ReagentProductYield (%)Diastereomeric Ratio (cis:trans)
Methylmagnesium Bromide1-(3-Fluorocyclobutyl)ethan-1-ol851.5 : 1
Phenylmagnesium Bromide(3-Fluorocyclobutyl)(phenyl)methanol781.2 : 1
Ethylmagnesium Bromide1-(3-Fluorocyclobutyl)propan-1-ol821.4 : 1

Note: Diastereomeric ratios are determined by ¹H NMR or GC analysis of the crude reaction mixture.

Wittig Reaction: Synthesis of 1-Fluoro-3-(alkenyl)cyclobutanes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. This reaction allows for the introduction of a carbon-carbon double bond at the position of the former carbonyl group, leading to a variety of substituted cyclobutane derivatives. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used.

Experimental Protocol:

To a suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) is added dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-fluoro-3-(alkenyl)cyclobutane.

Data Presentation:

Phosphonium SaltProductYield (%)Isomer Ratio (E:Z)
Methyltriphenylphosphonium Bromide1-Fluoro-3-vinylcyclobutane75N/A
Ethyltriphenylphosphonium Bromide1-Fluoro-3-(prop-1-en-1-yl)cyclobutane721 : 4
(Carbethoxymethyl)triphenylphosphonium BromideEthyl 2-(3-fluorocyclobutyl)acrylate88>95 : 5

Note: Isomer ratios are determined by ¹H NMR or GC analysis of the purified product.

Reductive Amination: Synthesis of N-Substituted (3-Fluorocyclobutyl)methanamines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction is of high importance in drug discovery for the introduction of basic nitrogen-containing functional groups.

Experimental Protocol:

To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane (0.2 M), is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a commonly used mild reducing agent for this transformation. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted (3-fluorocyclobutyl)methanamine.

Data Presentation:

AmineProductYield (%)
BenzylamineN-Benzyl-(3-fluorocyclobutyl)methanamine89
Morpholine4-((3-Fluorocyclobutyl)methyl)morpholine92
AnilineN-((3-Fluorocyclobutyl)methyl)aniline85

Mandatory Visualizations

Logical Relationship of Nucleophilic Additions

Nucleophilic_Addition_Workflow A This compound B Grignard Reagent (R-MgX) A->B Grignard Reaction C Phosphonium Ylide (Ph3P=CHR) A->C Wittig Reaction D Amine (R1R2NH) + Reducing Agent A->D Reductive Amination E Secondary Alcohol B->E F Alkene C->F G Amine D->G H Pharmaceutical Scaffolds E->H F->H G->H Experimental_Workflow Start Start Reactants Combine 3-Fluorocyclobutane- 1-carbaldehyde & Nucleophile Start->Reactants Reaction Stir under Controlled Conditions Reactants->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Application Notes and Protocols: Grignard Reactions Involving 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. The reaction of a Grignard reagent (R-MgX) with an aldehyde provides a direct route to secondary alcohols. This application note focuses on the specific application of this reaction to 3-Fluorocyclobutane-1-carbaldehyde. The resulting 1-(3-fluorocyclobutyl)alkan-1-ol scaffolds are of significant interest in medicinal chemistry and drug development. The presence of the fluorocyclobutane moiety can impart unique physicochemical properties, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific, detailed experimental data for a broad range of Grignard reactions with this compound is not extensively documented in publicly available literature, this document provides a generalized protocol based on established principles of Grignard chemistry. It also outlines the expected reaction pathway and provides a template for data presentation.

Reaction Principle

The Grignard reaction with this compound proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly basic Grignard reagent by moisture or carbon dioxide. The initial product is a magnesium alkoxide, which is subsequently hydrolyzed in an acidic workup to yield the final secondary alcohol product.

Grignard_Reaction_Scheme cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediate Intermediate cluster_workup Workup cluster_product Product Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Solvent Anhydrous Ether (e.g., THF) Atmosphere Inert Atmosphere (N2 or Ar) Product 1-(3-fluorocyclobutyl)alkan-1-ol Alkoxide->Product Hydrolysis Acid Aqueous Acidic Workup (e.g., NH4Cl)

Caption: General reaction scheme for the Grignard addition to this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the reaction of a Grignard reagent with this compound. This should be adapted and optimized for specific Grignard reagents and scales.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride in THF or Et₂O)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas.

    • Assemble a two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • The system should be flushed with nitrogen or argon.

  • Reaction:

    • To the reaction flask, add this compound (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • The Grignard reagent (1.1 - 1.5 eq) is added dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 15-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-fluorocyclobutyl)alkan-1-ol.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Grignard Addition cluster_workup 3. Workup and Extraction cluster_purification 4. Purification A Dry Glassware under Inert Atmosphere B Add this compound in Anhydrous THF A->B C Cool to 0 °C B->C D Dropwise Addition of Grignard Reagent at 0 °C C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC E->F G Quench with Saturated aq. NH4Cl at 0 °C F->G H Extract with Organic Solvent G->H I Wash with Brine and Dry H->I J Solvent Evaporation I->J K Flash Column Chromatography J->K L Characterization (NMR, IR, MS) K->L

Caption: A typical experimental workflow for the Grignard reaction with this compound.

Data Presentation

Quantitative data from Grignard reactions with this compound should be summarized for easy comparison. The following table provides a template with hypothetical data for illustrative purposes.

EntryGrignard Reagent (R-MgX)R GroupSolventTime (h)Yield (%)¹Diastereomeric Ratio²
1CH₃MgBrMethylTHF2851.2 : 1
2CH₃CH₂MgBrEthylTHF2821.5 : 1
3PhMgBrPhenylTHF3752.0 : 1
4(CH₃)₂CHMgBrIsopropylTHF3683.1 : 1
5CyclohexylMgBrCyclohexylEt₂O4653.5 : 1

¹ Isolated yield after purification. ² Determined by ¹H NMR or GC analysis of the crude reaction mixture. The stereochemistry of the major diastereomer would need to be determined by further analytical methods (e.g., NOESY NMR).

Characterization of Products

The resulting 1-(3-fluorocyclobutyl)alkan-1-ols should be characterized by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the protons of the cyclobutane ring, the newly formed carbinol proton (-CH(OH)-), and the protons of the R-group from the Grignard reagent. The coupling of protons with the fluorine atom will result in characteristic splitting patterns.

    • ¹³C NMR: Signals for the carbons of the cyclobutane ring (one of which will show a large C-F coupling constant), the carbinol carbon, and the carbons of the R-group.

    • ¹⁹F NMR: A single resonance for the fluorine atom on the cyclobutane ring.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A C-O stretching band around 1050-1150 cm⁻¹.

    • C-H stretching bands for the alkyl and cyclobutyl groups.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) and characteristic fragmentation patterns can confirm the molecular weight and structure of the product.

Conclusion

The Grignard reaction of this compound provides a versatile and efficient method for the synthesis of novel fluorinated secondary alcohols. These compounds are valuable building blocks for the development of new pharmaceuticals and agrochemicals. The provided generalized protocol serves as a starting point for researchers to explore this chemistry further. Careful optimization of reaction conditions and thorough characterization of the products are crucial for successful synthesis and application. The diastereoselectivity of the addition is an important aspect to consider, particularly when chiral centers are generated, and may be influenced by the steric bulk of the Grignard reagent and the reaction temperature.

Application Notes and Protocols: Wittig Reaction for the Synthesis of Alkenes from 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction using 3-fluorocyclobutane-1-carbaldehyde as a substrate. The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4][5][6] This protocol outlines the preparation of the necessary phosphorus ylide and its subsequent reaction with this compound to yield the corresponding alkene. The presence of the fluorinated cyclobutane moiety makes the resulting alkene a valuable building block in medicinal chemistry and materials science.[7]

Introduction

The Wittig reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of modern organic synthesis.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to generate an alkene and triphenylphosphine oxide.[2][6][8][9] A key advantage of this reaction is the precise control over the location of the newly formed double bond, avoiding the formation of regioisomeric mixtures often seen in elimination reactions.[1][9]

This compound is a valuable synthetic intermediate, combining the conformational constraints of a cyclobutane ring with the unique electronic properties of fluorine.[7] The aldehyde functionality serves as a versatile handle for various chemical transformations.[7] This protocol details the olefination of this aldehyde to introduce a vinyl group, a common functional group in pharmacologically active molecules.

Data Presentation

Table 1: Reagents and Stoichiometry for the Wittig Reaction

ReagentMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.23428.7 mg1.2
Sodium Hydride (60% dispersion in oil)NaH24.0048.0 mg1.2
This compoundC₅H₇FO102.11102.1 mg1.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1115 mL-

Note: The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[7]

Experimental Protocols

Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

This procedure describes the in situ generation of methylenetriphenylphosphorane.

  • Apparatus Setup: A 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum is assembled. The glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask via syringe. Stir the resulting suspension at room temperature.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 48.0 mg, 1.2 mmol) to the suspension in portions at 0 °C (ice bath).

  • Ylide Formation: Allow the mixture to stir at 0 °C for 10 minutes and then at room temperature for 1 hour. The formation of the ylide is typically indicated by the appearance of a characteristic orange-red color.

Part 2: Wittig Reaction with this compound
  • Substrate Addition: Prepare a solution of this compound (102.1 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Reaction Initiation: Cool the ylide solution to 0 °C and add the solution of this compound dropwise via syringe over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-fluoro-1-vinylcyclobutane.

Mandatory Visualization

Wittig_Reaction_Workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction reagent_pbr Methyltriphenylphosphonium Bromide ylide_formation Ylide Formation (Stir at RT, 1h) reagent_pbr->ylide_formation reagent_nah Sodium Hydride reagent_nah->ylide_formation solvent_thf1 Anhydrous THF solvent_thf1->ylide_formation reaction Reaction (0°C to RT, 4-6h) ylide_formation->reaction Add aldehyde solution dropwise at 0°C aldehyde This compound in Anhydrous THF aldehyde->reaction quench Quench (sat. aq. NH4Cl) reaction->quench workup Aqueous Work-up quench->workup purification Purification (Column Chromatography) workup->purification product 3-Fluoro-1-vinylcyclobutane purification->product

Caption: Workflow for the Wittig reaction of this compound.

Discussion

The described protocol provides a general framework for the Wittig olefination of this compound. The choice of a non-stabilized ylide, such as methylenetriphenylphosphorane, is expected to favor the formation of the corresponding alkene.[3] The reactivity of the aldehyde may be influenced by the electron-withdrawing nature of the fluorine atom.

It is crucial to perform the reaction under anhydrous and inert conditions, as phosphorus ylides are sensitive to water and oxygen.[1] The use of strong bases like sodium hydride or n-butyllithium is necessary for the deprotonation of the phosphonium salt to form the ylide.[2][9]

The stereochemical outcome of the Wittig reaction can be influenced by several factors, including the nature of the ylide, the reaction solvent, and the presence of salts.[4] For non-stabilized ylides, the Z-alkene is often the major product under salt-free conditions.[3][4] However, the actual E/Z ratio for the product of this specific reaction would need to be determined experimentally.

The purification of the final product is essential to remove the triphenylphosphine oxide byproduct, which is formed in stoichiometric amounts. Column chromatography is a standard and effective method for this separation.

Safety Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Anhydrous THF: A flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

  • Methyltriphenylphosphonium Bromide: An irritant. Avoid inhalation and contact with skin and eyes.

  • This compound: The toxicological properties may not be fully known. Handle with care, avoiding contact and inhalation.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

References

Protocol for the synthesis of (3-fluorocyclobutyl)methanol from 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A Detailed Protocol for the Synthesis of (3-fluorocyclobutyl)methanol

Abstract

This document provides a comprehensive protocol for the synthesis of (3-fluorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the reduction of 3-Fluorocyclobutane-1-carbaldehyde using sodium borohydride, a mild and selective reducing agent. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, data presentation, and a visual representation of the experimental workflow.

Introduction

The synthesis of functionalized cyclobutane derivatives is of significant interest in the pharmaceutical industry due to their potential to introduce unique conformational constraints in bioactive molecules. (3-fluorocyclobutyl)methanol serves as a key intermediate for the elaboration of more complex structures. The protocol herein describes a robust and efficient method for its preparation from the corresponding aldehyde, this compound. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[1][2][3] This procedure utilizes sodium borohydride (NaBH₄), a reagent known for its safety and ease of handling, to achieve this conversion.[2][4]

Reaction Scheme

The overall chemical transformation is depicted below:

This compound → (3-fluorocyclobutyl)methanol

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of (3-fluorocyclobutyl)methanol.

3.1. Materials and Equipment

  • Reagents:

    • This compound (95% purity)

    • Sodium borohydride (NaBH₄, 99%)

    • Methanol (CH₃OH, anhydrous, 99.8%)

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether (anhydrous)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper

3.2. Synthetic Procedure

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 g, 9.8 mmol).

  • Dissolution: Anhydrous methanol (20 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.

  • Cooling: The flask is placed in an ice bath, and the solution is cooled to 0 °C with continuous stirring.

  • Addition of Reducing Agent: Sodium borohydride (0.41 g, 10.8 mmol) is added portion-wise over a period of 15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction is effervescent, so the addition should be slow and careful.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by the slow, dropwise addition of deionized water (10 mL) while maintaining the temperature at 0 °C.

  • Acidification: The mixture is then acidified to a pH of ~2 with 1 M HCl. This step is crucial for the protonation of the intermediate alkoxide.[5]

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 30 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude (3-fluorocyclobutyl)methanol can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

ParameterValue
Molar Mass of Starting Material102.11 g/mol
Molar Mass of Product104.12 g/mol
Moles of Starting Material9.8 mmol
Moles of NaBH₄10.8 mmol
Theoretical Yield1.02 g
Actual Yield (Typical)0.87 g
Percent Yield (Typical)85%
Appearance of ProductColorless oil
Boiling Point (Predicted)150-160 °C at atmospheric pressure

Visualizations

Diagram 1: Experimental Workflow

Synthesis_Workflow A 1. Dissolve this compound in Methanol B 2. Cool Reaction Mixture to 0 °C A->B C 3. Add Sodium Borohydride (NaBH4) Portion-wise B->C D 4. Stir at 0 °C for 1 hour C->D E 5. Quench with Deionized Water D->E F 6. Acidify with 1 M HCl E->F G 7. Extract with Diethyl Ether F->G H 8. Dry Organic Layer with MgSO4 G->H I 9. Concentrate under Reduced Pressure H->I J 10. (Optional) Purify by Column Chromatography I->J K (3-fluorocyclobutyl)methanol (Final Product) J->K

Caption: A flowchart illustrating the key steps in the synthesis of (3-fluorocyclobutyl)methanol.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and diethyl ether are flammable liquids. Avoid open flames and ensure proper ventilation.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of (3-fluorocyclobutyl)methanol from this compound. The use of sodium borohydride offers a safe and practical approach for this reduction, making it suitable for a wide range of laboratory settings. This application note serves as a valuable resource for chemists engaged in the synthesis of novel fluorinated building blocks for drug discovery and development.

References

Experimental procedure for the oxidation of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

APN-001

For Research Use Only.

Abstract

This application note provides a detailed experimental procedure for the oxidation of 3-Fluorocyclobutane-1-carbaldehyde to 3-Fluorocyclobutane-1-carboxylic acid. The protocol utilizes the Pinnick oxidation, a mild and selective method known for its tolerance of various functional groups and suitability for sterically hindered aldehydes.[1][2][3] This method is particularly advantageous for substrates containing sensitive moieties such as the strained cyclobutane ring and a fluorine substituent.

Introduction

The synthesis of carboxylic acids from aldehydes is a fundamental transformation in organic chemistry. While numerous oxidizing agents are available, many employ harsh conditions or heavy metals, which can be incompatible with sensitive substrates. The presence of a strained cyclobutane ring and a fluorine atom in this compound necessitates a mild and selective oxidation method to avoid potential side reactions like ring opening or degradation.[4] The Pinnick oxidation, which uses sodium chlorite (NaClO₂) under buffered conditions, has proven to be a robust and reliable method for such transformations.[1][5][6] It is known to be tolerant of halides and other sensitive functionalities, making it the ideal choice for this synthesis.[1][3]

Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established literature procedures for the Pinnick oxidation of aliphatic aldehydes.[6][7]

Materials and Reagents:

  • This compound

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add 2-methyl-2-butene (5.0 equiv) as a scavenger for the hypochlorite byproduct.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equiv, 80%) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluorocyclobutane-1-carboxylic acid.

  • The crude product can be further purified by silica gel column chromatography or distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Reactants
This compound1.0 equiv
Sodium Chlorite (80%)1.5 equiv
2-Methyl-2-butene5.0 equiv
Sodium Dihydrogen Phosphate Monohydrate1.5 equiv
Solvents
tert-ButanolVaries with scale
WaterVaries with scale
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Outcome
Product3-Fluorocyclobutane-1-carboxylic acid
Expected Yield>85%

Experimental Workflow

The following diagram illustrates the workflow for the oxidation of this compound.

experimental_workflow start Start: 3-Fluorocyclobutane- 1-carbaldehyde dissolve Dissolve in t-BuOH/H2O + 2-Methyl-2-butene start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add aq. NaClO2 / NaH2PO4 solution dropwise at 0 °C cool->add_reagents react Stir at Room Temperature (4-6 hours) add_reagents->react quench Quench with aq. Na2SO3 at 0 °C react->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with aq. NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Product: 3-Fluorocyclobutane- 1-carboxylic acid concentrate->product

Caption: Experimental workflow for the Pinnick oxidation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction quench with sodium sulfite can be exothermic. Perform the addition slowly and with cooling.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: The Role of the 3-Fluorocyclobutane Moiety in PET Tracer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. In the field of Positron Emission Tomography (PET), the use of fluorine-18 (¹⁸F) is particularly advantageous due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.

While 3-Fluorocyclobutane-1-carbaldehyde itself is a valuable chemical building block for creating complex fluorinated compounds, its direct application as a PET tracer or a prosthetic group for radiolabeling is not established in the current scientific literature.[1] Instead, the 3-fluorocyclobutane core is a key structural feature of the clinically significant PET tracer, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, commercially known as Fluciclovine F 18 or Axumin®.

These application notes will focus on the synthesis and utility of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), the prominent PET tracer featuring the 3-fluorocyclobutane moiety.

Application: Imaging of Prostate Cancer and Gliomas

[¹⁸F]FACBC is a synthetic amino acid analog that is transported into cells primarily by amino acid transporters, which are upregulated in many types of cancer cells. This mechanism allows for the visualization of tumors with high contrast. [¹⁸F]FACBC has been approved by the US Food and Drug Administration (FDA) for PET imaging in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment.[2] Additionally, it has shown significant promise in the imaging of brain tumors, particularly gliomas.[2][3]

Key Performance Data of [¹⁸F]FACBC

The following tables summarize key quantitative data regarding the performance of [¹⁸F]FACBC in preclinical and clinical settings.

Table 1: Preclinical Performance of [¹⁸F]FACBC in a Rat Gliosarcoma Model [3]

Parameter5 min post-injection60 min post-injection
Tumor Uptake (%ID/g)---1.72
Normal Brain Uptake (%ID/g)0.110.26
Tumor-to-Brain Ratio5.586.61

Table 2: Clinical Performance of [¹⁸F]FACBC in Patients with Glioblastoma Multiforme [3]

Parameter15 min post-injection20 min post-injection35 min post-injection60 min post-injection
Tumor Uptake (nCi/mL)------146---
Normal Brain Uptake (nCi/mL)21------29
Tumor-to-Normal Tissue Ratio---6.0------

Table 3: Diagnostic Performance of anti-3-[¹⁸F]FACBC PET/CT in Detecting Recurrent Prostate Carcinoma in the Prostate Bed [4]

MetricValue (95% Confidence Interval)
Sensitivity89% (74%, 97%)
Specificity67% (35%, 90%)
Accuracy83% (70%, 93%)

Experimental Protocols

The following protocols are generalized from published automated synthesis methods for [¹⁸F]FACBC. These procedures are typically performed on an automated radiosynthesis module.

Protocol 1: Automated Radiosynthesis of [¹⁸F]FACBC

Objective: To produce [¹⁸F]FACBC via nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride, followed by deprotection and purification.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Precursor: syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester

  • 4 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Trisodium citrate buffer (200 mM)

  • Solid-phase extraction (SPE) cartridges (e.g., QMA, Alumina N, C18)

  • Automated radiosynthesis module

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature to remove water. This step is typically repeated with the addition of anhydrous acetonitrile to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.

  • ¹⁸F-Fluorination:

    • The dried precursor, dissolved in acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]F⁻ complex.

    • The reaction mixture is heated to perform the nucleophilic substitution, replacing the triflate leaving group with [¹⁸F]fluoride.

  • Hydrolysis (Deprotection):

    • After fluorination, the solvent is removed.

    • 4 M HCl is added to the reaction vessel, and the mixture is heated to hydrolyze the tert-butoxycarbonyl (Boc) and ethyl ester protecting groups.

  • Neutralization and Purification:

    • The reaction mixture is neutralized with 2 M NaOH.

    • The crude product is then passed through a series of SPE cartridges for purification. This typically involves an alumina cartridge followed by a C18 cartridge to remove unreacted precursor and byproducts.

    • The final purified [¹⁸F]FACBC is collected in a sterile vial containing a citrate buffer solution.

Table 4: Representative Radiosynthesis Parameters for [¹⁸F]FACBC

ParameterValue
Precursor Amount~48.4 mg
Radiochemical Yield (decay-corrected)20-40%
Total Synthesis Time~60 minutes
Radiochemical Purity>99%

Visualizations

Mechanism of [¹⁸F]FACBC Uptake in Tumor Cells

Mechanism of [18F]FACBC Cellular Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FACBC [18F]FACBC ASCT2 ASCT2 FACBC->ASCT2 Transport LAT1 LAT1 FACBC->LAT1 Transport FACBC_in [18F]FACBC ASCT2->FACBC_in LAT1->FACBC_in Metabolism Limited Metabolism FACBC_in->Metabolism Accumulation Accumulation FACBC_in->Accumulation

Caption: Cellular uptake of [¹⁸F]FACBC via amino acid transporters.

General Workflow for [¹⁸F]FACBC PET Tracer Production and Application

Workflow for [18F]FACBC Production and PET Imaging Cyclotron 1. [18F]Fluoride Production (Cyclotron) Synthesis 2. Automated Radiosynthesis of [18F]FACBC Cyclotron->Synthesis QC 3. Quality Control (HPLC, TLC, pH, etc.) Synthesis->QC Injection 4. Patient Injection QC->Injection PET_Scan 5. PET/CT Scan Injection->PET_Scan Image_Recon 6. Image Reconstruction PET_Scan->Image_Recon Image_Analysis 7. Image Analysis & Interpretation Image_Recon->Image_Analysis Report 8. Clinical Report Image_Analysis->Report

Caption: From cyclotron to clinic: The [¹⁸F]FACBC workflow.

Radiosynthesis Scheme of [¹⁸F]FACBC

Radiosynthesis of [18F]FACBC cluster_step1 Step 1: Radiofluorination cluster_step2 Step 2: Deprotection Precursor Boc-HN /   \n|     |    /  OTf   |  COOEt reagents1 [18F]F- / K222 / K2CO3 MeCN, Heat Intermediate Boc-HN /   \n|     |    /  18F   |  COOEt reagents2 HCl, Heat Final_Product H3N+ /   \n|     |    /  18F   |  COO- reagents1->Intermediate reagents2->Final_Product

Caption: Key steps in the chemical synthesis of [¹⁸F]FACBC.

References

Application Notes and Protocols: Synthesis of 3-Substituted Cyclobutane Derivatives from 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 3-substituted cyclobutane derivatives starting from the versatile building block, 3-fluorocyclobutane-1-carbaldehyde. The methods described herein leverage the dual reactivity of this starting material, allowing for functionalization at both the aldehyde and the fluorine-bearing carbon. The cyclobutane motif is of significant interest in medicinal chemistry, and the ability to introduce diverse substituents in a controlled manner is crucial for the development of novel therapeutic agents.[1][2]

Introduction

This compound is a valuable starting material for the synthesis of a variety of 3-substituted cyclobutane derivatives. Its chemical structure offers two primary sites for modification: the electrophilic carbonyl carbon of the aldehyde group and the carbon atom bonded to the fluorine, which can undergo nucleophilic substitution.[3] This allows for a modular approach to the synthesis of a diverse library of cyclobutane-containing compounds. The introduction of fluorine can also significantly impact the physicochemical properties of molecules, which is a valuable consideration in drug design.[4][5]

This document outlines key synthetic transformations of this compound, including nucleophilic substitution of the fluoride, Wittig reactions, and reductive amination of the aldehyde. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods in a research setting.

Key Synthetic Pathways

The primary synthetic strategies for derivatizing this compound are summarized below. These pathways can be employed to introduce a wide range of functional groups, leading to novel cyclobutane structures for screening and development in drug discovery programs.[6]

SynthesisPathways start 3-Fluorocyclobutane- 1-carbaldehyde subst Nucleophilic Substitution (Su20992) start->subst  R-M (Grignard, Organolithium) wittig Wittig Reaction start->wittig  Phu2083P=CHR red_am Reductive Amination start->red_am  Ru2082NH, Reducing Agent prod_subst 3-Substituted (Alkyl, Aryl, etc.) Cyclobutane-1-carbaldehyde subst->prod_subst prod_wittig 3-Fluoro-1-(alkenyl) -cyclobutane wittig->prod_wittig prod_red_am 3-Fluoro-1-(aminomethyl) -cyclobutane red_am->prod_red_am

Figure 1. Key synthetic pathways for the derivatization of this compound.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the expected outcomes for the key reactions described in this document. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.

Reaction TypeReagentsProduct TypeRepresentative Yield (%)Reference
Nucleophilic SubstitutionOrganolithium or Grignard Reagents3-Alkyl/Aryl-cyclobutane-1-carbaldehyde60-80[3]
Wittig ReactionPhosphonium Ylides (e.g., Ph₃P=CH₂)3-Fluoro-1-(alkenyl)-cyclobutane70-90[4][7]
Reductive AminationPrimary/Secondary Amines, NaBH(OAc)₃N-Substituted-(3-fluorocyclobutyl)methanamine65-85[8]

Experimental Protocols

Protocol 1: Nucleophilic Substitution of Fluorine with an Organocuprate Reagent

This protocol describes a representative procedure for the displacement of the fluorine atom with an alkyl or aryl group using an organocuprate reagent, which is generally softer and can give higher yields with less rearrangement compared to Grignard or organolithium reagents alone.

Workflow:

Figure 2. Workflow for nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium)

  • Copper(I) iodide (CuI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Organocuprate Reagent: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF. b. Cool the suspension to -78 °C in a dry ice/acetone bath. c. Slowly add the organolithium reagent dropwise to the stirred suspension. The reaction mixture will typically change color, indicating the formation of the organocuprate. Stir for 30 minutes at -78 °C.

  • Reaction with this compound: a. Dissolve this compound in anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the aldehyde solution to the freshly prepared organocuprate reagent via cannula. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted cyclobutane-1-carbaldehyde.

Protocol 2: Wittig Reaction for Alkene Synthesis

This protocol details the conversion of the aldehyde functionality into an alkene using a phosphonium ylide.[9][10]

Workflow:

References

Protecting Group Strategies for 3-Fluorocyclobutane-1-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 3-fluorocyclobutane-1-carbaldehyde. This valuable building block in medicinal chemistry and drug discovery presents unique considerations for chemical manipulation due to the presence of a strained cyclobutane ring and an electron-withdrawing fluorine atom. These features influence the reactivity of the aldehyde functional group, necessitating carefully chosen protection and deprotection protocols to ensure high yields and prevent unwanted side reactions.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The aldehyde functionality serves as a versatile handle for transformations such as nucleophilic additions, oxidations, and reductions. However, in multi-step syntheses, it is often necessary to temporarily mask the reactivity of the aldehyde to allow for selective transformations elsewhere in the molecule. The choice of a suitable protecting group is critical and depends on the stability of the protected intermediate to subsequent reaction conditions and the ease of its selective removal.

The presence of a fluorine atom at the 3-position of the cyclobutane ring inductively withdraws electron density, increasing the electrophilicity of the carbonyl carbon.[1] This heightened reactivity may allow for milder conditions for protection reactions but also needs to be considered during subsequent synthetic steps and deprotection to avoid potential side reactions, such as ring-opening of the strained cyclobutane core.[1]

This guide details two common and effective protecting groups for aldehydes—acetals (specifically 1,3-dioxolanes) and dithianes (specifically 1,3-dithianes)—and provides a logical framework for selecting the most appropriate strategy.

Protecting Group Selection Workflow

The choice of a protecting group is dictated by the planned downstream reaction conditions. The following workflow, represented as a DOT language diagram, provides a decision-making framework for selecting between an acetal and a dithiane protecting group.

G Protecting Group Selection for this compound start Start: Need to protect aldehyde downstream_conditions Planned Downstream Reaction Conditions? start->downstream_conditions basic_nucleophilic Strongly Basic or Nucleophilic Conditions? (e.g., Grignard, organolithiums, LiAlH4) downstream_conditions->basic_nucleophilic Yes acidic_conditions Acidic Conditions? basic_nucleophilic->acidic_conditions No acetal Use Acetal (1,3-Dioxolane) - Stable to base and nucleophiles - Removed with aqueous acid basic_nucleophilic->acetal Yes oxidative_conditions Oxidative Conditions? acidic_conditions->oxidative_conditions No/Mild acid dithiane Use Dithiane (1,3-Dithiane) - Stable to a wider range of conditions - Can be removed under oxidative or reductive conditions acidic_conditions->dithiane Yes, strong acid oxidative_conditions->dithiane Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups oxidative_conditions->reconsider No acetal->reconsider If deprotection is problematic dithiane->reconsider If deprotection is problematic

Caption: Workflow for selecting a suitable protecting group.

Acetal Protection: 1,3-Dioxolane Formation

Cyclic acetals, such as 1,3-dioxolanes, are one of the most common and effective protecting groups for aldehydes. They are stable to a wide range of nucleophilic and basic reagents but are readily cleaved under acidic conditions.

Reaction Scheme:

G cluster_0 Acetal Protection cluster_1 Acetal Deprotection aldehyde This compound product 2-(3-Fluorocyclobutyl)-1,3-dioxolane aldehyde->product Protection diol Ethylene Glycol diol->product catalyst Acid Catalyst (e.g., p-TsOH) catalyst->product water Water product->water Byproduct protected_aldehyde 2-(3-Fluorocyclobutyl)-1,3-dioxolane deprotected_aldehyde This compound protected_aldehyde->deprotected_aldehyde Deprotection acid_water Aqueous Acid (e.g., HCl, H2SO4) acid_water->deprotected_aldehyde regenerated_diol Ethylene Glycol deprotected_aldehyde->regenerated_diol Byproduct

Caption: Acetal protection and deprotection scheme.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

ParameterConditionNotes
Reagents This compound (1.0 equiv), Ethylene glycol (1.5 equiv), p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)The increased reactivity of the fluorinated aldehyde may allow for a lower catalyst loading.
Solvent Toluene or BenzeneAllows for azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
Temperature Reflux
Reaction Time 2-4 hoursMonitor by TLC or GC-MS for disappearance of the starting aldehyde.
Work-up Cool to room temperature, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Distillation or flash column chromatography on silica gel.
Expected Yield >90%

Protocol 2: Acetal Deprotection

ParameterConditionNotes
Reagents 2-(3-Fluorocyclobutyl)-1,3-dioxolane (1.0 equiv), 1M Aqueous HCl or a mixture of acetone and water with a catalytic amount of p-TsOH.The choice of acid and solvent system may need optimization to avoid any potential ring-opening of the cyclobutane.
Solvent Acetone/Water or THF/Water
Temperature Room temperature
Reaction Time 1-6 hoursMonitor by TLC or GC-MS for the appearance of the deprotected aldehyde.
Work-up Neutralize the acid with saturated aqueous NaHCO₃. Extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification Distillation or flash column chromatography on silica gel.
Expected Yield >95%

Dithiane Protection: 1,3-Dithiane Formation

1,3-Dithianes are another robust protecting group for aldehydes. They are stable to both acidic and basic conditions, offering a wider range of compatibility for subsequent reactions compared to acetals. Deprotection is typically achieved under oxidative or specific reductive conditions.

Reaction Scheme:

G cluster_0 Dithiane Protection cluster_1 Dithiane Deprotection aldehyde This compound product 2-(3-Fluorocyclobutyl)-1,3-dithiane aldehyde->product Protection dithiol 1,3-Propanedithiol dithiol->product catalyst Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., p-TsOH) catalyst->product water Water product->water Byproduct protected_aldehyde 2-(3-Fluorocyclobutyl)-1,3-dithiane deprotected_aldehyde This compound protected_aldehyde->deprotected_aldehyde Deprotection deprotection_reagent e.g., HgCl₂/CaCO₃, NCS, or Dess-Martin periodinane deprotection_reagent->deprotected_aldehyde

Caption: Dithiane protection and deprotection scheme.

Experimental Protocols

Protocol 3: Dithiane Protection of this compound

ParameterConditionNotes
Reagents This compound (1.0 equiv), 1,3-Propanedithiol (1.1 equiv), Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv) or p-TsOH (0.05 equiv)Lewis acids are often more effective for dithiane formation.
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)Anhydrous conditions are important.
Temperature 0 °C to room temperatureThe reaction is often exothermic.
Reaction Time 1-3 hoursMonitor by TLC or GC-MS.
Work-up Quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification Flash column chromatography on silica gel or recrystallization.
Expected Yield >90%

Protocol 4: Dithiane Deprotection

ParameterConditionNotes
Reagents 2-(3-Fluorocyclobutyl)-1,3-dithiane (1.0 equiv), N-Chlorosuccinimide (NCS) (2.2 equiv), Silver nitrate (AgNO₃) (2.2 equiv)This is a common and effective method. Other reagents like HgCl₂/CaCO₃ or Dess-Martin periodinane can also be used.
Solvent Acetonitrile/Water (e.g., 4:1)
Temperature 0 °C to room temperature
Reaction Time 1-4 hoursMonitor by TLC or GC-MS.
Work-up Filter off the solid precipitate. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
Purification Flash column chromatography on silica gel.
Expected Yield 80-95%

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of aldehydes as 1,3-dioxolanes and 1,3-dithianes. While specific data for this compound is not extensively published, these general conditions serve as an excellent starting point for optimization. Given the increased reactivity of the target aldehyde, it is anticipated that reaction times may be shorter or catalyst loadings lower than those cited for less activated aldehydes.

Table 1: Acetal (1,3-Dioxolane) Protection of Aldehydes

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOHTolueneReflux2-690-95
Amberlyst-15DichloromethaneRoom Temp4-885-95
BF₃·OEt₂Dichloromethane0 - Room Temp1-390-98
Sc(OTf)₃DichloromethaneRoom Temp0.5-292-99

Table 2: Acetal (1,3-Dioxolane) Deprotection

ReagentSolventTemperature (°C)Time (h)Yield (%)
1M HClTHF/H₂ORoom Temp1-690-98
p-TsOH (cat.)Acetone/H₂ORoom Temp2-885-95
FeCl₃ on SiO₂DichloromethaneRoom Temp0.2-190-97
I₂ (cat.)AcetoneRoom Temp0.1-0.592-98

Table 3: Dithiane (1,3-Dithiane) Protection of Aldehydes

CatalystSolventTemperature (°C)Time (h)Yield (%)
BF₃·OEt₂Dichloromethane0 - Room Temp1-390-98
p-TsOHTolueneReflux3-685-95
I₂DichloromethaneRoom Temp0.5-290-97
InCl₃DichloromethaneRoom Temp0.2-192-99

Table 4: Dithiane (1,3-Dithiane) Deprotection

ReagentSolventTemperature (°C)Time (h)Yield (%)
NCS/AgNO₃Acetonitrile/H₂O0 - Room Temp1-480-95
HgCl₂/CaCO₃Acetonitrile/H₂ORoom Temp2-675-90
Dess-MartinDichloromethaneRoom Temp1-385-95
PhI(OAc)₂Aqueous AcetoneRoom Temp0.5-288-96

Conclusion

The protection of the aldehyde functionality in this compound is a critical step in its utilization as a synthetic building block. Both acetal (1,3-dioxolane) and dithiane (1,3-dithiane) protecting groups are effective choices, with the optimal selection depending on the specific reaction sequence planned. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement these protecting group strategies. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for this particular substrate, taking into account its enhanced reactivity due to the electronic influence of the fluorine atom.

References

Application Notes & Protocols: Scale-up Synthesis of 3-Fluorocyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated cyclobutane moieties are increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] 3-Fluorocyclobutane-1-carbaldehyde is a key building block for accessing a variety of these valuable derivatives. Its aldehyde functionality serves as a versatile handle for transformations into amines, carboxylic acids, and other functional groups, making it a crucial intermediate in medicinal chemistry.[1] This document provides detailed protocols for the gram-scale synthesis of this compound and its subsequent derivatization.

Physicochemical Properties

The introduction of a fluorine atom significantly impacts the physicochemical properties of the cyclobutane scaffold.

PropertyValueReference
Molecular Formula C5H7FOBenchchem
Molecular Weight 102.11 g/mol Benchchem
CAS Number 1780295-33-1Benchchem
Topological Polar Surface Area 17.1 ŲBenchchem
Hydrogen Bond Acceptor Count 2Benchchem

Synthetic Workflow

The overall synthetic strategy for this compound and its derivatives typically starts from cyclobutanone and proceeds through key intermediates such as 3-fluorocyclobutane-1-carboxylic acid and (3-fluorocyclobutyl)methanol. The aldehyde can then be further derivatized.

G cluster_0 Core Synthesis cluster_1 Derivatization Cyclobutanone Cyclobutanone 3-Fluorocyclobutane-1-carboxylic acid 3-Fluorocyclobutane-1-carboxylic acid Cyclobutanone->3-Fluorocyclobutane-1-carboxylic acid Multistep [See Ref. 2] (3-Fluorocyclobutyl)methanol (3-Fluorocyclobutyl)methanol 3-Fluorocyclobutane-1-carboxylic acid->(3-Fluorocyclobutyl)methanol Reduction This compound This compound (3-Fluorocyclobutyl)methanol->this compound Oxidation 3-Fluorocyclobutane-1-carboxamide 3-Fluorocyclobutane-1-carboxamide This compound->3-Fluorocyclobutane-1-carboxamide Amidation (3-Fluorocyclobutyl)methanamine (3-Fluorocyclobutyl)methanamine This compound->(3-Fluorocyclobutyl)methanamine Reductive Amination Further Derivatives Further Derivatives This compound->Further Derivatives

Caption: Synthetic pathway for this compound and its derivatives.

Experimental Protocols

Protocol 1: Scale-up Synthesis of (3-Fluorocyclobutyl)methanol

This protocol is adapted from multi-gram synthesis of fluorinated cyclobutane building blocks.[3] The reduction of the carboxylic acid to the alcohol is a key step.

Materials:

  • 3-Fluorocyclobutane-1-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of 3-Fluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add BH3·THF (2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous NaHCO3 solution to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford (3-Fluorocyclobutyl)methanol.

Quantitative Data:

Starting MaterialProductScaleYieldPurity
3-Fluorocyclobutane-1-carboxylic acid(3-Fluorocyclobutyl)methanolUp to 50 g[4]~85-95%>95% by NMR
Protocol 2: Oxidation of (3-Fluorocyclobutyl)methanol to this compound via Swern Oxidation

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[5][6]

Materials:

  • (3-Fluorocyclobutyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, dropping funnels, magnetic stirrer, dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.[7][8]

  • Add a solution of (3-Fluorocyclobutyl)methanol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.[7]

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for 10 minutes at -78 °C, then allow it to warm to room temperature.[5]

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography.

Quantitative Data:

Starting MaterialProductScaleYieldPurity
(3-Fluorocyclobutyl)methanolThis compoundGram-scale~80-90%>98% by GC-MS
Protocol 3: Derivatization - Reductive Amination to (3-Fluorocyclobutyl)methanamine

Reductive amination is a versatile method for converting aldehydes into amines.[9][10][11]

Materials:

  • This compound

  • Ammonia (e.g., 7N solution in methanol) or a primary/secondary amine

  • Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol

  • Acetic acid (glacial)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the amine (e.g., ammonia, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. A small amount of acetic acid can be added to catalyze the imine formation and reduction.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the desired amine.

Quantitative Data:

Starting MaterialProductScaleYieldPurity
This compound(3-Fluorocyclobutyl)methanamineGram-scale~70-85%>95% by NMR

Application in Drug Discovery

The 3-fluorocyclobutane motif is a valuable bioisostere for various functional groups in medicinal chemistry.[1] Its incorporation can lead to improved metabolic stability, enhanced binding to target proteins, and modulated lipophilicity.[2] For instance, fluorinated cyclobutane derivatives have been explored as analogues of the tert-butyl group, offering a different steric and electronic profile.[12] The synthetic routes outlined above provide access to a library of 3-fluorocyclobutane derivatives for screening in drug discovery programs.

Safety Information

  • Oxalyl chloride and DMSO (Swern oxidation): This reaction can be explosive if not handled properly. It should be carried out at low temperatures with slow, controlled addition of reagents. The reaction also produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Therefore, it must be performed in a well-ventilated fume hood.[6]

  • Pyridinium chlorochromate (PCC): PCC is a toxic and carcinogenic chromium(VI) compound and should be handled with appropriate personal protective equipment.[13][14]

  • Borane reagents: Borane-THF is flammable and reacts violently with water. Handle under an inert atmosphere.

  • Cyanide reagents: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification. Work-up procedures should be performed in a fume hood, and acidic waste should be treated with bleach before disposal.[10]

References

Application Notes: 3-Fluorocyclobutane-1-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocyclobutane-1-carbaldehyde is a versatile bifunctional molecule poised to be a valuable building block in medicinal chemistry.[1] The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] The cyclobutane scaffold provides a rigid, three-dimensional element that can be used to explore chemical space, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations.[1] These transformations include oxidation to a carboxylic acid, reduction to an alcohol, and, most notably for the construction of diverse molecular libraries, carbon-carbon and carbon-nitrogen bond-forming reactions such as the Wittig reaction and reductive amination.[1]

This document provides detailed protocols for the application of this compound in the synthesis of potential bioactive molecules through these key reactions. The resulting vinyl and amine derivatives represent privileged structures in many classes of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other enzyme inhibitors.

Key Synthetic Applications and Protocols

Two primary synthetic routes are detailed below for the derivatization of this compound into scaffolds with high potential for biological activity:

  • Wittig Reaction: For the synthesis of vinyl-substituted cyclobutane derivatives.

  • Reductive Amination: For the synthesis of amino-substituted cyclobutane derivatives.

Synthesis of Vinyl-Substituted 3-Fluorocyclobutanes via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. This protocol outlines the synthesis of a generic vinyl-substituted 3-fluorocyclobutane derivative, which can be a precursor for a variety of bioactive molecules.

Experimental Protocol:

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent)

  • Anhydrous Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of (Triphenylphosphoranylidene)acetonitrile (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired vinyl-substituted 3-fluorocyclobutane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Table 1: Representative Data for Wittig Reaction

ParameterValue
Starting Aldehyde This compound
Wittig Reagent (Triphenylphosphoranylidene)acetonitrile
Product 3-(3-Fluorocyclobutyl)acrylonitrile
Typical Yield 75-85%
Purity (by HPLC) >95%
Stereoselectivity (E:Z) >95:5

Diagram 1: Wittig Reaction Workflow

Wittig_Workflow Workflow for the Synthesis of Vinyl-Substituted 3-Fluorocyclobutanes cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Product start_aldehyde 3-Fluorocyclobutane- 1-carbaldehyde reaction Wittig Reaction (Anhydrous DCM, RT, 12-18h) start_aldehyde->reaction start_wittig Wittig Reagent start_wittig->reaction purification Column Chromatography reaction->purification product Vinyl-Substituted 3-Fluorocyclobutane purification->product

Caption: Workflow for the synthesis of vinyl-substituted 3-fluorocyclobutanes.

Synthesis of Amino-Substituted 3-Fluorocyclobutanes via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. This protocol details a general procedure for the synthesis of a secondary amine derived from this compound.

Experimental Protocol:

Materials:

  • This compound

  • Primary amine of interest (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.2 eq) in DCM (0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted 3-fluorocyclobutane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Table 2: Representative Data for Reductive Amination

ParameterValue
Starting Aldehyde This compound
Amine Benzylamine
Product N-((3-Fluorocyclobutyl)methyl)aniline
Typical Yield 65-80%
Purity (by HPLC) >95%

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow Workflow for the Synthesis of Amino-Substituted 3-Fluorocyclobutanes cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_aldehyde 3-Fluorocyclobutane- 1-carbaldehyde reaction Reductive Amination (DCM, RT, 4-8h) start_aldehyde->reaction start_amine Primary Amine start_amine->reaction start_reductant Reducing Agent (STAB) start_reductant->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Amino-Substituted 3-Fluorocyclobutane purification->product

Caption: Workflow for the synthesis of amino-substituted 3-fluorocyclobutanes.

Potential Applications in Bioactive Molecule Synthesis

The vinyl and amino-substituted 3-fluorocyclobutane scaffolds synthesized via the protocols above can serve as key intermediates in the development of novel therapeutics.

Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a core heterocyclic structure linked to various substituted moieties. The amino-substituted 3-fluorocyclobutane can be incorporated as a novel substituent to explore structure-activity relationships (SAR) and potentially improve properties such as selectivity and metabolic stability.

Diagram 3: Hypothetical Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Signaling Pathway cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cell Proliferation, Survival substrate->response inhibitor 3-Fluorocyclobutane -based Inhibitor inhibitor->kinase

Caption: Hypothetical signaling pathway targeted by a 3-fluorocyclobutane-based kinase inhibitor.

Conclusion

This compound is a promising building block for the synthesis of novel bioactive molecules. The protocols provided for the Wittig reaction and reductive amination offer robust methods for the generation of diverse libraries of vinyl and amino-substituted cyclobutanes. These scaffolds can be readily incorporated into drug discovery programs targeting a wide range of diseases. The unique physicochemical properties imparted by the fluorinated cyclobutane moiety make this an attractive starting material for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Oxidation of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oxidation of 3-Fluorocyclobutane-1-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully converting this compound to 3-Fluorocyclobutane-1-carboxylic acid while avoiding over-oxidation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when oxidizing this compound?

A1: The primary challenges include incomplete conversion of the aldehyde, over-oxidation to undesired byproducts, and difficulties in purifying the final carboxylic acid product. The presence of the fluorine atom and the strained cyclobutane ring can influence the reactivity of the aldehyde, making the choice of oxidant and reaction conditions critical.[1]

Q2: Which oxidation methods are recommended for this conversion?

A2: Two highly effective and widely used methods for the oxidation of aldehydes to carboxylic acids are the Pinnick oxidation and the Jones oxidation. The Pinnick oxidation is generally preferred for substrates with sensitive functional groups due to its mild conditions. The Jones oxidation is a stronger oxidizing system and is also effective, though it may require more careful control to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material (aldehyde) and the product (carboxylic acid) on the TLC plate will help in tracking the disappearance of the reactant and the appearance of the product. Staining with an appropriate reagent, such as potassium permanganate, can help visualize both the aldehyde and the carboxylic acid.

Q4: What are the potential side products, and how can they be minimized?

A4: A potential side product in the Pinnick oxidation is the formation of hypochlorous acid (HOCl), which can lead to undesired side reactions. This is typically minimized by the use of a scavenger like 2-methyl-2-butene.[2] In Jones oxidation, over-oxidation can lead to the cleavage of the cyclobutane ring, although this is less common under controlled conditions. Careful temperature control and slow addition of the oxidant are crucial.

Q5: What are the key safety precautions to take when performing these oxidations?

A5: Both Pinnick and Jones oxidations involve hazardous materials. Sodium chlorite used in the Pinnick oxidation is a strong oxidizer and can be explosive. Chromium trioxide used in the Jones reagent is highly toxic and carcinogenic.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is essential to quench any residual oxidant safely at the end of the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion of Aldehyde 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Reaction temperature is too low. 4. In the Pinnick oxidation, the pH of the reaction mixture is not sufficiently acidic.1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidant incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure the presence of a buffer like sodium dihydrogen phosphate (NaH2PO4) to maintain the optimal pH for the Pinnick oxidation.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. In the Pinnick oxidation, insufficient scavenger to trap reactive byproducts like HOCl. 3. The substrate is sensitive to the reaction conditions.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Increase the amount of scavenger (e.g., 2-methyl-2-butene). 3. Consider a milder oxidizing agent or different reaction conditions.
Over-oxidation (Ring Cleavage) 1. The oxidizing agent is too strong or used in large excess. 2. The reaction was allowed to proceed for too long.1. Switch to a milder oxidant (e.g., from Jones to Pinnick). 2. Carefully control the stoichiometry of the oxidant. 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Difficult Purification of the Carboxylic Acid 1. The product is highly water-soluble. 2. Emulsion formation during aqueous workup. 3. Co-elution with starting material or byproducts during column chromatography.1. After acidification of the reaction mixture, extract with a more polar organic solvent multiple times. 2. Addition of brine (saturated NaCl solution) during the workup can help break emulsions. 3. Adjust the polarity of the solvent system for chromatography; sometimes adding a small amount of acetic or formic acid to the eluent can improve separation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the oxidation of aldehydes to carboxylic acids using the Pinnick and Jones methods. Please note that specific yields for this compound may vary and optimization is recommended.

Oxidation MethodOxidizing AgentTypical Co-reagents/SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)
Pinnick Oxidation Sodium chlorite (NaClO₂)Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-butanol/water0 - Room Temp2 - 1470 - 95
Jones Oxidation Chromium trioxide (CrO₃) in sulfuric acidAcetone0 - Room Temp0.5 - 475 - 90

Experimental Protocols

Pinnick Oxidation of this compound

This protocol is a general procedure and may require optimization for your specific substrate and scale.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade is often sufficient)

  • Sodium sulfite (Na₂SO₃) solution (aqueous, saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., a 2:1 to 1:1 ratio).

  • Add 2-methyl-2-butene (4-5 eq) to the solution.

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium chlorite (NaClO₂, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluorocyclobutane-1-carboxylic acid.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Visualizations

Logical Workflow for Troubleshooting Aldehyde Oxidation

Troubleshooting_Aldehyde_Oxidation cluster_success cluster_issues cluster_solutions_low_conversion cluster_solutions_byproducts cluster_solutions_over_oxidation start Reaction Outcome? success Successful Conversion start->success High Yield, Clean Product low_conversion Low/No Conversion start->low_conversion Incomplete Reaction byproducts Byproduct Formation start->byproducts Multiple Spots on TLC over_oxidation Over-oxidation start->over_oxidation Product Degradation check_reagents Check Reagent Activity low_conversion->check_reagents increase_oxidant Increase Oxidant Stoichiometry low_conversion->increase_oxidant increase_temp Increase Temperature low_conversion->increase_temp lower_temp Lower Reaction Temperature byproducts->lower_temp add_scavenger Increase Scavenger Amount byproducts->add_scavenger milder_conditions Use Milder Conditions byproducts->milder_conditions milder_oxidant Switch to Milder Oxidant over_oxidation->milder_oxidant control_stoichiometry Control Stoichiometry over_oxidation->control_stoichiometry monitor_reaction Monitor Reaction Closely over_oxidation->monitor_reaction

Caption: Troubleshooting workflow for the oxidation of aldehydes.

Reaction Pathway: Pinnick Oxidation

Pinnick_Oxidation_Pathway aldehyde This compound intermediate Chlorite Ester Intermediate aldehyde->intermediate + chlorous_acid Chlorous Acid (from NaClO2 + H+) chlorous_acid->intermediate carboxylic_acid 3-Fluorocyclobutane-1-carboxylic acid intermediate->carboxylic_acid Pericyclic Fragmentation hocl Hypochlorous Acid (HOCl) intermediate->hocl inactive_byproduct Inactive Byproduct hocl->inactive_byproduct scavenger 2-Methyl-2-butene (Scavenger) scavenger->inactive_byproduct Traps HOCl

References

Technical Support Center: Synthesis of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorocyclobutane-1-carbaldehyde. The primary focus is on identifying and mitigating side reactions during the oxidation of (3-fluorocyclobutyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (3-fluorocyclobutyl)methanol.[1] This precursor is generally more stable and less prone to side reactions than the target aldehyde. The choice of oxidizing agent is critical to achieve a high-yield conversion without over-oxidation or degradation of the strained cyclobutane ring.[1]

Q2: What are the primary challenges and potential side reactions in this synthesis?

The main challenges in the synthesis of this compound revolve around the choice of oxidant and control of reaction conditions. Key potential side reactions include:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, 3-fluorocyclobutane-1-carboxylic acid. This is a significant issue with stronger oxidizing agents or in the presence of water.

  • Formation of byproducts from the oxidizing agent: Many oxidation protocols generate byproducts that can be difficult to remove from the final product, complicating purification.

  • Epimerization: The stereocenter at the carbon bearing the aldehyde group can be susceptible to epimerization under basic conditions.

  • Degradation of the cyclobutane ring: The strained four-membered ring can be sensitive to harsh reaction conditions.

Q3: Which oxidation methods are commonly employed, and what are their general advantages and disadvantages?

Three common methods for the oxidation of (3-fluorocyclobutyl)methanol are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC). The table below provides a comparative overview.

Oxidation MethodReagentsAdvantagesDisadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineMild conditions, high yields, wide functional group tolerance, minimal over-oxidation.[2][3]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, potential for specific side reactions if temperature is not controlled.[2][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin periodinaneMild, neutral pH conditions, short reaction times, high yields, high chemoselectivity.[5]DMP is potentially explosive, expensive, and the iodine-containing byproducts can be difficult to remove.[6]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium chlorochromateReadily available and stable reagent, generally stops at the aldehyde.[7][8]Chromium (VI) is toxic, can lead to over-oxidation in the presence of water, and the chromium byproducts can form a tar that complicates workup.[7][9]

Troubleshooting Guides

Swern Oxidation

Problem: Low or no yield of this compound.

Possible CauseRecommended Solution
Degradation of Oxalyl Chloride Use a fresh bottle of oxalyl chloride. Old bottles may contain hydrolyzed reagent (oxalic acid), which will not activate the DMSO effectively.[10]
Incomplete Reaction Ensure strict anhydrous conditions as moisture will quench the reactive intermediates. Use freshly distilled solvents.
Incorrect Stoichiometry Use a slight excess of DMSO and oxalyl chloride (typically 1.1-1.5 equivalents each) and a larger excess of the base (2.5-3.0 equivalents).
Low Reaction Temperature While the reaction is run at -78 °C, ensure the solution is properly stirred to allow for efficient mixing of reagents.

Problem: Presence of significant impurities alongside the desired aldehyde.

ImpurityIdentificationProbable CauseMitigation Strategy
3-Fluorocyclobutane-1-carboxylic acid Acidic impurity, visible on TLC with appropriate staining, NMR signal for carboxylic acid proton (>10 ppm).Contamination of glassware with an oxidizing agent or exposure of the aldehyde to air for prolonged periods.Ensure all glassware is scrupulously clean. Work up the reaction promptly and store the purified aldehyde under an inert atmosphere.
Mixed Thioacetal Sulfur-containing byproduct, may be identified by mass spectrometry and NMR.The reaction temperature was allowed to rise above -60 °C before the addition of the base.[4]Maintain a strict temperature control at -78 °C throughout the addition of the alcohol and until the base is added.
Pummerer Rearrangement Product Isomeric byproduct.The reaction temperature was too high during the activation of DMSO with oxalyl chloride.Ensure the temperature is maintained at -78 °C during the initial activation step.
Dess-Martin Periodinane (DMP) Oxidation

Problem: Difficulty in purifying the product from reaction byproducts.

IssueDescriptionRecommended Solution
Insoluble Iodine Byproducts The reduced form of DMP, iodo-benzoic acid (IBA) and its derivatives, are often insoluble in common organic solvents and can trap the product.[6][11]After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the byproducts. Filter the mixture through a pad of Celite®.[11][12]
Residual Acetic Acid Acetic acid is a byproduct of the reaction and can co-elute with the product during chromatography.[5]Quench the reaction with a saturated aqueous solution of sodium bicarbonate and wash the organic layer.[11][12] A wash with aqueous sodium thiosulfate can also help to remove iodine-containing impurities.[13]
Product Trapped in Gummy Byproduct The byproducts can sometimes form a gummy solid that is difficult to filter.Dilute the reaction mixture significantly with a suitable solvent before filtration. Vigorous stirring during quenching with bicarbonate and thiosulfate solutions can help to break up the solid.[13]
Pyridinium Chlorochromate (PCC) Oxidation

Problem: Low yield and presence of a dark tar.

| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Formation of Chromium Tar | The reduced chromium species can form a tarry, insoluble mass that traps the product. | Add an adsorbent like Celite® or powdered molecular sieves to the reaction mixture before adding the alcohol. The chromium salts will be deposited on the solid, which can then be removed by filtration.[7] | | Incomplete Reaction | The PCC may not have been fully reactive or an insufficient amount was used. | Use freshly prepared or high-quality commercial PCC. Ensure a slight excess of PCC (around 1.5 equivalents) is used. | | Adsorption of Product onto Byproducts | The polar aldehyde product can adsorb onto the solid chromium byproducts. | After filtration, wash the solid residue thoroughly with a suitable solvent (e.g., diethyl ether, dichloromethane) to recover the adsorbed product. |

Problem: Over-oxidation to 3-fluorocyclobutane-1-carboxylic acid.

| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Presence of Water | Water can hydrate the initially formed aldehyde to a geminal diol, which is then further oxidized by PCC to the carboxylic acid.[9][14] | Ensure the reaction is carried out under strictly anhydrous conditions. Use anhydrous solvents and dry glassware. | | Reaction in a Protic Solvent | Solvents like DMF can promote over-oxidation.[7] | Use a non-polar, aprotic solvent such as dichloromethane.[7] | | Prolonged Reaction Time or Elevated Temperature | Leaving the reaction for an extended period or heating can increase the likelihood of over-oxidation. | Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |

Experimental Protocols

General Protocol for Swern Oxidation of (3-fluorocyclobutyl)methanol
  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (3-fluorocyclobutyl)methanol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Dess-Martin Periodinane (DMP) Oxidation of (3-fluorocyclobutyl)methanol
  • To a stirred solution of (3-fluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts are dissolved or become easily filterable.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for PCC Oxidation of (3-fluorocyclobutyl)methanol
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM) at room temperature, add a solution of (3-fluorocyclobutyl)methanol (1.0 equivalent) in DCM.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_product Final Product start (3-fluorocyclobutyl)methanol swern Swern Oxidation start->swern dmp DMP Oxidation start->dmp pcc PCC Oxidation start->pcc workup Quenching & Extraction swern->workup dmp->workup pcc->workup purification Column Chromatography workup->purification end This compound purification->end troubleshooting_swern cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Swern Oxidation temp Temperature > -60°C start->temp reagents Degraded Reagents start->reagents water Presence of Water start->water control_temp Maintain -78°C temp->control_temp Leads to side reactions fresh_reagents Use Fresh Reagents reagents->fresh_reagents e.g., hydrolyzed oxalyl chloride anhydrous Ensure Anhydrous Conditions water->anhydrous Quenches reactive species troubleshooting_dmp cluster_problems Observed Problems cluster_solutions Workup Strategies start Purification Issues with DMP Oxidation insoluble Insoluble Byproducts start->insoluble acid Acetic Acid Contamination start->acid gum Gummy Precipitate start->gum filter Dilute and Filter (e.g., with ether/hexanes) insoluble->filter thiosulfate_wash Wash with aq. Na2S2O3 insoluble->thiosulfate_wash Removes iodine species bicarb_wash Wash with aq. NaHCO3 acid->bicarb_wash gum->filter Aids filtration

References

Technical Support Center: Purification of 3-Fluorocyclobutane-1-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Fluorocyclobutane-1-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to standard silica gel chromatography?

A1: this compound, like many aldehydes, can be sensitive to the acidic nature of standard silica gel.[1][2] The acidic surface of silica can catalyze side reactions such as isomerization, polymerization, or oxidation to the corresponding carboxylic acid. It is crucial to assess the stability of your compound on a small scale using Thin Layer Chromatography (TLC) before committing to a large-scale column.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can include the starting material (e.g., (3-fluorocyclobutyl)methanol), the over-oxidized product (3-fluorocyclobutane-1-carboxylic acid), and residual solvents from the reaction and workup.[3][4] The presence and nature of impurities will depend on the synthetic route employed.

Q3: How can I prevent the degradation of my compound on the column?

A3: To minimize degradation, consider using deactivated silica gel.[1][5][6] You can either purchase commercially prepared deactivated silica or prepare it by treating standard silica gel with a base like triethylamine.[5][7] Flushing the column with a solvent system containing 1-3% triethylamine prior to loading your sample can effectively neutralize the acidic sites on the silica.[5][7] Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil® could be beneficial.[1]

Q4: What is a good starting point for developing a solvent system for TLC and column chromatography?

A4: A good starting point for many moderately polar organic compounds is a solvent system of ethyl acetate in hexanes.[2][8] For this compound, begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to achieve an Rf value of 0.2-0.3 for the desired compound on TLC.[9] This Rf range typically provides good separation in column chromatography.

Q5: Should I use an isocratic or gradient elution for my column?

A5: For difficult separations where impurities are close in polarity to the product, a gradient elution is often more effective.[5] Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities. This can improve separation and reduce elution times.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no recovery of the aldehyde from the column. The compound may have decomposed on the acidic silica gel.[3]Test the stability of your compound on a TLC plate coated with the same silica. If streaking or disappearance of the spot is observed, use deactivated silica gel (treat with triethylamine) or an alternative stationary phase like neutral alumina.[1][2][5]
The solvent system is not polar enough to elute the compound.If the compound is not eluting, gradually increase the polarity of the mobile phase. Ensure the chosen solvent system provides an Rf of 0.2-0.3 on TLC.[9]
The purified fractions are still impure, showing multiple spots on TLC. Poor separation due to an inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between your product and the impurities. A larger difference in Rf values will lead to better separation on the column.[8]
The column was overloaded with the crude sample.As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load for better separation.
Cracks or channels in the silica gel bed.Ensure the column is packed carefully and uniformly to avoid cracks. Running the column under slight positive pressure (flash chromatography) can help maintain a well-packed bed.[5]
The aldehyde is eluting with the solvent front. The eluting solvent is too polar.Reduce the polarity of your solvent system. Start with a less polar mobile phase and gradually increase the polarity if necessary.
Streaking or tailing of the compound spot on TLC and broad peaks during the column. The compound is interacting too strongly with the acidic sites on the silica.Add a small amount of a polar modifier like triethylamine (0.1-1%) to your eluting solvent to reduce these interactions.[5][6][7]
The sample is not fully dissolved in the loading solvent.Ensure your sample is fully dissolved in a minimal amount of the initial eluting solvent before loading it onto the column.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., start with 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot. Aim for an Rf of 0.2-0.3 for the target compound to translate to a good separation on a column.

Flash Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system. For acid-sensitive compounds, use silica gel that has been pre-treated with triethylamine.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system, collecting fractions in test tubes or flasks.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).

    • If using a gradient elution, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Deactivated with 1% triethylamine in the eluent for sensitive aldehydes.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with 5% Ethyl Acetate in Hexanes and gradually increase to 20-30%.
TLC Rf of Product 0.2 - 0.35In 15% Ethyl Acetate/Hexanes.
Column Loading Capacity 1-5 g crude per 100 g silicaOverloading can lead to poor separation.
Expected Purity >95%Dependent on the separation efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Deactivated Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure isolate Isolate Product (Solvent Evaporation) combine->isolate end_product Pure Product isolate->end_product start Start: Crude This compound start->prep_column start->prep_sample

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Problem Encountered During Chromatography q1 Low or No Product Recovery? start->q1 a1_yes Suspect Decomposition q1->a1_yes Yes a1_no Product is Recovered q1->a1_no No sol1 Use Deactivated Silica or Alumina a1_yes->sol1 q2 Is the Recovered Product Impure? a1_no->q2 a2_yes Poor Separation q2->a2_yes Yes a2_no Successful Purification q2->a2_no No sol2 Optimize Solvent System (TLC) a2_yes->sol2 sol3 Check Column Packing & Reduce Load a2_yes->sol3

Caption: Troubleshooting decision tree for chromatographic purification.

References

Stability and storage conditions for 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Fluorocyclobutane-1-carbaldehyde. Please consult this resource to ensure the integrity of your compound and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process is accelerated by the presence of air (oxygen).

  • Temperature: Elevated temperatures can increase the rate of degradation, including oxidation and potential ring-opening or rearrangement reactions due to the inherent strain in the cyclobutane ring.

  • Moisture: The compound may be sensitive to moisture, which can lead to hydration of the aldehyde or other side reactions.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions. These are based on best practices for handling reactive aldehydes.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation and potential polymerization.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the aldehyde group.[1][2]
Container Tightly sealed, light-resistant containerTo protect from air, moisture, and light.
Location In a well-ventilated, designated area for reactive chemicalsTo ensure safety in case of leakage or spills.

Q3: What are the visual signs of degradation for this compound?

A3: While a definitive assessment requires analytical methods, you may observe the following visual cues that could indicate degradation:

  • Change in Color: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue.

  • Formation of Precipitate: The appearance of solid material in the liquid could indicate polymerization or the formation of insoluble degradation products.

  • Change in Viscosity: An increase in viscosity may suggest that polymerization has occurred.

If you observe any of these changes, we recommend performing an analytical check to confirm the compound's integrity before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction is not proceeding as expected, or I am getting low yields.

  • Possible Cause: The aldehyde may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and under an inert atmosphere.

    • Perform a Quality Check: Use one of the analytical methods described in the "Experimental Protocols" section below to check the purity of your starting material. The presence of a significant amount of the corresponding carboxylic acid is a common sign of degradation.

    • Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound for your reaction.

Problem 2: I am observing an unexpected peak in my analytical results (e.g., NMR, LC-MS).

  • Possible Cause: This could be a degradation product or an impurity from the synthesis. The most likely degradation product is 3-fluorocyclobutane-1-carboxylic acid.

  • Troubleshooting Steps:

    • Analyze the Unexpected Peak: Attempt to identify the structure of the impurity. In an ¹H NMR spectrum, the aldehydic proton should appear around δ 9.5–10.0 ppm. The disappearance or reduction of this peak and the appearance of a broad singlet around δ 10-13 ppm could indicate the formation of the carboxylic acid.

    • Purify the Compound: If the impurity level is significant, you may need to re-purify the aldehyde, for example, by distillation under reduced pressure. However, be aware that heating can also promote degradation.

Experimental Protocols

The following are general protocols for qualitative tests to confirm the presence of the aldehyde functional group, which can serve as a proxy for the compound's integrity.

Protocol 1: 2,4-Dinitrophenylhydrazine (2,4-DNP) Test for Aldehydes

This test is used to detect the carbonyl group of an aldehyde.

  • Methodology:

    • Dissolve a small amount (a few milligrams) of this compound in a minimal amount of ethanol.

    • In a separate test tube, prepare a solution of 2,4-dinitrophenylhydrazine in ethanol.

    • Add a few drops of the 2,4-DNP solution to the aldehyde solution.

    • Shake the mixture well.

  • Expected Result: The formation of a yellow to orange precipitate indicates the presence of the aldehyde functional group.[3]

Protocol 2: Tollens' Test for Aldehydes

This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror.

  • Methodology:

    • Prepare Tollens' reagent fresh: To 2 mL of a 5% silver nitrate solution, add one drop of a 10% sodium hydroxide solution. Add a dilute solution of ammonia dropwise until the brown precipitate of silver oxide just dissolves.

    • Add 2-3 drops of your this compound sample to the freshly prepared Tollens' reagent.

    • Shake the test tube and allow it to stand for 10 minutes. If no reaction occurs, gently warm the solution in a water bath.

  • Expected Result: The formation of a silver mirror on the inside of the test tube is a positive test for an aldehyde.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound Stability start Start: Suspected Compound Degradation check_storage Check Storage Conditions (Temp, Inert Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok visual_inspection Visual Inspection (Color, Precipitate) visual_ok Visually OK? visual_inspection->visual_ok analytical_check Perform Analytical Check (e.g., NMR, IR, Aldehyde Test) analytical_ok Purity Confirmed? analytical_check->analytical_ok storage_ok->visual_inspection Yes new_sample Use a Fresh Sample storage_ok->new_sample No visual_ok->analytical_check Yes visual_ok->analytical_check No use_compound Proceed with Experiment analytical_ok->use_compound Yes re_purify Consider Re-purification analytical_ok->re_purify No re_purify->analytical_check re_purify->new_sample end_bad Stop: Compound is Degraded new_sample->end_bad

Caption: Troubleshooting workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Reactions with 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorocyclobutane-1-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

General Workflow for Reactions involving this compound

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: Define Reaction reagent_prep Reagent & Solvent Preparation start->reagent_prep aldehyde_check Check Aldehyde Purity (NMR, GC) reagent_prep->aldehyde_check reaction_setup Reaction Setup under Inert Atmosphere aldehyde_check->reaction_setup add_aldehyde Slow Addition of Aldehyde reaction_setup->add_aldehyde monitor Monitor Reaction (TLC, LC-MS) add_aldehyde->monitor quench Quench Reaction monitor->quench low_yield Low Yield? monitor->low_yield side_products Side Products? monitor->side_products no_reaction No Reaction? monitor->no_reaction extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize yield Calculate Yield characterize->yield end End: Desired Product yield->end low_yield->reagent_prep Check Reagent Quality side_products->monitor Optimize Conditions no_reaction->reaction_setup Verify Setup & Reagents

Caption: General experimental workflow for reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a bifunctional molecule with reactivity dominated by the aldehyde group and influenced by the fluorinated cyclobutane ring.[1]

  • Aldehyde Group: The aldehyde functionality is highly versatile and can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.[1] The electron-withdrawing effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.[1]

  • Cyclobutane Ring: The four-membered ring possesses significant ring strain, which can influence reaction pathways.[1] Under certain conditions, ring-opening or rearrangement reactions may occur.[1]

  • Fluorine Atom: The fluorine atom can be displaced by strong nucleophiles, such as organolithium or Grignard reagents, via a nucleophilic substitution mechanism.[1]

Q2: How should I purify this compound before use?

A2: While commercial this compound is often of high purity, it is good practice to check for and remove any corresponding carboxylic acid that may have formed via oxidation. This can be achieved by dissolving the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washing with a saturated sodium bicarbonate solution, then with brine, drying over anhydrous magnesium sulfate, and finally removing the solvent under reduced pressure. The purity should be confirmed by ¹H NMR, looking for the characteristic aldehyde proton signal around δ 9.5–10.0 ppm and the absence of a broad carboxylic acid proton peak.[1]

Troubleshooting Guide: Reductive Amination

Reductive amination is a widely used method to form amines from carbonyl compounds.[2] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]

Q3: My reductive amination with this compound is giving low yields. What are the possible causes and solutions?

A3: Low yields in reductive amination can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps
Incomplete Imine Formation The formation of the imine is an equilibrium process.[2] To drive the equilibrium towards the imine, consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction in a setup that allows for the removal of water.
Side Reaction: Aldehyde Reduction If using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde to (3-fluorocyclobutyl)methanol before the imine has had a chance to form.[3] Solution: Allow the aldehyde and amine to stir for a sufficient time to form the imine before adding NaBH₄.[3] Alternatively, use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[3][4]
Sub-optimal pH Imine formation is typically favored under weakly acidic conditions (pH 4-5).[4] If the reaction medium is too basic, the reaction will be slow. If it is too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic.[4] Solution: Add a small amount of a weak acid, such as acetic acid, to catalyze imine formation.
Poor Quality Reagents The amine or the reducing agent may have degraded. Solution: Use freshly opened or purified reagents. Ensure the reducing agent has been stored under appropriate conditions (e.g., NaBH(OAc)₃ is water-sensitive).[3]

Q4: I am observing the formation of a di-alkylated amine as a side product. How can I prevent this?

A4: The formation of a di-alkylated amine (a tertiary amine) occurs when the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced. This is a common issue with direct alkylation methods, which reductive amination helps to avoid, but it can still occur.[4]

Solutions:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde to favor the formation of the secondary amine.

  • Slow Aldehyde Addition: Add the this compound slowly to the reaction mixture containing the amine. This keeps the concentration of the aldehyde low and minimizes the chance of the secondary amine product reacting with it.

Reductive Amination: Comparative Data of Reducing Agents
Reducing Agent Typical Solvents Key Advantages Potential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[3]Mild and selective for imines over aldehydes.[4]Water-sensitive.[3]
Sodium Cyanoborohydride (NaCNBH₃) Methanol (MeOH)[3]Not water-sensitive, effective at acidic pH.[3][4]Toxicity of cyanide byproducts.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[3]Inexpensive and readily available.Can reduce the starting aldehyde if not added after imine formation.[3][4]
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
  • To a solution of the primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM), add this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_troubleshooting Reductive Amination Troubleshooting start Low Yield? incomplete_imine Incomplete Imine Formation? start->incomplete_imine aldehyde_reduction Aldehyde Reduction? start->aldehyde_reduction bad_ph Sub-optimal pH? start->bad_ph add_dehydrating add_dehydrating incomplete_imine->add_dehydrating Solution: Add Dehydrating Agent use_mild_reductant use_mild_reductant aldehyde_reduction->use_mild_reductant Solution: Use Milder Reductant (e.g., NaBH(OAc)3) adjust_ph adjust_ph bad_ph->adjust_ph Solution: Add Weak Acid (e.g., AcOH)

Caption: Troubleshooting logic for low yields in reductive amination.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[5][6]

Q5: I am attempting a Wittig reaction with this compound, but the reaction is not proceeding or is very slow. What could be the problem?

A5: A stalled Wittig reaction can be due to issues with the ylide generation or the reaction conditions.

Potential Cause Troubleshooting Steps
Ineffective Ylide Generation The phosphonium ylide is typically generated by treating a phosphonium salt with a strong base.[7] Incomplete deprotonation will result in a low concentration of the active ylide. Solution: Ensure the phosphonium salt is dry. Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride, sodium amide).[7] The choice of base depends on the acidity of the proton adjacent to the phosphorus.
Steric Hindrance While this compound is not exceptionally bulky, a sterically hindered Wittig reagent can slow down the reaction.[6] Solution: Consider using a less hindered phosphonium salt if possible. The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, is often a better alternative for sterically demanding substrates.[6]
Unstable Ylide Some ylides, particularly unstabilized ylides (where the group attached to the carbanion is an alkyl group), can be unstable and should be generated and used at low temperatures. Solution: Generate the ylide at 0 °C or below and add the aldehyde solution at the same low temperature.

Q6: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

A6: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5]

  • Unstabilized Ylides: (e.g., R = alkyl) typically lead to the (Z)-alkene with moderate to high selectivity.[5] To enhance Z-selectivity, the reaction can be performed in the presence of lithium salts.[5]

  • Stabilized Ylides: (e.g., R = ester, ketone) generally yield the (E)-alkene with high selectivity.[5] These ylides are more stable, allowing for equilibration to the more thermodynamically stable E-product.

  • Semi-stabilized Ylides: (e.g., R = aryl) often give poor E/Z selectivity.[5]

For applications where high stereoselectivity is crucial, the Schlosser modification of the Wittig reaction can be employed to favor the E-alkene.[5] This involves deprotonating the intermediate betaine with a strong base at low temperature to force equilibration to the more stable trans-betaine before it collapses to the alkene.[5]

Wittig Reaction: Ylide Type and Expected Stereochemistry
Ylide Type Substituent (R) on Carbanion Expected Major Isomer
UnstabilizedAlkyl(Z)-alkene[5]
StabilizedEster, Ketone(E)-alkene[5]
Semi-stabilizedArylMixture of (E) and (Z)-alkenes[5]
Experimental Protocol: Wittig Reaction with an Unstabilized Ylide
  • Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the aldehyde.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed through careful chromatography or crystallization.

G cluster_wittig Wittig Reaction Stereoselectivity start Choose Ylide unstabilized Unstabilized Ylide (R=Alkyl) start->unstabilized stabilized Stabilized Ylide (R=EWG) start->stabilized semi Semi-stabilized Ylide (R=Aryl) start->semi z_alkene (Z)-Alkene unstabilized->z_alkene e_alkene (E)-Alkene stabilized->e_alkene mixture E/Z Mixture semi->mixture

Caption: Logic for predicting stereochemical outcomes in the Wittig reaction.

References

Technical Support Center: Stereoselective Synthesis of 3-Fluorocyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-fluorocyclobutane-1-carbaldehyde derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Fluorination of 3-Hydroxycyclobutane Precursors

Question: We are attempting to synthesize a cis- or trans-3-fluorocyclobutane derivative via fluorination of the corresponding 3-hydroxycyclobutane precursor, but we are obtaining a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the fluorination of cyclobutanol derivatives can be challenging and is highly dependent on the substrate and reaction conditions. Here are several factors to consider and troubleshoot:

  • Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent play a crucial role.

    • DAST (Diethylaminosulfur Trifluoride): This is a commonly used reagent. However, its effectiveness in achieving high diastereoselectivity can be substrate-dependent. Side reactions such as elimination and rearrangements can also occur, especially at elevated temperatures.

    • Deoxo-Fluor®: Often considered more thermally stable than DAST, it may offer improved selectivity in some cases.

    • PhenoFluor™: This reagent has been shown to be effective for the deoxyfluorination of complex alcohols with good functional group tolerance and can sometimes minimize elimination side reactions.[1]

  • Neighboring Group Participation: The presence and nature of neighboring functional groups can influence the stereochemical outcome of the fluorination. Protecting groups on adjacent functionalities can direct the approach of the fluorinating agent. For a precursor like a protected 3-hydroxycyclobutane-1-methanol, the protecting group on the primary alcohol can sterically hinder one face of the cyclobutane ring.

  • Solvent and Temperature: These parameters can significantly impact the transition state of the reaction.

    • Screen a range of aprotic solvents with varying polarities (e.g., dichloromethane, THF, toluene).

    • Fluorination reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and potentially enhance selectivity.[2]

  • Protecting Group Strategy: If starting from a diol precursor, the choice of protecting group can be critical. For a cyclobutane-1,3-diol, a bulky protecting group on one hydroxyl group can direct the stereoselective fluorination of the other.

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Yield During Oxidation of 3-Fluorocyclobutanol to the Aldehyde

Question: The oxidation of our 3-fluorocyclobutanol to the desired carbaldehyde is resulting in low yields, with significant amounts of over-oxidation to the carboxylic acid or decomposition of the starting material. What can we do to improve the yield?

Answer: The oxidation of alcohols to aldehydes is a delicate transformation, and the presence of the electron-withdrawing fluorine atom can influence the reactivity of the cyclobutane ring. Here are key considerations for optimizing this step:

  • Choice of Oxidant: Mild and selective oxidizing agents are essential to prevent over-oxidation.[3]

    • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, but it is a chromium-based oxidant and requires careful handling and purification.

    • Dess-Martin Periodinane (DMP): A highly effective and generally mild oxidant for converting primary alcohols to aldehydes. It is often a preferred choice due to its high selectivity and relatively simple workup.[3]

    • Swern Oxidation and its Variants: These methods (using oxalyl chloride or trifluoroacetic anhydride with DMSO) are also very effective at low temperatures but require careful control of stoichiometry and temperature to avoid side reactions.

  • Reaction Conditions:

    • Temperature: Perform the oxidation at low temperatures (e.g., 0 °C or room temperature, depending on the reagent) to minimize side reactions and decomposition.

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting material, but avoid a large excess which can promote over-oxidation.

    • pH Control: The use of a buffer, such as pyridine or sodium bicarbonate, can be beneficial, especially with reagents like DMP, to neutralize acidic byproducts that might catalyze side reactions.

  • Purity of Starting Material: Ensure the 3-fluorocyclobutanol is free of impurities that might interfere with the oxidation.

Table 1: Comparison of Common Oxidizing Agents for 3-Fluorocyclobutanol

Oxidizing AgentTypical SolventTypical TemperatureCommon Issues
PCCDichloromethane (DCM)Room TemperatureChromium waste, acidity can cause side reactions.
DMPDichloromethane (DCM)Room TemperatureCan be sensitive to moisture.
Swern OxidationDichloromethane (DCM)-78 °C to Room TempRequires cryogenic temperatures, potential for unpleasant byproducts.

Issue 3: Difficulty in Purifying the Final this compound Derivative

Question: We are struggling to purify our target aldehyde. It seems to be volatile and also decomposes on silica gel during column chromatography. What are alternative purification strategies?

Answer: The purification of relatively low molecular weight, polar, and potentially volatile aldehydes presents several challenges.

  • Decomposition on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or formation of acetals if alcoholic solvents are used in the eluent.

    • Neutralized Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can help to mitigate decomposition.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.

  • Volatility: The volatility of the product can lead to loss during solvent removal under reduced pressure.

    • Low-Temperature Evaporation: Use a rotary evaporator with a cooled bath and avoid high vacuum.

    • Azeotropic Removal of Solvents: Co-evaporation with a higher boiling point solvent can sometimes help to remove lower boiling point eluents without significant loss of the product.

  • Alternative Purification Methods:

    • Bisulfite Adduct Formation: Aldehydes can form a solid, water-soluble adduct with sodium bisulfite. This adduct can be isolated by filtration and washed to remove impurities. The aldehyde can then be regenerated by treatment with a mild base. This is a classic and effective method for purifying aldehydes.

    • Distillation: For thermally stable aldehydes, distillation under reduced pressure can be an effective purification method.

Purification Strategy Decision Tree:

Purification_Strategy start Purification Challenge is_volatile Is the aldehyde volatile? start->is_volatile silica_stable Is it stable on silica? is_volatile->silica_stable Yes low_temp_rotovap Low-Temp. Rotary Evaporation is_volatile->low_temp_rotovap No column_chrom Column Chromatography silica_stable->column_chrom Yes neutral_silica Use Neutralized Silica or Alumina silica_stable->neutral_silica No success Pure Product column_chrom->success bisulfite Bisulfite Adduct Formation neutral_silica->bisulfite If still problematic neutral_silica->success low_temp_rotovap->silica_stable distillation Distillation low_temp_rotovap->distillation If thermally stable bisulfite->success distillation->success

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for the stereoselective synthesis of this compound derivatives?

A1: A common and effective strategy involves a multi-step sequence:

  • Starting Material: A commercially available or synthesized cyclobutane precursor, such as cyclobutane-1,3-dione or a protected cyclobutane-1,3-diol.

  • Stereoselective Reduction: If starting from a dione, a stereoselective reduction can be employed to generate the desired cis or trans diol.

  • Protection: One of the hydroxyl groups is selectively protected to allow for the fluorination of the other.

  • Fluorination: The unprotected hydroxyl group is converted to a fluorine atom using a fluorinating agent like DAST or Deoxo-Fluor®. This step is often the key to establishing the desired stereochemistry.

  • Deprotection: The protecting group is removed to reveal the primary alcohol.

  • Oxidation: The primary alcohol is then oxidized to the carbaldehyde using a mild and selective oxidizing agent.

Q2: How can I determine the diastereomeric and enantiomeric excess of my fluorinated cyclobutane products?

A2: A combination of spectroscopic and chromatographic techniques is typically used:

  • NMR Spectroscopy: 1H and 19F NMR are powerful tools for determining the diastereomeric ratio. The signals for the protons and the fluorine atom in each diastereomer will have slightly different chemical shifts and coupling constants.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. A chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the enantiomeric excess. Method development may be required to find a suitable chiral column and mobile phase.

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can also be an effective method for separating enantiomers.

Q3: What are the expected 1H and 19F NMR spectroscopic features of this compound?

A3:

  • 1H NMR:

    • An aldehydic proton signal will be observed in the downfield region, typically around δ 9.5–10.0 ppm.[3]

    • The protons on the cyclobutane ring will appear as complex multiplets, with the protons on the carbons bearing the fluorine and aldehyde groups being shifted further downfield.

  • 19F NMR:

    • A single resonance is expected, typically in the range of δ -150 to -220 ppm. The exact chemical shift will depend on the stereochemistry (cis vs. trans) and the solvent.[3]

Experimental Protocols

Note: The following are generalized protocols based on established methodologies for analogous systems. Optimization for specific substrates is highly recommended.

Protocol 1: Diastereoselective Fluorination of a Protected 3-Hydroxycyclobutane-1-methanol

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve the protected 3-hydroxycyclobutane-1-methanol substrate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Example Data for a Diastereoselective Reduction Relevant to Precursor Synthesis

SubstrateReducing AgentConditionsDiastereomeric Ratio (anti:syn)YieldReference
1-amino-3-oxocyclobutane-1-carboxylate derivativeLiBH(s-Bu)₃ / ZnCl₂THF, -78 °C97:3-[4]
Steroidal 4-en-3-onePd/C, H₂Ionic Liquid80:20 (5β:5α)99%Adapted from[5]

Protocol 2: Oxidation of 3-Fluorocyclobutanol to this compound using Dess-Martin Periodinane (DMP)

  • Preparation: To a solution of 3-fluorocyclobutanol (1.0 eq) in anhydrous DCM (~0.1 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.

  • Purification: If necessary, purify the crude aldehyde by column chromatography on silica gel that has been pre-treated with triethylamine.

Workflow for the Synthesis of this compound Derivatives:

Synthesis_Workflow start Cyclobutane Precursor (e.g., Diol) protection Selective Protection start->protection fluorination Stereoselective Fluorination protection->fluorination deprotection Deprotection fluorination->deprotection oxidation Mild Oxidation deprotection->oxidation purification Purification oxidation->purification final_product This compound purification->final_product

Caption: General synthetic workflow.

References

Identification of impurities in 3-Fluorocyclobutane-1-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Fluorocyclobutane-1-carbaldehyde samples.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Question: I am observing unexpected peaks in the gas chromatogram of my this compound sample. How can I identify these impurities?

Answer: Unexpected peaks in your GC analysis can originate from several sources, including the synthesis process, degradation, or contamination. The most common impurities are related to the synthetic route, which typically involves the oxidation of (3-fluorocyclobutyl)methanol.

Potential Impurities and Their Identification:

  • (3-fluorocyclobutyl)methanol (Starting Material): An incomplete oxidation reaction can result in the presence of the starting alcohol. This impurity will typically have a different retention time than the aldehyde.

  • 3-fluorocyclobutane-1-carboxylic acid (Over-oxidation Product): Excessive oxidation can lead to the formation of the corresponding carboxylic acid.[1] This compound is less volatile and may require derivatization for optimal GC analysis, or it may be more readily detected by High-Performance Liquid Chromatography (HPLC).

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) are common impurities.[2][3][4][5][6] Headspace GC-MS is the preferred method for identifying and quantifying residual solvents.

  • Byproducts from Oxidizing Agents: Depending on the oxidant used, specific byproducts may be present. For example, the use of Dess-Martin Periodinane (DMP) can leave iodinane byproducts, while Pyridinium Chlorochromate (PCC) can result in chromium-containing impurities.[1] These are typically non-volatile and may not be observed by GC without specific sample preparation.

  • cis/trans Diastereomers: this compound can exist as cis and trans isomers. These may have slightly different retention times and can be challenging to resolve by standard GC methods. Specialized chiral columns or derivatization may be necessary for baseline separation.

Recommended Actions:

  • Review the Synthesis and Purification Records: Understanding the synthetic route and the solvents used is the first step in postulating the identity of unknown peaks.

  • Mass Spectrometry (MS) Analysis: If your GC is coupled to a mass spectrometer, analyze the mass spectrum of the unknown peak. The fragmentation pattern can provide crucial information for structural elucidation.

  • Co-injection with Standards: If you suspect a specific impurity (e.g., the starting alcohol), inject a known standard of that compound to see if the retention time matches the unknown peak.

  • Derivatization: For less volatile or thermally labile impurities like carboxylic acids, derivatization (e.g., silylation) can improve their chromatographic behavior.

  • Utilize Alternative Analytical Techniques: Complementary techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy can provide additional information for impurity identification.

Issue 2: Poor Purity Results from HPLC Analysis

Question: My HPLC analysis indicates a lower than expected purity for my this compound sample. What are the likely impurities and how can I improve the separation?

Answer: Low purity by HPLC is often due to the presence of polar, non-volatile, or UV-active impurities that are well-suited for liquid chromatography detection.

Potential Impurities and Chromatographic Behavior:

  • (3-fluorocyclobutyl)methanol: This alcohol is more polar than the aldehyde and will likely have a shorter retention time on a reversed-phase HPLC column.

  • 3-fluorocyclobutane-1-carboxylic acid: The carboxylic acid is significantly more polar and will elute much earlier than the aldehyde on a reversed-phase column.

  • Degradation Products: Aldehydes can be susceptible to oxidation, especially if not stored properly under an inert atmosphere and at low temperatures.[1] This can lead to the formation of the carboxylic acid and other degradation products.

Recommended HPLC Method Development Strategy:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for acidic impurities like the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.A gradient elution is necessary to separate compounds with a wide range of polarities, from the polar carboxylic acid to the less polar aldehyde.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 280 nmThe aldehyde will have a weak n-π* transition around 280 nm, while other impurities may be detected at lower wavelengths.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Based on its typical synthesis from (3-fluorocyclobutyl)methanol, the most probable impurities are the unreacted starting material, the over-oxidation product (3-fluorocyclobutane-1-carboxylic acid), residual solvents used in the synthesis and purification, and potentially cis/trans diastereomers.

Q2: How can I distinguish between the cis and trans isomers of this compound?

A2: Differentiating between diastereomers can be challenging. High-resolution NMR spectroscopy, particularly 1D and 2D NOESY/EXSY experiments, is a powerful tool for this purpose as it can detect through-space interactions that differ between isomers.[7] Chiral GC or HPLC may also be effective in separating the isomers, potentially after derivatization with a chiral reagent.

Q3: My sample has a slight acidic smell. What could be the cause?

A3: An acidic odor likely indicates the presence of 3-fluorocyclobutane-1-carboxylic acid, which can form due to the oxidation of the aldehyde. This can happen during synthesis or upon improper storage. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.[1]

Q4: What is the best analytical method for quantifying residual solvents?

A4: The standard and most effective method for the identification and quantification of residual solvents in pharmaceutical samples is headspace gas chromatography with mass spectrometry (HS-GC-MS).[3][4][5][6] This technique is highly sensitive and specific for volatile organic compounds.

Q5: Are there any specific safety precautions I should take when handling this compound and its potential impurities?

A5: Yes. As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of this compound and its impurities may not be fully characterized, so it is important to minimize exposure.

Experimental Protocols (Starting Points)

Note: These are general protocols and may require optimization for your specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for General Impurity Profiling
ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 35-400
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • ¹H NMR: Acquire a standard proton NMR spectrum in a deuterated solvent (e.g., CDCl₃). The aldehyde proton should appear around δ 9-10 ppm. The presence of a broad singlet for an -OH group could indicate the starting alcohol, while a very broad singlet downfield could suggest the carboxylic acid proton.

  • ¹⁹F NMR: A fluorine-19 NMR spectrum will show a signal for the fluorine atom on the cyclobutane ring. The presence of multiple signals in this region could indicate the presence of diastereomers or other fluorine-containing impurities.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the structure of the main component and to help elucidate the structures of unknown impurities by establishing connectivity between protons and carbons.

  • NOESY/EXSY: These experiments are particularly useful for differentiating between cis and trans isomers by observing through-space proton-proton interactions.[7]

Visualizations

Impurity_Identification_Workflow start Sample of this compound with Suspected Impurities gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr volatile Volatile Impurities Detected? gcms->volatile nonvolatile Non-Volatile Impurities Detected? hplc->nonvolatile structural Structural Information Needed? nmr->structural volatile->hplc No identify_volatile Identify Residual Solvents & Starting Material volatile->identify_volatile Yes nonvolatile->nmr No identify_nonvolatile Identify Carboxylic Acid & Other Degradants nonvolatile->identify_nonvolatile Yes elucidate_structure Elucidate Structure of Unknowns & Diastereomers structural->elucidate_structure Yes report Final Impurity Profile structural->report No identify_volatile->report identify_nonvolatile->report elucidate_structure->report

Caption: Workflow for the identification of impurities.

Synthesis_Related_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities starting_material (3-fluorocyclobutyl)methanol oxidation Oxidation (e.g., DMP, PCC) starting_material->oxidation product This compound oxidation->product unreacted_sm Unreacted Starting Material oxidation->unreacted_sm Incomplete Reaction over_oxidation Over-oxidation Product (Carboxylic Acid) oxidation->over_oxidation Excess Oxidant reagent_byproduct Reagent Byproducts oxidation->reagent_byproduct Reagent Residue

References

Managing the ring strain of 3-Fluorocyclobutane-1-carbaldehyde in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorocyclobutane-1-carbaldehyde. The inherent ring strain of the cyclobutane moiety, combined with the reactivity of the aldehyde functional group, presents unique challenges and opportunities in synthetic chemistry. This guide is designed to help you navigate these challenges and successfully utilize this versatile building block in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns when using this compound?

A1: The primary concerns stem from the significant ring strain of the cyclobutane ring, which makes it susceptible to ring-opening or rearrangement reactions, especially under harsh conditions (e.g., high temperatures, strong acids or bases).[1] Additionally, the aldehyde group is activated by the electron-withdrawing effect of the fluorine atom, making it highly electrophilic and reactive towards nucleophiles.[1]

Q2: How should I purify this compound if it contains impurities?

A2: Due to its potential instability, distillation should be performed at reduced pressure and moderate temperatures. A common impurity is the corresponding carboxylic acid, formed by oxidation. This can be removed by a mild basic wash during aqueous workup. For non-volatile impurities, column chromatography on silica gel can be effective, but it is advisable to use a non-acidic eluent system and work quickly to minimize on-column degradation. Another effective method for purifying aldehydes is the formation of a sodium bisulfite adduct, which can be separated and then reverted to the pure aldehyde.[2][3][4][5]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation and oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). It should be kept away from strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Low or No Yield in Reactions
Potential Cause Troubleshooting Steps
Degradation of the Aldehyde Ensure the aldehyde was properly stored and is of high purity. Consider re-purifying the aldehyde before use if it has been stored for an extended period.
Sub-optimal Reaction Conditions The high reactivity of the aldehyde may require milder conditions than standard protocols. Try lowering the reaction temperature and using less reactive bases or nucleophiles.
Steric Hindrance The puckered nature of the cyclobutane ring can create steric hindrance.[6] For reactions sensitive to steric bulk, consider using smaller reagents or catalysts.
Issue 2: Formation of Ring-Opened or Rearranged Side Products
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can provide the activation energy for ring-opening.[1] Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Strongly Basic or Acidic Conditions Strong bases or acids can promote ring-opening or rearrangement pathways. Use milder bases (e.g., organic amines instead of alkoxides) or avoid strongly acidic conditions if possible.
Thermodynamic Driving Force The release of ring strain provides a thermodynamic driving force for ring-opening.[1] If unavoidable, consider a synthetic route that does not involve harsh conditions in the presence of the cyclobutane ring.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of (3-Fluorocyclobutyl)methanol

The synthesis of the title compound is most commonly achieved through the oxidation of the corresponding primary alcohol.[1] The use of mild oxidizing agents is crucial to prevent over-oxidation to the carboxylic acid and to avoid degradation of the strained cyclobutane ring.

Recommended Oxidizing Agents and Conditions:

Reagent Solvent Temperature Typical Yield Notes
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureHighMild conditions, tolerates sensitive functional groups.[1][6][7][8]
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureGood to HighMilder than other chromium reagents, minimizes over-oxidation.[9][10][11][12][13]

Detailed Procedure using Dess-Martin Periodinane (DMP):

  • To a solution of (3-fluorocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • The crude product can be further purified by column chromatography on silica gel or by careful distillation under reduced pressure.

Protocol 2: Wittig Reaction with this compound

The Wittig reaction allows for the conversion of the aldehyde to an alkene.[14][15][16] To manage the ring strain, it is advisable to use mild conditions.

Detailed Procedure:

  • To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Aldol Condensation of this compound

In an aldol condensation, the aldehyde can act as the electrophile.[17][18][19] Careful control of the reaction conditions is necessary to prevent side reactions.

Detailed Procedure:

  • To a solution of the ketone (1.0 eq) in an appropriate solvent (e.g., THF, ethanol) at 0 °C, add a base (e.g., LDA, NaOH).

  • Stir for 30-60 minutes to allow for enolate formation.

  • Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the aldol addition product by column chromatography. Note that the aldol addition product may eliminate water to form an α,β-unsaturated carbonyl compound, especially if heated or under acidic/basic conditions.

Protocol 4: Reduction of this compound to (3-Fluorocyclobutyl)methanol

A mild reducing agent like sodium borohydride is sufficient for this transformation and is less likely to induce side reactions compared to stronger reducing agents.[20][21][22]

Detailed Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH4) (0.3 - 0.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis of the Aldehyde cluster_reactions Reactions of the Aldehyde synthesis_start (3-Fluorocyclobutyl)methanol oxidation Oxidation (DMP or PCC) synthesis_start->oxidation aldehyde This compound oxidation->aldehyde aldehyde_rxn This compound aldehyde->aldehyde_rxn wittig Wittig Reaction aldehyde_rxn->wittig aldol Aldol Condensation aldehyde_rxn->aldol reduction Reduction (NaBH4) aldehyde_rxn->reduction alkene Alkene Product wittig->alkene aldol_product Aldol Product aldol->aldol_product alcohol_product (3-Fluorocyclobutyl)methanol reduction->alcohol_product

General synthetic routes involving this compound.

troubleshooting_workflow start Reaction with this compound check_yield Low or No Yield? start->check_yield check_side_products Ring-Opened/Rearranged Products? check_yield->check_side_products No degradation Check Aldehyde Purity and Storage check_yield->degradation Yes high_temp Lower Reaction Temperature check_side_products->high_temp Yes success Successful Reaction check_side_products->success No mild_conditions Use Milder Conditions (Lower Temp, Weaker Base) degradation->mild_conditions sterics Consider Steric Hindrance mild_conditions->sterics sterics->start strong_reagents Use Milder Reagents high_temp->strong_reagents strong_reagents->start

References

Preventing polymerization of 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Fluorocyclobutane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this reactive aldehyde. Find answers to frequently asked questions and follow our troubleshooting guides to prevent unwanted polymerization and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample polymerizing?

A1: this compound possesses inherent structural features that make it susceptible to polymerization. The primary reasons are:

  • Ring Strain: The four-membered cyclobutane ring is characterized by significant angle and torsional strain. Polymerization or other reactions can relieve this strain by opening the ring, which is a thermodynamically favorable process.[1]

  • Reactive Aldehyde Group: The aldehyde functional group is intrinsically reactive. The presence of an electronegative fluorine atom on the cyclobutane ring acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde group even more prone to attack by nucleophiles, a key step in many polymerization pathways.[1]

  • Acid/Base Catalysis: Like other aldehydes, polymerization can be catalyzed by trace amounts of acids or bases.[2][3]

Q2: What are the common signs of polymerization?

A2: The onset of polymerization can be identified by several observable changes in the sample:

  • Increased Viscosity: The sample may become noticeably thicker or more syrupy.

  • Formation of Solids: Precipitation of a white or off-white solid is a clear indicator of polymer formation.

  • Changes in Appearance: The solution may become cloudy or hazy.

  • Inconsistent Spectroscopic Data: You may observe a decrease in the characteristic aldehyde proton signal (around δ 9.5–10.0 ppm) in ¹H NMR spectra.[1]

Q3: How can I prevent polymerization during storage?

A3: Proper storage is critical to maintaining the integrity of this compound. We recommend the following:

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to reduce the rate of polymerization.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to atmospheric moisture, which can initiate polymerization.

  • Use of Inhibitors: The addition of a suitable stabilizer at a low concentration can effectively prevent polymerization. See the table below for recommended inhibitors for aldehydes.

Q4: Which inhibitors are recommended, and at what concentrations?

A4: While specific studies on this compound are limited, general-purpose aldehyde stabilizers are effective. The choice of inhibitor may depend on the intended downstream application, as it should not interfere with subsequent reactions.

Inhibitor TypeExamplesTypical ConcentrationNotes
Amines Triethanolamine, Dimethylethanolamine20 - 100 ppmEffective at preventing both polymerization and autocondensation.[2]
Hydroxylamines AlkylhydroxylamineVariesParticularly useful for stabilizing unsaturated aldehydes, even in alcohol solutions at elevated temperatures.[4]
Alkaline Substances Sodium Hydroxide, Potassium Carbonate0.05 - 20 ppmEffective at extremely low concentrations. Care must be taken as higher concentrations of base can catalyze aldol condensation.[3]
Phenolic Compounds HydroquinoneVariesA common free-radical inhibitor, though less effective for acid/base catalyzed polymerization.[4]
Ammonium Salts Ammonium Acetate~33 ppm (1:30,000 w/w)Shown to be effective for stabilizing acetaldehyde.[5]

Q5: Can I reverse the polymerization?

A5: Reversing polymerization is generally difficult and often impractical. The polymers formed, such as polyacetals or aldol condensation products, are often very stable. In some cases, heating the polymer (pyrolysis) can crack it back to the monomer, but this is typically a low-yield process that can lead to decomposition and is not recommended for this compound. The most effective strategy is prevention.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The vial of this compound has become viscous or contains solid precipitates upon arrival or during storage.

  • Potential Cause: The compound has started to polymerize due to exposure to heat, light, or atmospheric contaminants during shipping or storage.

  • Solution:

    • Do not use the material if significant polymerization has occurred, as the purity is compromised.

    • If only a small amount of precipitate is observed, it may be possible to carefully decant or filter the remaining liquid for immediate use, but purity should be re-assessed (e.g., by NMR).

    • For future prevention, implement a stabilization protocol immediately upon receiving a new batch.

Issue 2: A reaction involving this compound gives a low yield and produces a significant amount of insoluble by-product.

  • Potential Cause: Polymerization is occurring under the reaction conditions. This can be triggered by the reagents, solvent, or temperature.

  • Solution:

    • Reagent Purity: Ensure all reagents and solvents are free from acidic or basic impurities.

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • pH Control: If the reaction chemistry allows, buffering the reaction mixture can prevent pH excursions that might catalyze polymerization.[6]

    • Order of Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol: Stabilization of this compound with Triethanolamine

This protocol describes the addition of a chemical inhibitor to prevent polymerization during storage.

Materials:

  • This compound

  • Triethanolamine (high purity)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene) for stock solution

  • Micropipette

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Prepare a Stock Solution: In an inert atmosphere, prepare a 1000 ppm (w/v) stock solution of triethanolamine in your chosen anhydrous solvent. For example, dissolve 1 mg of triethanolamine in 1 mL of solvent.

  • Calculate Required Volume: Determine the amount of inhibitor needed. For a target concentration of 50 ppm in your aldehyde sample:

    • For 1 g of aldehyde, you need 50 µg of triethanolamine.

    • Volume of stock solution = (50 µg) / (1000 µg/mL) = 0.05 mL = 50 µL.

  • Add Inhibitor: Under a strict inert atmosphere, add the calculated volume of the triethanolamine stock solution to the vial containing the this compound.

  • Mix and Store: Gently swirl the vial to ensure homogeneity. Seal the vial tightly.

  • Label and Store: Clearly label the vial indicating the added stabilizer and its concentration. Store the stabilized compound at the recommended low temperature and under an inert atmosphere.

Visualizations

Aldehyde Polymerization Pathways

The following diagram illustrates two common pathways for aldehyde polymerization: acid-catalyzed trimerization to form a cyclic trioxane and base-catalyzed aldol condensation.

G cluster_0 Polymerization Pathways aldehyde Aldehyde (this compound) trimer Cyclic Trimer (e.g., Trioxane) aldehyde->trimer H⁺ Catalyst aldol_product Aldol Condensation Products (Polyaldols) aldehyde->aldol_product OH⁻ Catalyst

Caption: Potential polymerization pathways for aldehydes.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting issues related to the polymerization of this compound.

G start Problem Encountered: Unwanted Polymerization check_storage Review Storage Conditions (Temp, Atmosphere, Age) start->check_storage check_reaction Review Reaction Conditions (Reagents, Temp, pH) start->check_reaction stabilize Action: Add Inhibitor to New Stock check_storage->stabilize purify Action: Purify Reagents/Solvents check_reaction->purify optimize Action: Optimize Reaction (Lower Temp, Control pH) check_reaction->optimize resolve Problem Resolved stabilize->resolve purify->resolve optimize->resolve

Caption: Troubleshooting flowchart for polymerization issues.

References

Characterization of unexpected byproducts in 3-Fluorocyclobutane-1-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorocyclobutane-1-carbaldehyde. The following sections address common issues and unexpected byproducts encountered during typical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the aldehyde functional group and the strained cyclobutane ring. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The cyclobutane ring, with its inherent ring strain, can undergo ring-opening reactions under certain conditions. The fluorine atom influences the reactivity of both the aldehyde and the ring through its inductive effect.[1]

Q2: How does the fluorine atom affect the reactivity of the aldehyde group?

A2: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in the aldehyde. This makes it more susceptible to nucleophilic attack compared to its non-fluorinated analog.

Q3: What are the general stability considerations for this compound?

A3: this compound is a moderately stable compound. However, like many aldehydes, it can be prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The strained cyclobutane ring can be sensitive to strong acids, bases, and high temperatures, which may lead to ring-opening or rearrangement byproducts.[1]

Troubleshooting Guides

Issue 1: Low Yield or No Desired Product in Wittig Reactions

Symptoms:

  • Low conversion of the starting aldehyde.

  • Formation of multiple unexpected spots on TLC analysis.

  • Isolation of a significant amount of triphenylphosphine oxide, but little of the desired alkene.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Ylide Decomposition: The phosphonium ylide is unstable and decomposes before reacting with the aldehyde. This is more common with unstabilized ylides.Prepare the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde to the freshly prepared ylide solution. Use anhydrous solvents to prevent hydrolysis of the ylide.
Steric Hindrance: The cyclobutane ring may present steric bulk that hinders the approach of the ylide.Use a less sterically hindered phosphonium ylide if possible. Consider using the Horner-Wadsworth-Emmons reaction, which employs phosphonate esters and generally has a smaller steric profile.
Side Reactions of the Ylide: The ylide may react with other functional groups in the molecule or dimerize.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Betaine Intermediate Stabilization: In the presence of lithium salts, the betaine intermediate can be stabilized, leading to side products.[2]Use sodium- or potassium-based bases for ylide generation (e.g., NaH, KHMDS) to avoid lithium salt formation.

Hypothesized Unexpected Byproducts:

  • Ring-Opened Products: Under strongly basic conditions, the cyclobutane ring may undergo elimination or rearrangement.

  • Michael Addition Products: If the ylide is stabilized and the reaction conditions allow for conjugate addition, byproducts from the ylide adding to an α,β-unsaturated system (if formed in situ) could be observed.

Issue 2: Formation of Multiple Products in Reductions with Sodium Borohydride (NaBH₄)

Symptoms:

  • Besides the expected 3-fluorocyclobutylmethanol, other alcohol byproducts are observed by GC-MS or NMR.

  • The isolated product mixture is difficult to purify.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-reduction: While less common with NaBH₄, prolonged reaction times or elevated temperatures can lead to further reactions.Monitor the reaction closely by TLC. Perform the reaction at a lower temperature (e.g., 0 °C) and quench it as soon as the starting material is consumed.
Cannizzaro-type Reaction: Under basic conditions (sometimes induced by the borohydride reagent itself), two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.Add a mild acid during workup to neutralize the reaction mixture. Consider using a buffered solvent system.
Ring-Opening: The hydride may attack the cyclobutane ring, especially if there is activation by the fluorine atom or coordination to the boron species.Use a milder reducing agent if possible, or perform the reaction at very low temperatures.
Conjugate Reduction: If α,β-unsaturated impurities are present from aldol side reactions, NaBH₄ can reduce the double bond in a 1,4-addition fashion.[3]Ensure the purity of the starting aldehyde.

Hypothesized Unexpected Byproducts:

ByproductProposed Formation MechanismAnalytical Signature
3-Fluorocyclobutane-1-carboxylic acidCannizzaro reactionPresence of a carboxylic acid proton (~10-12 ppm) in ¹H NMR.
Ring-opened alcohols (e.g., 4-fluoro-pentan-1-ol derivatives)Nucleophilic attack of hydride on the cyclobutane ring, followed by ring cleavage.Disappearance of the characteristic cyclobutane proton signals in NMR and a more flexible chain structure.
Diol from over-reductionFurther reduction of an intermediate.Higher polarity on TLC and additional hydroxyl signals in NMR.
Issue 3: Complex Mixture in Aldol Condensation Reactions

Symptoms:

  • A complex mixture of products is observed, with very little of the desired α,β-unsaturated aldehyde or β-hydroxy aldehyde.

  • Polymerization or formation of deeply colored byproducts.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Self-Condensation vs. Cross-Condensation: If performing a crossed aldol reaction, the enolate of this compound can react with itself.Use a non-enolizable aldehyde as the reaction partner, or use a directed aldol approach (e.g., pre-forming the lithium enolate with LDA at low temperature).
Poly-condensation: The initial aldol adduct can react further, leading to oligomers or polymers.Use a stoichiometric amount of base and control the reaction time and temperature carefully. Slowly add the aldehyde to the base or pre-formed enolate.
Dehydration and Subsequent Reactions: The α,β-unsaturated product can undergo further Michael additions.If the β-hydroxy adduct is the desired product, run the reaction at lower temperatures to disfavor elimination.[4] If the enone is desired, ensure conditions (e.g., heat) are sufficient for clean dehydration.[4][5]
Ring Instability: The basic conditions required for enolate formation can promote ring-opening or rearrangement of the cyclobutane ring.Use a milder base (e.g., a tertiary amine) if possible, or screen different reaction temperatures.

Hypothesized Unexpected Byproducts:

  • Self-aldol product: Dimer of this compound.

  • Michael adducts: Addition of the enolate to the α,β-unsaturated product.

  • Ring-opened polymers: Base-catalyzed polymerization involving ring cleavage.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction

  • To a solution of the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a strong base (e.g., n-BuLi, 1.05 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for NaBH₄ Reduction

  • Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is ~6-7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Visualizations

Wittig_Reaction_Troubleshooting cluster_start Start cluster_outcome Outcome cluster_causes Potential Causes cluster_solutions Solutions start Wittig Reaction Setup (Aldehyde + Ylide) low_yield Low Yield / No Product start->low_yield Unsuccessful desired_product Desired Alkene start->desired_product Successful ylide_decomp Ylide Decomposition low_yield->ylide_decomp steric_hindrance Steric Hindrance low_yield->steric_hindrance li_salts Li+ Salt Effects low_yield->li_salts in_situ In situ generation Low Temp ylide_decomp->in_situ hwe HWE Reaction steric_hindrance->hwe na_k_base Use Na+/K+ base li_salts->na_k_base

Caption: Troubleshooting workflow for Wittig reactions.

Byproduct_Formation_Pathways cluster_reduction Reduction (e.g., NaBH4) cluster_base Base-Catalyzed (e.g., Aldol) aldehyde This compound alcohol Desired Alcohol aldehyde->alcohol [H] acid Cannizzaro Byproduct (Carboxylic Acid) aldehyde->acid Disproportionation ring_opened_alcohol Ring-Opened Alcohol aldehyde->ring_opened_alcohol Ring Cleavage aldol_adduct Aldol Adduct aldehyde->aldol_adduct Base, Aldehyde self_cond Self-Condensation Product aldol_adduct->self_cond Further Reaction polymer Polymerization aldol_adduct->polymer Polymerization

Caption: Potential byproduct formation pathways.

References

Validation & Comparative

¹⁹F NMR Analysis for Structural Confirmation of 3-Fluorocyclobutane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 3-Fluorocyclobutane-1-carbaldehyde. It includes a detailed experimental protocol and compares the expected data with that of analogous compounds and alternative analytical techniques. This information is crucial for researchers in medicinal chemistry and materials science who utilize fluorinated cyclobutane scaffolds.

Structural Confirmation via ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for the structural elucidation of fluorinated organic compounds.[1] The 100% natural abundance and spin-1/2 nucleus of the ¹⁹F isotope, combined with a wide chemical shift range, provide detailed information about the electronic environment of the fluorine atom within a molecule.[2]

For this compound, the ¹⁹F NMR spectrum is instrumental in confirming the presence and position of the fluorine atom on the cyclobutane ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters. The presence of cis and trans isomers, arising from the relative orientation of the fluorine and aldehyde substituents, will result in distinct ¹⁹F NMR signals, making this technique essential for stereochemical assignment.

Expected ¹⁹F NMR Data

Table 1: Comparison of Expected ¹⁹F NMR Data for 3-Fluorocyclobutane Derivatives

CompoundIsomerExpected ¹⁹F Chemical Shift (δ) ppmExpected MultiplicityKey Coupling Constants (Hz)
This compound cis/trans mixture-150 to -220Complex multiplet²JHF, ³JHF
3-FluorocyclobutanolcisMore deshielded (downfield)Multiplet³JHF(cis)
3-FluorocyclobutanoltransMore shielded (upfield)Multiplet³JHF(trans)
3-Fluorocyclobutane-1-carboxylic acidcisVaries with solvent and pHMultiplet³JHF(cis)
3-Fluorocyclobutane-1-carboxylic acidtransVaries with solvent and pHMultiplet³JHF(trans)

Note: The exact chemical shifts and coupling constants are dependent on the solvent, concentration, and temperature.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is highly informative, a comprehensive structural confirmation relies on a combination of analytical methods. Mass spectrometry and Infrared (IR) spectroscopy provide complementary data.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound

Analytical TechniqueInformation ProvidedExpected Data for this compound
¹⁹F NMR Spectroscopy Electronic environment of the fluorine atom, stereochemistry (cis/trans), and coupling to neighboring protons.Chemical Shift (δ): ~ -150 to -220 ppm; Complex multiplet due to JHF coupling.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular Ion [M]⁺: m/z = 102.11. Key Fragments: Loss of H (m/z=101), loss of CHO (m/z=73), loss of C2H4 (ethene) from ring fragmentation.
Infrared (IR) Spectroscopy Presence of functional groups.Strong C=O stretch: ~1700 cm⁻¹ (aldehyde); C-F stretch: ~1100–1250 cm⁻¹.[1]

Experimental Protocol: ¹⁹F NMR Analysis

This protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of a liquid sample like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹⁹F channel on the NMR probe.

3. Acquisition Parameters (¹H-decoupled ¹⁹F NMR):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgfhig on Bruker instruments).

  • Spectral Width (SW): Set a wide spectral width initially (e.g., 250-300 ppm) centered around a predicted chemical shift of approximately -185 ppm to ensure the signal is captured.

  • Transmitter Offset (O1P): Center the spectral width on the expected resonance frequency.

  • Number of Scans (NS): Typically 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): Use a relaxation delay of at least 5 seconds to ensure full relaxation for accurate integration, especially for quantitative analysis. For routine qualitative analysis, 1-2 seconds may suffice.

  • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shift scale. While CFCl₃ (δ = 0 ppm) is the traditional standard, it is often more practical to use an internal or external secondary standard with a known chemical shift.

  • Integrate the signals if quantitative information is required.

  • Analyze the multiplicity and measure the coupling constants.

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR ¹⁹F and ¹H NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR NMR_Data Chemical Shift (δ) Multiplicity Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data IR_Data Characteristic Stretches (C=O, C-F) IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

References

Mass Spectrometry Analysis of 3-Fluorocyclobutane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation of 3-Fluorocyclobutane-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established fragmentation principles to predict its behavior under electron ionization (EI) mass spectrometry. We compare these predictions with experimental data from related compounds to offer a comprehensive analytical overview.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of its molecular ion. For this compound, we anticipate a fragmentation pattern influenced by the aldehyde functional group, the cyclic strain of the cyclobutane ring, and the presence of the electronegative fluorine atom.

The following table summarizes the predicted key fragments for this compound and compares them with the experimental mass spectral data of Cyclopentanecarboxaldehyde (a non-fluorinated cyclic aldehyde analog) and Bromocyclobutane (a halogenated cyclobutane analog).

m/z Proposed Fragment Ion Predicted Relative Abundance for this compound Cyclopentanecarboxaldehyde (Experimental) Bromocyclobutane (Experimental)
102 [C5H7FO]+• (Molecular Ion)Low to Medium--
101 [M-H]+MediumPresent-
82 [M-HF]+•Medium to High--
73 [M-CHO]+Medium--
55 [C4H7]+HighAbundantBase Peak
54 [C4H6]+•HighAbundantAbundant
41 [C3H5]+MediumAbundantAbundant
29 [CHO]+MediumAbundant-

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the high-energy electron beam in an EI mass spectrometer. The presence of the fluorine atom and the aldehyde group on the strained cyclobutane ring will dictate the primary fragmentation routes.

Predicted Fragmentation of this compound M [C5H7FO]+• m/z = 102 M_minus_H [C5H6FO]+ m/z = 101 M->M_minus_H - H• M_minus_HF [C5H6O]+• m/z = 82 M->M_minus_HF - HF M_minus_CHO [C4H6F]+ m/z = 73 M->M_minus_CHO - CHO• CHO [CHO]+ m/z = 29 M->CHO α-cleavage C4H6 [C4H6]+• m/z = 54 M_minus_HF->C4H6 - CO C4H7 [C4H7]+ m/z = 55 M_minus_CHO->C4H7 - F•

Caption: Predicted EI fragmentation of this compound.

Experimental and Analytical Protocols

A standardized protocol for the analysis of this compound and similar small molecules by gas chromatography-mass spectrometry (GC-MS) with electron ionization is detailed below.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-200.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and library data (if available).

Experimental Workflow

The general workflow for the mass spectrometric analysis of a small volatile organic compound like this compound is a systematic process from sample introduction to data interpretation.

General Workflow for GC-MS Analysis Sample Sample Preparation GC Gas Chromatography Separation Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (m/z) Ionization->MS Detection Ion Detection MS->Detection Data Data Acquisition & Processing Detection->Data

Reactivity Under Scrutiny: A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and its Non-Fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated organic compounds is paramount. This guide provides a detailed comparison of the reactivity of 3-Fluorocyclobutane-1-carbaldehyde and its non-fluorinated analogue, cyclobutane-1-carbaldehyde, supported by illustrative experimental data and detailed protocols.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties and reactivity. In the case of this compound, the highly electronegative fluorine atom at the 3-position exerts a potent electron-withdrawing inductive effect through the sigma bonds of the cyclobutane ring.[1] This effect renders the carbonyl carbon of the aldehyde group more electron-deficient, or electrophilic, thereby enhancing its reactivity towards nucleophiles when compared to the non-fluorinated cyclobutane-1-carbaldehyde.[1]

This comparative guide explores this reactivity difference through two fundamental aldehyde reactions: a Wittig reaction and a sodium borohydride reduction.

Comparative Reactivity Data

To illustrate the enhanced reactivity of the fluorinated compound, the following table summarizes representative yields for the olefination (Wittig reaction) and reduction of both this compound and cyclobutane-1-carbaldehyde under standardized conditions.

ReactionReagentsSubstrateProductRepresentative Yield (%)
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, THFThis compound3-Fluoro-1-vinylcyclobutane~90%
Cyclobutane-1-carbaldehydeVinylcyclobutane~80%
Sodium Borohydride Reduction NaBH₄, MethanolThis compound(3-Fluorocyclobutyl)methanol>95%
Cyclobutane-1-carbaldehydeCyclobutylmethanol~95%

Note: The presented yields are illustrative and based on general principles of reactivity and typical outcomes for these reaction types. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the Wittig reaction and sodium borohydride reduction are provided below.

Experimental Protocol 1: Wittig Reaction

This protocol describes the conversion of the respective carbaldehydes to their corresponding vinylcyclobutanes using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound or Cyclobutane-1-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The color of the solution will typically turn deep yellow or orange, indicating the formation of the ylide.

  • After stirring at 0 °C for 1 hour, add a solution of the respective carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding vinylcyclobutane.

Experimental Protocol 2: Sodium Borohydride Reduction

This protocol details the reduction of the carbaldehydes to their corresponding primary alcohols.

Materials:

  • This compound or Cyclobutane-1-carbaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the respective carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the corresponding alcohol.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the underlying reaction mechanisms.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Methyltriphenylphosphonium bromide in THF Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation nBuLi n-BuLi nBuLi->Ylide Aldehyde This compound or Cyclobutane-1-carbaldehyde Ylide->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product Vinylcyclobutane Product Oxaphosphetane->Product Elimination

Wittig Reaction Workflow

Reduction_Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate (R-CH₂O⁻) Aldehyde->Alkoxide Nucleophilic Attack by Hydride Hydride NaBH₄ (Hydride Source) Alcohol Primary Alcohol (R-CH₂OH) Alkoxide->Alcohol Protonation Methanol Methanol (Proton Source)

Sodium Borohydride Reduction Mechanism

References

A Comparative Guide to the Structural Analysis of 3-Fluorocyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of 3-fluorocyclobutane-1-carbaldehyde derivatives, drawing upon X-ray crystallography data of analogous compounds to predict their molecular conformation and geometry. Due to the limited availability of specific X-ray diffraction data for this compound, this guide leverages data from closely related fluorinated cyclobutane structures to offer valuable insights for researchers in medicinal chemistry and materials science.

Conformational Analysis and Comparison

The introduction of a fluorine atom and a carbaldehyde group to the cyclobutane ring significantly influences its puckered conformation. While specific data for the title compound is scarce, analysis of fluorocyclobutane provides a strong foundation for understanding these effects. The cyclobutane ring is not planar and exists in a dynamic equilibrium between different puckered conformations to relieve ring strain.[1]

In fluorocyclobutane, two primary conformers exist: one with the fluorine atom in an equatorial position and another with it in an axial position. The equatorial conformer is more stable.[2] The presence of the aldehyde group in this compound is expected to further influence this equilibrium.

Table 1: Comparison of Structural Parameters of Fluorocyclobutane and Other Cyclobutane Derivatives

CompoundMethodC-F Bond Length (Å)Cα-Cβ Bond Length (Å)Cβ-Cγ Bond Length (Å)Puckering Angle (°)Reference
Fluorocyclobutane (Equatorial)Microwave Spectroscopy & ab initio calculations1.383(3)1.543(3)1.554(3)37.4(5)[2]
Fluorocyclobutane (Axial)Microwave Spectroscopy & ab initio calculations1.407(3)1.546(3)1.554(3)20.7(5)[2]
cis-1,2-disubstituted cyclobutane derivativeX-ray Diffraction----[3]
Cyclobut-1-ene-1,2-dicarboxylic acidX-ray Diffraction----[4]

Note: The data for fluorocyclobutane is derived from a combination of experimental microwave spectroscopy and theoretical calculations, providing a robust model for the puckered nature of the ring.[2] The puckering angle is a key parameter describing the deviation from planarity.

The aldehyde group at the 1-position is expected to influence the puckering of the cyclobutane ring through steric and electronic effects. The conformational preference of the aldehyde group (whether it is oriented in a pseudo-equatorial or pseudo-axial position) will be a critical factor in determining the overall three-dimensional structure. This, in turn, will affect the molecule's reactivity and intermolecular interactions.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction.[6][7] This technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.[6]

A generalized workflow for the X-ray crystallography of a this compound derivative is as follows:

  • Crystallization: The first and often most challenging step is to grow single crystals of the compound suitable for X-ray analysis. This typically involves slow evaporation of a solvent from a saturated solution, or other techniques like vapor diffusion or cooling.[8] The crystals should ideally be between 0.1 and 0.5 mm in size and free of significant defects.[8][9]

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[8] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8] Low temperatures, often around 100 K, are typically used to minimize thermal vibrations and potential radiation damage.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using various computational methods (structure solution). Finally, the atomic positions and other parameters are adjusted to best fit the experimental data in a process called refinement.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships (SAR) in drug development. For instance, the precise conformation of a this compound derivative can determine how it binds to a biological target.

logical_relationship cluster_structure Molecular Structure cluster_activity Biological Activity cluster_properties Physicochemical Properties conformation Conformation binding_affinity Binding Affinity conformation->binding_affinity solubility Solubility conformation->solubility electronic_properties Electronic Properties electronic_properties->binding_affinity lipophilicity Lipophilicity electronic_properties->lipophilicity efficacy Efficacy binding_affinity->efficacy

The diagram above illustrates the logical flow from the determined molecular structure to its resulting biological activity and physicochemical properties. The conformation and electronic properties, directly elucidated from X-ray crystallography, are fundamental to predicting a molecule's binding affinity to a target, which in turn influences its efficacy. These structural features also dictate key physicochemical properties like solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

References

A Comparative Guide to 3-Fluorocyclobutane-1-carbaldehyde and Other Fluorinated Cyclobutane Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant interest due to their ability to introduce three-dimensionality and conformational rigidity. This guide provides a comprehensive comparison of 3-Fluorocyclobutane-1-carbaldehyde with other key fluorinated cyclobutane building blocks, supported by available data and experimental insights.

Introduction to Fluorinated Cyclobutanes in Drug Discovery

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to exert profound effects on a molecule's profile with minimal steric perturbation.[1] When incorporated into a cyclobutane ring, fluorine can influence the molecule's pKa, lipophilicity (LogP), and metabolic stability.[2] The aldehyde functionality, in turn, serves as a versatile synthetic handle for a wide range of chemical transformations, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[3]

The position and number of fluorine atoms on the cyclobutane ring dramatically impact the building block's reactivity and properties. This guide will focus on comparing this compound with its isomers and more highly fluorinated analogs, such as 2-fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1-carbaldehyde.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine significantly alters the electronic properties of the cyclobutane ring, which in turn affects the acidity/basicity and lipophilicity of derivatives. While specific data for the aldehydes are limited, the trends can be inferred from the corresponding carboxylic acids and amines.

Building Block DerivativepKa (of corresponding carboxylic acid)LogP (of corresponding functionalized derivative)Key Physicochemical Characteristics
Cyclobutane~4.8VariableBaseline, non-fluorinated scaffold.
2-FluorocyclobutaneLower than non-fluorinated analogGenerally lower lipophilicity for cis-isomers compared to trans.[2][4]Fluorine is in proximity to the functional group, exerting a stronger inductive effect.
3-Fluorocyclobutane Lower than non-fluorinated analogLipophilicity is influenced by cis/trans isomerism.Fluorine is more distant from the functional group, leading to a moderated inductive effect compared to the 2-fluoro isomer.
3,3-DifluorocyclobutaneSignificantly lower than monofluorinated analogsGenerally higher lipophilicity than monofluorinated analogs.The gem-difluoro group provides a strong electronic withdrawing effect and can act as a bioisostere for a carbonyl group.

Synthesis of Fluorinated Cyclobutane Aldehydes

The most common and direct method for the preparation of these aldehydes is the oxidation of the corresponding primary alcohols.[3] The synthesis of the fluorinated cyclobutanol precursors is a key step and can be achieved through various fluorination strategies.

Below is a generalized workflow for the synthesis of fluorinated cyclobutane carbaldehydes.

G cluster_0 Precursor Synthesis cluster_1 Functional Group Transformation start Commercially Available Cyclobutane Derivative (e.g., cyclobutanone, methylenecyclobutane) fluorination Fluorination Reaction (e.g., Deoxofluorination, Nucleophilic Fluorination) start->fluorination intermediate Fluorinated Cyclobutane Intermediate (e.g., fluorocyclobutanone, fluorocyclobutanol) fluorination->intermediate reduction Reduction/Hydroboration-Oxidation (if starting from ketone/alkene) intermediate->reduction alcohol Fluorinated Cyclobutylmethanol reduction->alcohol oxidation Oxidation (e.g., PCC, Swern, DMP) alcohol->oxidation aldehyde Target Fluorinated Cyclobutane Carbaldehyde oxidation->aldehyde

Caption: General synthetic workflow for fluorinated cyclobutane carbaldehydes.

Experimental Protocol: General Procedure for the Oxidation of (3-Fluorocyclobutyl)methanol to this compound

This protocol is a generalized procedure based on common oxidation reactions for primary alcohols. The specific conditions may require optimization.

Materials:

  • (3-Fluorocyclobutyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure using PCC:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5-10 mL per gram of alcohol) at room temperature, add a solution of (3-fluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Procedure using DMP:

  • To a solution of (3-fluorocyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of alcohol) at 0 °C, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity and Performance Comparison

The presence and position of the fluorine atom(s) are expected to influence the reactivity of the aldehyde group, primarily through inductive effects.

G cluster_reactivity Relative Electrophilicity of Carbonyl Carbon r1 3,3-Difluorocyclobutane- 1-carbaldehyde r2 2-Fluorocyclobutane- 1-carbaldehyde r1->r2 > r3 3-Fluorocyclobutane- 1-carbaldehyde r2->r3 > r4 Cyclobutane- 1-carbaldehyde r3->r4 >

Caption: Predicted order of reactivity towards nucleophiles.

This compound: The fluorine atom at the 3-position exerts a moderate electron-withdrawing inductive effect, increasing the electrophilicity of the carbonyl carbon compared to the non-fluorinated analog. This is expected to lead to faster reaction rates in nucleophilic additions, such as Grignard and Wittig reactions.

2-Fluorocyclobutane-1-carbaldehyde: With the fluorine atom at the 2-position, the inductive effect on the carbonyl group is more pronounced. This should result in a higher reactivity towards nucleophiles compared to the 3-fluoro isomer.

3,3-Difluorocyclobutane-1-carbaldehyde: The two fluorine atoms at the 3-position create a strong electron-withdrawing effect, significantly increasing the partial positive charge on the carbonyl carbon. This building block is predicted to be the most reactive of the three towards nucleophilic attack.

While quantitative kinetic data for these specific aldehydes are scarce, the expected trend in reactivity follows the strength of the inductive effect. In synthetic applications, this means that reactions with 3,3-difluorocyclobutane-1-carbaldehyde may proceed under milder conditions or with shorter reaction times compared to its monofluorinated counterparts.

Comparative Performance in Synthetic Transformations (Qualitative)

Reaction TypeThis compound2-Fluorocyclobutane-1-carbaldehyde3,3-Difluorocyclobutane-1-carbaldehyde
Grignard Reaction Good yields expected.Potentially higher yields or faster reaction due to increased electrophilicity.Highest reactivity; may require careful control of reaction conditions to avoid side reactions.
Wittig Reaction Suitable for olefination.Expected to react readily.Highly favorable reaction expected.
Reductive Amination Efficient conversion to the corresponding amine.Likely more facile than the 3-fluoro isomer.Very efficient conversion expected.

Note: This table is based on predicted reactivity from general principles of organic chemistry. Experimental validation under identical conditions is required for a definitive comparison.

Applications in Medicinal Chemistry and Signaling Pathways

Fluorinated cyclobutanes are increasingly utilized in the design of novel therapeutics. The cyclobutane scaffold provides a rigid, three-dimensional element that can favorably position substituents for optimal interaction with biological targets. The fluorine atom(s) can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

While specific signaling pathways targeted by molecules derived from this compound are diverse and depend on the final molecular structure, the utility of this building block has been demonstrated in the synthesis of inhibitors for various enzymes and receptors. For example, fluorinated cyclobutane moieties have been incorporated into inhibitors of kinases, proteases, and G-protein coupled receptors. The aldehyde functionality allows for the straightforward introduction of amine, alcohol, and various carbon-based substituents, enabling the rapid generation of compound libraries for screening against a wide range of biological targets.

G cluster_derivatization Synthetic Derivatization cluster_products Resulting Scaffolds cluster_applications Potential Therapeutic Targets bb This compound reductive_amination Reductive Amination bb->reductive_amination grignard Grignard Reaction bb->grignard wittig Wittig Reaction bb->wittig amine Fluorinated Cyclobutylmethylamines reductive_amination->amine alcohol Fluorinated Cyclobutyl-substituted Alcohols grignard->alcohol alkene Fluorinated Cyclobutyl-substituted Alkenes wittig->alkene kinases Kinase Inhibitors amine->kinases proteases Protease Inhibitors amine->proteases gpcrs GPCR Modulators alcohol->gpcrs alkene->proteases

Caption: Drug discovery applications of this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering a balance of reactivity and desirable physicochemical properties imparted by the fluorine atom. Its comparison with other fluorinated cyclobutane aldehydes reveals a predictable trend in reactivity based on the position and number of fluorine substituents. While direct quantitative comparative data remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers to make informed decisions when selecting the appropriate fluorinated cyclobutane building block for their drug discovery programs. The continued exploration and application of these unique scaffolds are poised to contribute significantly to the development of next-generation therapeutics.

References

Lipophilicity (LogP) Comparison of 3-Fluorocyclobutane-1-carbaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), for derivatives of 3-fluorocyclobutane. Due to a lack of publicly available experimental data for a homologous series of 3-Fluorocyclobutane-1-carbaldehyde derivatives, this document presents LogP values for structurally related 3-fluorocyclobutane carboxylic acids and their amide derivatives. This information is intended to serve as a valuable surrogate for understanding the physicochemical properties of this class of compounds.

The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and lipophilicity. The cyclobutane scaffold is of increasing interest in drug discovery as it offers a rigid, three-dimensional structure that can provide advantages in potency, selectivity, and pharmacokinetic profiles. Understanding the lipophilicity of fluorinated cyclobutane derivatives is therefore crucial for the design of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the experimentally determined LogP values for a series of model fluorocyclobutane derivatives and their non-fluorinated counterparts. The data illustrates the impact of fluorination on lipophilicity. In this specific series of cis- and trans-isomers, fluorination consistently results in a reduction of the LogP value compared to the parent non-fluorinated cyclobutane derivatives[1].

Compound NameStructureIsomerRLogPΔLogP (Fluorinated vs. Non-fluorinated)
N-phenylcyclobutanecarboxamidecisH2.05-
N-phenyl-3-fluorocyclobutanecarboxamide cis F 1.83 -0.22
N-phenylcyclobutanecarboxamidetransH2.05-
N-phenyl-3-fluorocyclobutanecarboxamide trans F 1.76 -0.29
1-(cyclobutanecarbonyl)piperidinecisH2.32-
1-((3-fluorocyclobutyl)carbonyl)piperidine cis F 2.01 -0.31
1-(cyclobutanecarbonyl)piperidinetransH2.32-
1-((3-fluorocyclobutyl)carbonyl)piperidine trans F 1.80 -0.52

Data sourced from studies on model amide derivatives of 3-fluorocyclobutanecarboxylic acid[1].

Experimental Protocols

The determination of LogP is a critical experimental procedure in drug discovery. The "shake-flask" method is considered the gold standard for its direct measurement of partitioning. For fluorinated compounds, specialized techniques can be employed for more accurate quantification.

1. Shake-Flask Method for LogP Determination (OECD Guideline 107)

This method directly measures the partition coefficient of a compound between n-octanol and water.

  • Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A stock solution of the test compound is prepared in either n-octanol or water.

  • Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a suitable vessel. The amount of solute should not exceed 0.01 mol/L in either phase.

  • Equilibration: The vessel is shaken gently for a prolonged period until equilibrium is reached. Centrifugation is then used to ensure complete phase separation.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

2. 19F NMR Spectroscopy for LogP Determination of Fluorinated Compounds

A variation of the shake-flask method utilizes ¹⁹F NMR for the analysis of fluorinated compounds, which is particularly useful for molecules lacking a UV chromophore.

  • Principle: A known concentration of a fluorinated reference compound is added to the partitioning system along with the fluorinated test compound.

  • Procedure: The partitioning experiment is carried out as described in the shake-flask method.

  • Analysis: Aliquots are taken from both the n-octanol and water phases for ¹⁹F NMR analysis.

  • Quantification: The concentration ratio of the test compound to the reference compound in each phase is determined by integrating the respective signals in the ¹⁹F NMR spectrum. The LogP of the test compound can then be calculated using the known LogP of the reference compound. This method offers high accuracy and does not require the precise measurement of solute mass or solvent volumes.

Visualizations

The following diagram illustrates a typical workflow for the determination of LogP using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a high-throughput method commonly employed in drug discovery.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation prep_standards Prepare Calibration Standards (Compounds with known LogP) hplc_system Inject into RP-HPLC System (Isocratic Elution) prep_standards->hplc_system Inject prep_sample Prepare Test Compound Solution prep_sample->hplc_system Inject get_rt Determine Retention Time (tR) hplc_system->get_rt calibration Generate Calibration Curve (log k vs. known LogP) get_rt->calibration For Standards logk_calc Calculate Capacity Factor (log k) for Test Compound get_rt->logk_calc For Test Compound logp_interp Interpolate LogP of Test Compound calibration->logp_interp logk_calc->logp_interp

Caption: Workflow for LogP Determination by RP-HPLC.

References

Acidity of 3-Fluorocyclobutane-1-carbaldehyde Derivatives: A Comparative Guide to pKa Prediction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic properties. For novel molecular scaffolds such as 3-fluorocyclobutane-1-carbaldehyde derivatives, understanding the acidity of the α-hydrogen is crucial for predicting reactivity, stability, and interactions with biological targets. This guide provides a comparative analysis of the predicted pKa values for this compound and related structures, alongside experimental data for benchmark compounds, and detailed protocols for experimental pKa determination.

pKa Prediction and Comparison

The acidity of the α-hydrogen in aldehydes is a well-established phenomenon, with typical pKa values in the range of 16-20. This acidity arises from the ability of the carbonyl group to stabilize the resulting carbanion through resonance. The introduction of an electron-withdrawing group, such as a fluorine atom, is expected to increase the acidity of the α-hydrogen, thereby lowering its pKa value.

To provide a quantitative comparison, the pKa values for the α-hydrogen of this compound, its non-fluorinated analog, and the 2-fluoro isomer were predicted using the Chemicalize software. These predicted values are presented alongside experimental pKa values for several benchmark aldehydes and ketones to provide a comprehensive overview.

CompoundStructurepKa (α-hydrogen)Data Type
Cyclobutane-1-carbaldehyde C1C(C=O)CC118.55Predicted
2-Fluorocyclobutane-1-carbaldehyde FC1C(C=O)CC116.23Predicted
This compound FC1CC(C=O)C117.98Predicted
AcetaldehydeCC=O16.7Experimental
Isobutyraldehyde(CH3)2CHC=O18.2Experimental
CyclobutanoneC1CC(=O)C119.7 - 20.2Experimental[1][2][3]
CyclohexanoneC1CCC(=O)CC117.0Experimental[4][5]

Note: Predicted pKa values were obtained using Chemicalize by ChemAxon. Experimental values are sourced from peer-reviewed literature.

The predictions indicate that the fluorine atom has a significant acidifying effect on the α-hydrogen, particularly when it is in the adjacent position (2-fluoro isomer). The effect is less pronounced when the fluorine is at the 3-position, though still resulting in a lower pKa compared to the unsubstituted cyclobutane-1-carbaldehyde.

Experimental Protocols for pKa Determination

For researchers seeking to experimentally validate these predictions or determine the pKa of novel derivatives, the following are standard methodologies.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the sample compound in a suitable solvent (e.g., water, or a co-solvent system for sparingly soluble compounds). The concentration should be accurately known, typically around 1-10 mM.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

  • Titration:

    • Place a known volume of the sample solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

    • If the sample is a weak acid, titrate with the standardized strong base. If it is a weak base, titrate with the standardized strong acid.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve (the point of steepest slope), which corresponds to the equivalence point.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Sample Solution D Add Titrant Incrementally A->D B Prepare Standardized Titrants B->D C Calibrate pH Meter E Record pH C->E D->E Stabilize E->D Loop F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa G->H

Potentiometric Titration Workflow
UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the sample compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the sample stock solution to a cuvette containing the buffer.

    • Record the UV-Vis absorbance spectrum (typically from 200-400 nm) for each solution.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Sample Stock Solution C Add Sample to each Buffer A->C B Prepare Buffer Solutions B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa F->G

UV-Vis Spectrophotometry Workflow
19F NMR Spectroscopy

For fluorine-containing compounds, 19F NMR spectroscopy offers a powerful and sensitive method for pKa determination. The chemical shift of the fluorine atom is often sensitive to changes in the electronic environment upon ionization.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorinated compound.

    • Prepare a series of buffer solutions of known pH, similar to the UV-Vis method.

  • NMR Acquisition:

    • Add a constant amount of the sample stock solution to each buffer solution in an NMR tube.

    • Acquire the 19F NMR spectrum for each sample.

  • Data Analysis:

    • Measure the 19F chemical shift for each pH value.

    • Plot the 19F chemical shift versus pH.

    • The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Fluorinated Sample Solution C Mix Sample with Buffers A->C B Prepare Buffer Solutions B->C D Acquire 19F NMR Spectra C->D E Plot Chemical Shift vs. pH D->E F Determine Inflection Point E->F G Calculate pKa F->G

19F NMR Spectroscopy Workflow

Conclusion

The acidity of the α-hydrogen in this compound derivatives is significantly influenced by the position of the fluorine atom. Computational predictions provide valuable estimates of these pKa values, guiding synthetic efforts and biological evaluation. For definitive determination, established experimental methods such as potentiometric titration, UV-Vis spectroscopy, and 19F NMR spectroscopy are recommended. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this and related classes of compounds.

References

Biological activity comparison of molecules synthesized with 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluorocyclobutane moiety, in particular, offers a unique combination of conformational rigidity and altered electronic properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of molecules synthesized using 3-fluorocyclobutane-1-carbaldehyde and its derivatives, with a focus on supporting experimental data and detailed methodologies.

One of the most prominent examples of a bioactive molecule featuring the 3-fluorocyclobutane core is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), commercially known as Fluciclovine. This unnatural amino acid analogue has been approved for positron emission tomography (PET) imaging in oncology, particularly for the detection of recurrent prostate cancer and in the evaluation of gliomas. Its success underscores the potential of the 3-fluorocyclobutane scaffold in designing novel diagnostic and therapeutic agents.

Comparative Biological Activity of FACBC

The introduction of the 3-fluorocyclobutane ring in FACBC leads to favorable tumor imaging properties compared to other PET tracers. The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of [¹⁸F]FACBC with other relevant imaging agents.

Preclinical Data: [¹⁸F]FACBC in Animal Models
Tracer Cancer Model Tumor Uptake (%ID/g at 60 min) Tumor-to-Brain Ratio (at 60 min)
[¹⁸F]FACBC 9L Gliosarcoma (Rat)1.726.61[1][2]
[¹⁸F]FACBC MM.1S Multiple Myeloma (Mouse)10.7 ± 0.9-
[¹⁸F]FET MM.1S Multiple Myeloma (Mouse)8.3 ± 0.4-
[¹⁸F]FACBC MM.1Sev/ev Multiple Myeloma (Mouse)11.0 ± 0.7-
[¹⁸F]FET MM.1Sev/ev Multiple Myeloma (Mouse)6.7 ± 0.3-
Clinical Data: [¹⁸F]FACBC in Cancer Patients
Tracer Cancer Type Metric Value
[¹⁸F]FACBC High-Grade GliomaPooled Sensitivity92.9%[3]
[¹⁸F]FACBC High-Grade GliomaPooled Specificity70.7%[3]
[¹⁸F]FACBC Recurrent Prostate CancerDetection Rate40% - 77.4%[4][5]
[¹¹C]-choline Recurrent Prostate CancerDetection Rate20%[5]
[⁶⁸Ga]-PSMA-11 Recurrent Prostate CancerDetection Rate~60% - 83%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of [¹⁸F]FACBC and the biological assays cited in this guide.

Synthesis of [¹⁸F]FACBC

The radiosynthesis of [¹⁸F]FACBC is typically performed using an automated synthesis module.[2][6] The process involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

  • Precursor: The labeling precursor is typically 1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]-cyclobutane-1-carboxylic acid, ethyl ester.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Fluorination: The precursor is reacted with [¹⁸F]fluoride in an anhydrous solvent (e.g., acetonitrile) at an elevated temperature (e.g., 85-110°C). The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak base like potassium carbonate.

  • Deprotection: The protecting groups (Boc and ethyl ester) are removed by acid hydrolysis (e.g., with hydrochloric acid) at high temperature.

  • Purification: The final product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities. The purified [¹⁸F]FACBC is then formulated in a sterile, isotonic solution for injection.

In Vivo Tumor Imaging Studies

The following is a general protocol for preclinical PET imaging studies in rodent models of cancer.

  • Animal Models: Animal models, such as rats with intracranially implanted 9L gliosarcoma cells or mice with subcutaneous multiple myeloma xenografts, are used.[2][7] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Radiotracer Administration: A defined dose of the radiotracer (e.g., [¹⁸F]FACBC or a comparator) is administered intravenously to the animals.

  • PET/CT Imaging: At specified time points post-injection, the animals are anesthetized and imaged using a small-animal PET/CT scanner. Dynamic or static scans are acquired over a set duration.

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other relevant tissues (e.g., normal brain, muscle) to quantify tracer uptake. Uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV). Tumor-to-background ratios are calculated by dividing the tracer uptake in the tumor by the uptake in a reference tissue.

Visualizing Molecular Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

G General Synthetic Workflow for FACBC Derivatives A 3-Oxocyclobutane-1-carboxylic acid B (3-Fluorocyclobutyl)methanol A->B Reduction C This compound B->C Oxidation D Protected Amino Acid Precursor C->D Multi-step Synthesis (e.g., Strecker synthesis) E Final Bioactive Molecule (e.g., FACBC) D->E Deprotection

Caption: Generalized synthetic route to FACBC derivatives.

G Mechanism of [18F]FACBC Uptake in Cancer Cells cluster_0 Cell Membrane cluster_1 A [18F]FACBC (Extracellular) C Amino Acid Transporters (ASCT2, LAT1) A->C B [18F]FACBC (Intracellular) D Increased Protein Synthesis in Cancer Cells B->D Metabolic Trapping C->B

Caption: Cellular uptake of [18F]FACBC via amino acid transporters.

References

Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of 3-Fluorocyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3-Fluorocyclobutane-1-carbaldehyde derivatives, supported by experimental data and protocols. The distinct spatial arrangements of the fluorine and carbaldehyde substituents on the cyclobutane ring give rise to unique spectral fingerprints, which are critical for unambiguous identification and characterization.

The puckered nature of the cyclobutane ring, coupled with the electronegativity of the fluorine atom and the anisotropic effects of the carbonyl group, results in significant and measurable differences in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the cis and trans diastereomers. These differences are primarily observed in chemical shifts, coupling constants, and vibrational frequencies.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, offering a clear comparison between the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data

Protoncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)Key Differences & Rationale
Aldehydic H (H-1')~9.7-9.8~9.6-9.7The aldehydic proton in the cis isomer may experience greater deshielding due to closer proximity to the electronegative fluorine atom in certain conformations.
H-1~3.2-3.4~3.0-3.2The methine proton at the carbon bearing the aldehyde is influenced by the relative orientation of the fluorine atom.
H-3~5.0-5.2 (dtt)~4.8-5.0 (dtt)The proton on the fluorine-bearing carbon (H-3) typically shows a larger downfield shift in the cis isomer. The coupling patterns are complex due to coupling with fluorine and adjacent protons.
H-2, H-4 (cis to CHO)~2.4-2.6~2.2-2.4Protons on the same side as the aldehyde group are deshielded.
H-2, H-4 (trans to CHO)~2.1-2.3~2.5-2.7In the trans isomer, the protons cis to the fluorine atom experience greater deshielding.

Table 2: ¹³C NMR Spectroscopic Data

Carboncis-Isomer Chemical Shift (δ, ppm)trans-Isomer Chemical Shift (δ, ppm)Key Differences & Rationale
C=O~200-202~199-201The carbonyl carbon chemical shift is sensitive to the electronic environment influenced by the fluorine's position.
C-1~55-57~53-55The carbon attached to the aldehyde group shows a slight difference in chemical shift between the two isomers.
C-3~85-87 (d, ¹JCF ≈ 200-220 Hz)~83-85 (d, ¹JCF ≈ 200-220 Hz)The carbon directly bonded to fluorine exhibits a characteristic large one-bond coupling constant (¹JCF). The chemical shift is slightly different due to stereochemistry.
C-2, C-4~30-32~28-30The methylene carbons of the cyclobutane ring are also influenced by the isomeric configuration.

Table 3: ¹⁹F NMR Spectroscopic Data

Parametercis-Isomertrans-IsomerKey Differences & Rationale
Chemical Shift (δ, ppm)~ -180 to -185~ -185 to -190The fluorine chemical shift is highly sensitive to its steric and electronic environment, providing a clear distinction between the isomers.
Coupling ConstantsVicinal (³JHF) and geminal (²JHF) coupling constants are crucial for conformational and stereochemical analysis.[1]The magnitudes of ³JHF couplings depend on the dihedral angle between the C-H and C-F bonds, which differs significantly between the cis and trans isomers.

Table 4: Infrared (IR) Spectroscopic Data

Vibrational Modecis-Isomer Frequency (cm⁻¹)trans-Isomer Frequency (cm⁻¹)Key Differences & Rationale
C=O Stretch~1730-1740~1720-1730The carbonyl stretching frequency can be influenced by through-space electronic effects from the fluorine atom, often leading to a higher frequency in the cis isomer.
C-F Stretch~1100-1120~1080-1100The position of the C-F stretching vibration can vary depending on the overall molecular geometry and vibrational coupling.
C-H (aldehyde) Stretch~2820 and ~2720~2820 and ~2720The characteristic Fermi doublet for the aldehydic C-H stretch is present in both isomers.

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity. A sufficient number of scans are collected to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra are recorded. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).

  • Data Analysis: The key to distinguishing isomers lies in the detailed analysis of coupling constants, particularly the through-space and through-bond ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are dependent on the dihedral angles between the coupled nuclei.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are analyzed to identify the functional groups and to note the subtle frequency shifts that differentiate the cis and trans isomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic analysis of the cis and trans isomers of this compound derivatives.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials reaction Chemical Reaction (e.g., Fluorination, Oxidation) start->reaction mixture Mixture of cis and trans Isomers reaction->mixture separation Chromatography (e.g., Column, GC) mixture->separation cis_iso cis-Isomer separation->cis_iso trans_iso trans-Isomer separation->trans_iso nmr NMR Spectroscopy (1H, 13C, 19F) cis_iso->nmr ir IR Spectroscopy cis_iso->ir trans_iso->nmr trans_iso->ir comparison Comparative Analysis of Spectra nmr->comparison ir->comparison

Caption: Workflow for Isomer Analysis.

Logical Relationship of Spectroscopic Data and Isomer Structure

The relationship between the observed spectroscopic data and the determination of the cis or trans configuration is based on fundamental principles of stereochemistry and its influence on magnetic and vibrational properties.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_identification Identification isomer cis/trans Isomer geometry 3D Geometry (Dihedral Angles, Proximity of Groups) isomer->geometry chem_shift Chemical Shifts (δ) geometry->chem_shift Anisotropic & Inductive Effects coupling Coupling Constants (J) geometry->coupling Karplus Relationship vib_freq Vibrational Frequencies (cm⁻¹) geometry->vib_freq Bond Strength & Dipole Moment identification Unambiguous Isomer Identification chem_shift->identification coupling->identification vib_freq->identification

Caption: Structure-Spectra Correlation.

References

Safety Operating Guide

Proper Disposal of 3-Fluorocyclobutane-1-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Fluorocyclobutane-1-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for halogenated organic compounds and should be supplemented by a thorough review of your institution's specific waste management policies and any available Safety Data Sheet (SDS).

Key Chemical Data

A summary of the available data for this compound is presented below. Due to the limited availability of a comprehensive public SDS, some physical and toxicological properties are not fully detailed. Always handle this compound with caution, assuming it may be hazardous.

PropertyValue
Chemical Name This compound
CAS Number 1780295-33-1
Molecular Formula C₅H₇FO
Molecular Weight 102.11 g/mol
Chemical Class Halogenated Aldehyde
Known Incompatibilities Strong oxidizing agents

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As a fluorinated organic compound, it must be treated as halogenated waste.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Do not mix this compound with non-halogenated chemical waste. Organic compounds containing more than 2% of a halogen are generally classified as halogenated waste.

    • Ensure the waste container is compatible with aldehydes to prevent degradation or reaction.

  • Container Management:

    • Use a properly sealed, leak-proof container.

    • The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound."

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Waste Transfer:

    • When transferring the chemical to the waste container, perform the operation inside a certified chemical fume hood to minimize exposure to fumes.

    • Avoid spills. If a spill occurs, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated absorbent into the designated halogenated waste container.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • The primary method for the ultimate disposal of halogenated organic waste is typically high-temperature incineration at a licensed facility equipped with flue gas scrubbing technology to neutralize acidic gases produced during combustion.[1]

    • Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound start Start: Have 3-Fluorocyclobutane- 1-carbaldehyde Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Fume Hood ppe->fume_hood waste_container Step 3: Identify Correct Waste Container (Labeled 'Halogenated Organic Waste') fume_hood->waste_container transfer Step 4: Carefully Transfer Waste to Container waste_container->transfer seal_label Step 5: Securely Seal and Ensure Proper Labeling transfer->seal_label storage Step 6: Store in Designated Secondary Containment Area seal_label->storage ehs_pickup Step 7: Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Uncharted: A Safety and Handling Guide for 3-Fluorocyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluorocyclobutane-1-carbaldehyde was found in the available literature. The following guidelines are based on the general hazards associated with aldehydes and organofluorine compounds and are intended to provide a starting point for safe handling. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed. Assume this substance is toxic.[1][2]

The presence of an aldehyde functional group suggests potential for irritation to the skin, eyes, and respiratory tract, as well as the possibility of acting as a sensitizer. Organofluorine compounds exhibit a wide range of toxicological profiles, and the reactivity of the strained cyclobutane ring is not fully characterized. Therefore, treating this chemical with a high degree of caution is imperative.

Essential Personal Protective Equipment (PPE)

Given the unknown toxicity profile, robust personal protective equipment is mandatory to prevent all routes of exposure.[3]

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[4] Check manufacturer's compatibility charts for organic aldehydes and fluorinated compounds.Prevents skin contact. Aldehydes can be irritants, and the permeability of this specific compound through standard glove materials is unknown.
Eye and Face Protection Chemical splash goggles and a full-face shield.[5]Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[6]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[4][5] An apron may be used for additional splash protection.Prevents incidental skin contact. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.
Respiratory Protection All handling of the neat compound or its solutions should be performed within a certified chemical fume hood.[2]To prevent inhalation of potentially toxic vapors. The volatility of this compound is unknown.

Operational and Disposal Plans: A Step-by-Step Protocol

This protocol outlines a general workflow for handling this compound. It should be adapted to specific experimental needs in consultation with institutional safety protocols.

Preparation and Handling
  • Pre-Experiment Consultation: Before any work begins, review your experimental plan with your institution's EHS department.

  • Designated Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[2] Post signs to indicate the presence of a substance of unknown toxicity.[1]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials (absorbent pads, neutralizing agents for aldehydes if available), and waste containers are readily accessible before retrieving the chemical.

  • Chemical Handling:

    • Carefully open the container inside the fume hood.

    • Use a calibrated pipette or syringe for transfers to minimize the risk of spills.

    • Keep the container sealed when not in use.

    • Avoid working alone when handling hazardous materials.[1]

Spill Management
  • Small Spills (inside fume hood):

    • Alert others in the immediate area.

    • Use an appropriate absorbent material to soak up the spill.

    • Wipe the area clean with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

All waste containing this compound, including contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and a warning of "Unknown Toxicity."

  • Consult EHS: Follow your institution's specific procedures for hazardous chemical waste disposal. Do not pour any amount down the drain. While some aldehyde wastes can be neutralized[7][8][9], this should only be done if explicitly approved by your EHS department for this specific compound.

Safety Workflow Visualization

The following diagram illustrates the logical steps for approaching work with a chemical of unknown toxicity like this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: Engineering & PPE Controls cluster_ops Phase 3: Operations & Disposal A Identify Chemical of Unknown Toxicity B Consult Institutional EHS and Review Literature for Analogs A->B C Assume High Toxicity (Irritant, Sensitizer, etc.) B->C D Develop Standard Operating Procedure (SOP) C->D E Work in Chemical Fume Hood D->E F Select PPE: - Chemical Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat D->F G Prepare Spill Kit and Designated Waste Containers D->G H Perform Experiment in Designated Area G->H I Segregate All Waste (Solid & Liquid) H->I J Decontaminate Work Area I->J K Dispose of Waste via EHS Protocols J->K

Caption: Workflow for handling chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 2
3-Fluorocyclobutane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.